Product packaging for ACP-319(Cat. No.:)

ACP-319

Cat. No.: B1574553
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ACP-319 (also known as AMG 319) is a novel, potent, selective, and orally bioavailable small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, making it a valuable compound for oncological and immunological research . Its mechanism of action involves preventing the activation of the PI3K signaling pathway by inhibiting the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) . This activity disrupts critical cellular processes, leading to decreased proliferation and induced cell death in target cells . The compound exhibits high selectivity for the PI3Kδ isoform (IC50 = 18 nM) over other PI3K isoforms, including PI3Kγ (IC50 = 850 nM), PI3Kβ (IC50 = 2.7 μM), and PI3Kα (IC50 = 33 μM), which is particularly advantageous for targeted research as PI3Kδ is expressed primarily in hematopoietic lineages . Preclinical studies support its potential in cancer research, especially for hematologic malignancies. Notably, research published in Clinical Cancer Research demonstrated that the combination of the BTK inhibitor acalabrutinib and this compound was superior to single-agent treatment in a murine model of chronic lymphocytic leukemia (CLL), significantly improving survival and tumor control . This suggests that this compound is a promising candidate for investigating combination therapies targeting the B-cell receptor pathway. Initially explored by Amgen, this compound was first investigated as an anti-inflammatory agent for conditions like rheumatoid arthritis, highlighting its additional application in immune-related disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACP-319;  ACP 319;  ACP319.

Origin of Product

United States

Foundational & Exploratory

Unveiling the Core Mechanism of ACP-319: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on the Therapeutic Class of ACP-319

Initial inquiries into the mechanism of action of this compound may have erroneously classified it as a Selective Androgen Receptor Modulator (SARM). However, extensive preclinical and clinical data unequivocally identify this compound as a second-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. This technical guide will elucidate the true mechanism of action of this compound within the context of its activity as a PI3Kδ inhibitor, focusing on its role in B-cell malignancies. Further development of this compound has been discontinued.[1][2]

The B-Cell Receptor Signaling Cascade: The Therapeutic Target

Dysregulated B-cell receptor (BCR) signaling is a critical driver for the survival and proliferation of various B-cell lymphomas.[3] The PI3K pathway is a central component of this signaling cascade. Upon BCR activation, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, leading to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, influences a multitude of cellular processes, including cell survival, proliferation, and differentiation, often through the activation of the NF-κB pathway.[4]

This compound: A Selective Inhibitor of PI3Kδ

This compound functions as a potent and selective inhibitor of the delta isoform of PI3K.[1][2][5] This selectivity is crucial as other PI3K isoforms (α, β, γ) play important roles in various physiological processes, and their inhibition can lead to off-target toxicities. By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound aims to disrupt the aberrant signaling in B-cell malignancies while minimizing effects on other tissues.

The inhibition of PI3Kδ by this compound leads to a dose-dependent reduction in the phosphorylation of AKT (p-AKT).[6] This downstream inhibition disrupts the survival signals that are essential for the malignant B-cells.[4] Preclinical studies have demonstrated that this leads to decreased tumor proliferation and increased cell death.[4]

Synergistic Anti-Tumor Activity with BTK Inhibition

This compound has been extensively studied in combination with acalabrutinib (B560132), a selective Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4][5][6] BTK is another critical enzyme in the BCR signaling pathway, acting upstream of PI3K. The dual inhibition of both BTK and PI3Kδ has been shown to have a synergistic effect, leading to a more profound and sustained inhibition of the BCR pathway than either agent alone.[3][4] This combination has shown promising clinical activity, particularly in non-germinal center B-cell (non-GCB) diffuse large B-cell lymphoma (DLBCL).[1][2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Clinical Trial Dosing and Response

Clinical Trial PhaseCombination AgentThis compound Dose EscalationMaximum Tolerated Dose (MTD) of this compoundPatient PopulationOverall Response Rate (ORR) in non-GCB DLBCLComplete Response (CR) Rate in non-GCB DLBCL
Phase 1/2 (NCT02328014)Acalabrutinib (100 mg BID)25 mg, 50 mg, 100 mg BID50 mg BIDRelapsed/Refractory B-cell Non-Hodgkin Lymphoma63%25%

Source:[1][2][6]

Table 2: Pharmacodynamic Effects

BiomarkerEffect of this compoundCombination Effect with Acalabrutinib
p-AKTDose-dependent inhibitionSynergistic reduction in downstream signaling
IκBα levels-Significant increase, indicating NF-κB pathway inhibition
Phosphorylated p65-Significant reduction in circulating tumor cells

Source:[4][6]

Experimental Protocols

Preclinical In Vivo Murine Model of Chronic Lymphocytic Leukemia (CLL)

A key preclinical model used to evaluate the efficacy of this compound in combination with acalabrutinib was the TCL1-192 mouse model of aggressive CLL.[4]

  • Animal Model: C57BL/6 mice were intravenously injected with TCL1-192 leukemia cells.

  • Treatment: Two weeks post-injection, mice were randomized to receive vehicle, acalabrutinib alone, this compound alone, or the combination of acalabrutinib and this compound.

  • Analysis:

    • Tumor burden was monitored by weekly bleeding and flow cytometry analysis of peripheral blood.

    • At the end of the treatment period, spleens were harvested for analysis of tumor infiltration and viability of leukemia cells.

    • Western blot analysis was performed on protein lysates from spleen-residing TCL1-192 cells to assess the phosphorylation status of downstream BCR signaling proteins like AKT and the levels of NF-κB pathway components such as IκBα.[4]

Phase 1/2 Clinical Trial in B-cell Malignancies (NCT02328014)

This study evaluated the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in combination with acalabrutinib in patients with relapsed or refractory B-cell non-Hodgkin lymphoma.[1][2][6][7]

  • Study Design: A two-part, open-label, multicenter study.

    • Part 1 (Dose Escalation): Patients received acalabrutinib at a fixed dose of 100 mg twice daily (BID) and this compound at escalating doses (25 mg, 50 mg, and 100 mg BID) to determine the maximum tolerated dose (MTD).[6][7]

    • Part 2 (Dose Expansion): An expansion cohort of patients with DLBCL (both GCB and non-GCB subtypes) were treated with acalabrutinib at the fixed dose and this compound at the MTD established in Part 1.[6][7]

  • Endpoints:

    • Primary: Safety and tolerability, including the determination of dose-limiting toxicities (DLTs).[6]

    • Secondary: Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), PK, and PD (including BTK occupancy and p-AKT inhibition).[6]

  • Assessments:

    • Tumor response was assessed according to standard criteria for lymphoma.

    • Blood samples were collected for PK and PD analyses at specified time points.[8]

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PI3Kd PI3Kδ BTK->PI3Kd PIP3 PIP3 PI3Kd->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates NFkB NF-κB Pathway AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK ACP319 This compound ACP319->PI3Kd

Caption: The BCR signaling pathway and points of inhibition by this compound and acalabrutinib.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Inject_Cells Inject TCL1-192 Leukemia Cells into Mice Randomize Randomize Mice into Treatment Groups Inject_Cells->Randomize Treat Administer Vehicle, Acalabrutinib, This compound, or Combination Randomize->Treat Monitor Weekly Monitoring of Tumor Burden (Flow Cytometry) Treat->Monitor Harvest Harvest Spleens at End of Study Monitor->Harvest Western_Blot Western Blot for p-AKT and NF-κB Pathway Proteins Harvest->Western_Blot Viability Assess Tumor Cell Viability Harvest->Viability

Caption: Workflow for the in vivo evaluation of this compound in a murine CLL model.

References

ACP-319: A Technical Overview of a Second-Generation PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319, also known as AMG-319, is a second-generation, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, which is preferentially expressed in hematopoietic cells, this compound aimed to provide a more targeted therapeutic approach with potentially fewer off-target effects compared to broader PI3K inhibitors.

Preclinical and clinical investigations of this compound have primarily focused on its potential in hematological cancers, particularly in combination with other targeted agents like the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132). While the combination has shown clinical activity, further development of this compound is not currently planned.[1][2] This technical guide provides a comprehensive summary of the available preclinical and clinical data on this compound, with a focus on its mechanism of action within the PI3K pathway, and details the experimental findings from key studies.

The PI3K Signaling Pathway and this compound's Mechanism of Action

The B-cell receptor (BCR) signaling pathway is fundamental for the development, survival, and activation of B-lymphocytes. Upon antigen binding, the BCR initiates a signaling cascade involving multiple kinases. One of the key downstream pathways activated is the PI3K pathway.

As illustrated in the diagram below, the activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as protein kinase B) and Bruton's tyrosine kinase (BTK). The activation of Akt, in turn, promotes cell survival and proliferation by phosphorylating a variety of substrates.

This compound selectively inhibits the PI3Kδ isoform, thereby blocking the conversion of PIP2 to PIP3. This inhibition leads to a reduction in the phosphorylation and activation of Akt (p-Akt), a key pharmacodynamic marker of PI3K pathway inhibition.[1][3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3Kδ BTK BTK PIP3->BTK Activation AKT AKT PIP3->AKT Activation pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotion ACP319 This compound ACP319->PI3K Inhibition

Diagram 1: Simplified PI3K signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation of this compound

Preclinical studies have been instrumental in defining the activity of this compound, both as a single agent and in combination with other targeted therapies. These studies have utilized various in vitro and in vivo models of B-cell malignancies.

In Vitro Activity

In preclinical models of aggressive lymphomas, this compound demonstrated activity in activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL), mantle cell lymphoma (MCL), and marginal zone lymphoma cell lines.[4][5] A key finding from these studies was the synergistic effect observed when this compound was combined with the BTK inhibitor acalabrutinib.[4][5] This combination led to a more potent downregulation of p-AKT compared to either agent alone.[3]

In Vivo Animal Models

The efficacy of this compound has been evaluated in murine models of chronic lymphocytic leukemia (CLL) and aggressive lymphomas.[4][6] In a CLL mouse model, the combination of acalabrutinib and this compound resulted in a significant reduction in tumor burden in the peripheral blood and spleen, and a notable extension in survival compared to single-agent therapy.[6][7] Similarly, in vivo experiments with ABC DLBCL and MCL xenografts confirmed the anti-tumor effects of single-agent this compound, with enhanced benefit observed with the combination therapy.[4]

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines B-Cell Malignancy Cell Lines (e.g., ABC DLBCL, MCL) Treatment_vitro Treatment: - this compound (single agent) - Acalabrutinib (single agent) - Combination CellLines->Treatment_vitro Analysis_vitro Analysis: - Cell Viability Assays - Western Blot for p-AKT Treatment_vitro->Analysis_vitro Result Demonstration of Synergistic Anti-Tumor Activity Analysis_vitro->Result AnimalModels Murine Models (e.g., CLL xenograft) Treatment_vivo Treatment Groups: - Vehicle Control - this compound - Acalabrutinib - Combination AnimalModels->Treatment_vivo Analysis_vivo Efficacy & PD Analysis: - Tumor Burden Measurement - Survival Analysis - BTK Occupancy - p-AKT Inhibition Treatment_vivo->Analysis_vivo Analysis_vivo->Result

Diagram 2: Generalized workflow for preclinical evaluation of this compound.

Clinical Investigation of this compound

The primary clinical evaluation of this compound was a Phase 1/2 study (NCT02328014) that assessed its safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in combination with acalabrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NHL).[1]

Study Design and Pharmacokinetics

The study consisted of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).[1] In the dose-escalation phase, patients received acalabrutinib 100 mg twice daily with escalating doses of this compound (25, 50, and 100 mg twice daily).[8] The maximum tolerated dose (MTD) for this compound was established at 50 mg twice daily in combination with acalabrutinib.[1]

Pharmacokinetic analysis showed that this compound exposure increased in a dose-proportional manner.[1][8] Pharmacodynamic assessments revealed that the inhibition of phospho-AKT was dose-dependent, supporting the 50 mg twice-daily dose.[1]

Clinical Efficacy

The combination of acalabrutinib and this compound demonstrated clinical activity, particularly in patients with the non-germinal center B-cell (non-GCB) subtype of DLBCL.[1]

Efficacy EndpointNon-GCB DLBCL (n=16)GCB DLBCL (n=9)
Overall Response Rate (ORR) 63%[1][8]0%[1][8]
Complete Response (CR) Rate 25%[1][8]0%[1][8]
Median Duration of Response 8.2 months[2]Not Applicable
Median Progression-Free Survival (PFS) 5.5 months[2]1.7 months[2]

Table 1: Efficacy Outcomes in DLBCL Patients from the Phase 1/2 Study (Part 2). [1][2][8]

Safety and Tolerability

The combination of acalabrutinib and this compound was associated with manageable adverse events (AEs).[8] However, treatment-limiting toxicities were observed, most notably hepatotoxicity (increased AST/ALT).[1][8]

Adverse Event (Any Grade, ≥40%)FrequencyGrade ≥3 Frequency
Increased AST 48%[8]28%[8]
Increased ALT 52%[8]20%[8]
Diarrhea 52%[8]12%[8]
Fatigue 40%[8]0%[8]
Rash 40%[8]12%[8]

Table 2: Common Adverse Events in the Phase 1/2 Study. [8]

Dose-limiting toxicities included maculopapular rash, febrile neutropenia, diarrhea, and pneumonitis.[1][8] Adverse events led to the discontinuation of this compound in 33% of patients in Part 2 of the study.[1]

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are proprietary. However, based on the publications, the following outlines the general methodologies employed.

Western Blotting for Phospho-AKT
  • Cell Lysis: B-cell lymphoma cell lines were treated with this compound, acalabrutinib, the combination, or a vehicle control (DMSO) for specified durations (e.g., 4 and 24 hours).[3] Following treatment, cells were lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phospho-AKT (p-AKT), total AKT, and a loading control (e.g., Vinculin).[3]

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: An appropriate number of human B-cell lymphoma cells (e.g., ABC DLBCL or MCL cell lines) were subcutaneously or intravenously injected into immunodeficient mice.

  • Tumor Growth and Treatment Initiation: Tumors were allowed to establish to a predetermined size. The mice were then randomized into treatment groups: vehicle control, this compound, acalabrutinib, and the combination of this compound and acalabrutinib.

  • Drug Administration: The drugs were administered orally at specified doses and schedules.

  • Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal survival was monitored daily.

  • Pharmacodynamic Analysis: At the end of the study, tumors and/or relevant tissues were collected for analysis of downstream signaling pathway modulation (e.g., p-AKT levels by Western blot or immunohistochemistry) and BTK occupancy.

Conclusion

This compound is a selective PI3Kδ inhibitor that has demonstrated preclinical and clinical activity against B-cell malignancies, particularly when used in combination with the BTK inhibitor acalabrutinib. Its mechanism of action through the inhibition of the PI3K/AKT signaling pathway is well-supported by pharmacodynamic data. While the observed clinical efficacy in non-GCB DLBCL was promising, the development of this compound has been discontinued, likely due to a combination of factors including the toxicity profile and the evolving therapeutic landscape. The data gathered from the investigation of this compound nonetheless provides valuable insights into the therapeutic potential and challenges of targeting the PI3Kδ pathway in hematological cancers.

References

An In-depth Technical Guide to the Structure and Synthesis of ACP-319

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-319, also known as AMG-319, is a potent and selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Its targeted inhibition of the PI3K/Akt signaling pathway has shown therapeutic potential, particularly in the context of B-cell malignancies. This document provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and key pharmacological data for this compound. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a quinolinylpurine derivative with the following systematic IUPAC name: (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₆FN₇[1]
Molecular Weight 385.4 g/mol [1]
CAS Number 1608125-21-8[1]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the substituted quinoline (B57606) core followed by coupling with the purine (B94841) moiety. The following protocol is based on the synthetic strategy outlined in the patent literature (WO2008118468) and common practices in medicinal chemistry.

Synthesis Workflow

Synthesis_Workflow A Starting Materials B Synthesis of Quinoline Core A->B C Synthesis of Chiral Amine A->C D Coupling Reaction B->D C->D E Final Product (this compound) D->E

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde

  • Reaction: A suitable starting material, such as a substituted aniline, undergoes a cyclization reaction, for instance, a Friedländer annulation, with a propiolaldehyde derivative to form the quinoline core.

  • Reagents and Conditions:

    • Substituted 2-aminobenzaldehyde (B1207257) or ketone.

    • 2-acetylpyridine.

    • Base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol).

    • Reflux for several hours.

  • Work-up and Purification:

    • The reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The crude product is filtered, washed with water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine

  • Reaction: The aldehyde from Step 1 is converted to a chiral amine via reductive amination.

  • Reagents and Conditions:

    • 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde.

    • A chiral amine source or a chiral auxiliary followed by reduction. A common method involves the formation of an imine followed by asymmetric reduction.

    • Reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation with a chiral catalyst).

    • Solvent: Methanol or ethanol.

    • Room temperature to 50°C.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

    • The enantiomeric purity is determined by chiral HPLC, and the product is purified by column chromatography.

Step 3: Coupling of the Chiral Amine with 6-chloro-9H-purine

  • Reaction: The chiral amine from Step 2 is coupled with 6-chloro-9H-purine via a nucleophilic aromatic substitution reaction.

  • Reagents and Conditions:

    • (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine.

    • 6-chloro-9H-purine.

    • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

    • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Elevated temperature (e.g., 100-120°C).

  • Work-up and Purification:

    • The reaction mixture is cooled and poured into water to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried.

    • Final purification is achieved by column chromatography on silica gel using a gradient of dichloromethane (B109758) and methanol. The pure fractions are combined and evaporated to yield this compound as a solid.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells. By inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the activation of the downstream serine/threonine kinase Akt (also known as protein kinase B), a crucial node in cell signaling that promotes cell survival, proliferation, and growth.[3]

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation ACP319 This compound ACP319->PI3Kd Inhibition PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation

Caption: The inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Pharmacological Data

In Vitro Activity

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Assay TypeReference
PI3Kδ 18Kinase Assay[4]
PI3Kγ 850Kinase Assay[4]
PI3Kβ 2,700Kinase Assay[4]
PI3Kα 33,000Kinase Assay[4]
Pharmacokinetic Properties

Pharmacokinetic data for this compound has been reported in the context of clinical trials, often in combination with other therapeutic agents.

Table 3: Summary of Pharmacokinetic Parameters of this compound in Humans

ParameterValueConditionReference
Dose Proportionality Exposure (AUC) increased dose-proportionally in a relatively linear manner25 mg, 50 mg, 100 mg BID[2]
Maximum Tolerated Dose (MTD) 50 mg BID (in combination with acalabrutinib)Relapsed/Refractory B-cell Non-Hodgkin Lymphoma[2][5]

Conclusion

This compound is a potent and selective PI3Kδ inhibitor with a well-defined chemical structure and a feasible synthetic route. Its mechanism of action through the inhibition of the PI3K/Akt signaling pathway provides a strong rationale for its investigation in hematological malignancies. The data presented in this guide, including its synthesis, in vitro activity, and clinical pharmacokinetic properties, offer a valuable resource for researchers in the field of oncology and drug development. Further research and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

The Rise and Pivot of ACP-319: A Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Mechanism, and Developmental History of a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-319, also known as AMG-319, is a potent and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Initially developed by Amgen for autoimmune diseases, its ability to modulate lymphocyte signaling led to its investigation as a potential anti-cancer agent, particularly in B-cell malignancies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of this compound. It details its biochemical and cellular activity, the rationale for its combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132), and summarizes key preclinical and clinical findings. While further development of this compound is not currently planned, the story of its development offers valuable insights into the therapeutic targeting of the PI3K pathway and the strategic evolution of drug development programs.

Discovery and Developmental History

This compound was first identified and developed by Amgen under the designation AMG-319.[1] The initial therapeutic focus for this selective PI3Kδ inhibitor was on autoimmune conditions, such as rheumatoid arthritis, owing to the critical role of PI3Kδ in the function of immune cells.[1] Subsequent research, however, highlighted its potential in oncology, specifically in inhibiting the proliferation of cancer cells. This led to a strategic pivot towards investigating its efficacy in treating various cancers.[2]

In a key strategic move, Acerta Pharma acquired the rights to this compound.[3] This placed this compound in a portfolio alongside acalabrutinib (ACP-196), a highly selective second-generation BTK inhibitor. AstraZeneca later acquired a majority stake in Acerta Pharma, further shaping the developmental trajectory of this compound.[3][4][5] The primary focus of its clinical investigation shifted to its use in combination with acalabrutinib for B-cell malignancies.[6]

Mechanism of Action

This compound is a highly selective inhibitor of the p110δ catalytic subunit of Class IA PI3K.[2] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, which is often dysregulated in B-cell lymphomas.

Upon activation of the BCR, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream signaling pathways, most notably the AKT/mTOR pathway, which promotes cell survival, proliferation, and growth.

By selectively inhibiting PI3Kδ, this compound blocks the production of PIP3, leading to the downregulation of the PI3K/AKT signaling cascade. This results in decreased phosphorylation of AKT, a key downstream effector, ultimately inhibiting the pro-survival signals and inducing apoptosis in malignant B-cells.[7]

Signaling Pathway

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 ATP→ADP ACP319 This compound ACP319->PI3K_delta PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Downstream Downstream Effectors (e.g., mTOR) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

This compound inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3 and subsequent AKT activation.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against PI3K Isoforms
PI3K IsoformIC50 (nM)
PI3Kδ18
PI3Kγ850
PI3Kβ2,700
PI3Kα33,000

Data sourced from MedchemExpress.

Table 2: Cellular Activity of this compound
AssayCell TypeIC50
pAKTS473 InhibitionNeoplastic B-cell linesLow single to double digit nM
Human Whole Blood Assay (HWB)Human Whole Blood16 nM

Data sourced from ASH Publications and J Med Chem.[2][7]

Experimental Protocols

This section outlines the generalized methodologies for key experiments used in the characterization of this compound.

PI3Kδ Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantitatively measures the enzymatic activity of PI3Kδ and the inhibitory effect of compounds like this compound.

Principle: The assay measures the production of PIP3 from PIP2 by PI3Kδ. The detection system uses a competitive immunoassay format with a Europium-labeled anti-GST antibody, a GST-tagged PH domain that binds PIP3, and biotinylated PIP3 linked to a fluorescent acceptor (e.g., APC). PIP3 produced by the kinase reaction displaces the biotinylated PIP3 from the complex, leading to a decrease in the HTRF signal.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the PI3Kδ enzyme, PIP2 substrate, and varying concentrations of this compound in a reaction buffer containing ATP and MgCl2.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the HTRF detection reagents (Europium-labeled antibody, GST-PH domain, and biotin-PIP3-acceptor conjugate).

  • Signal Measurement: After a further incubation period, read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.

HTRF_Workflow cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Data Acquisition & Analysis A PI3Kδ Enzyme + PIP2 Substrate + this compound B Add ATP A->B C Incubate B->C D Add HTRF Detection Reagents C->D E Incubate D->E F Read HTRF Signal E->F G Calculate IC50 F->G

Workflow for the HTRF-based PI3Kδ kinase assay.
p-AKT (Ser473) Western Blot Analysis in B-cell Lines

This method is used to assess the downstream cellular activity of this compound by measuring the phosphorylation of AKT.

Protocol:

  • Cell Culture and Treatment: Culture B-cell lymphoma cell lines to a suitable density and then treat with various concentrations of this compound for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated AKT (Ser473).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT or a loading control (e.g., β-actin) to determine the effect of this compound on AKT phosphorylation.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting (p-AKT & Total AKT Abs) E->F G Chemiluminescent Detection F->G H Image Analysis & Quantification G->H

Workflow for p-AKT Western Blot analysis.
In Vivo B-cell Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound, both as a single agent and in combination therapies.

Protocol:

  • Cell Line Preparation: Culture a suitable human B-cell lymphoma cell line (e.g., from a diffuse large B-cell lymphoma).

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the B-cell lymphoma cells into the flank of the mice.

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Then, randomize the mice into treatment groups (e.g., vehicle control, this compound, acalabrutinib, combination). Administer the treatments according to the planned schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor the overall health and body weight of the mice.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the different treatment groups to assess efficacy.

Summary of Preclinical and Clinical Findings

Preclinical studies demonstrated that this compound potently and selectively inhibits PI3Kδ, leading to the suppression of pAKT signaling and reduced viability of B-cell lymphoma cell lines.[7] In vivo xenograft models showed that this compound could inhibit tumor growth.[7]

The primary clinical investigation of this compound was in combination with the BTK inhibitor acalabrutinib. A Phase 1/2 study (NCT02328014) evaluated this combination in patients with relapsed/refractory B-cell malignancies. The rationale for this combination was the potential for synergistic or additive effects by targeting two key nodes in the BCR signaling pathway. While the combination showed some clinical activity, it was also associated with treatment-limiting toxicities. Ultimately, a decision was made not to pursue further development of this compound.

Conclusion

This compound (AMG-319) is a well-characterized, potent, and selective PI3Kδ inhibitor that progressed from a discovery program for autoimmune diseases to clinical trials in oncology. Its development highlights the therapeutic potential of targeting the PI3Kδ pathway in B-cell malignancies. Although its clinical development has been discontinued, the data generated from the preclinical and clinical studies of this compound have contributed to the broader understanding of PI3Kδ inhibition, including its therapeutic potential and associated challenges. The journey of this compound serves as an important case study for researchers and professionals in the field of drug development, illustrating the complex interplay of efficacy, safety, and strategic portfolio management in bringing new therapies to patients.

References

ACP-319 Target Selectivity Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319 (also known as AMG-319) is a potent and highly selective second-generation, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[4] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, making it a key therapeutic target in B-cell malignancies.[5][6] This document provides a detailed technical guide on the target selectivity profile of this compound, including quantitative data, experimental methodologies, and relevant signaling pathways.

Target Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has demonstrated exceptional selectivity for PI3Kδ over other Class I PI3K isoforms and a broad range of other kinases.

Quantitative Analysis of PI3K Isoform Inhibition

The inhibitory activity of this compound against the four Class I PI3K isoforms was determined using biochemical enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50
PI3Kδ18 nM
PI3Kγ850 nM
PI3Kβ2.7 µM
PI3Kα33 µM

Data sourced from Medchemexpress and InvivoChem.[7][8]

Based on these IC50 values, the selectivity of this compound for PI3Kδ over the other isoforms can be calculated:

ComparisonSelectivity Fold
PI3Kγ vs PI3Kδ~47-fold
PI3Kβ vs PI3Kδ~150-fold
PI3Kα vs PI3Kδ~1833-fold
Broader Kinase Selectivity

In a comprehensive kinome screen encompassing 402 kinases, this compound was found to be inactive at a concentration of 10 µM, highlighting its high degree of selectivity and minimal off-target kinase activity.[3]

Experimental Protocols

The following sections detail the methodologies employed to characterize the target selectivity and cellular activity of this compound.

PI3K Enzymatic Assay (AlphaScreen)

A common method to determine the in vitro potency of PI3K inhibitors is the AlphaScreen assay, a bead-based immunoassay.

Principle: This assay measures the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) by the PI3K enzyme. A biotinylated PIP3 substrate is captured by streptavidin-coated donor beads, and a GST-tagged PIP3-binding protein binds to the newly synthesized PIP3, which is then detected by an anti-GST antibody conjugated to acceptor beads. When the donor and acceptor beads are in close proximity, a chemiluminescent signal is generated upon laser excitation. An inhibitor will decrease the production of PIP3, leading to a reduction in the signal.

Detailed Methodology:

  • Reaction Buffer Preparation: A typical reaction buffer consists of 50 mM Tris-HCl (pH 7.5), 14 mM MgCl2, 100 mM NaCl, and 2 mM sodium cholate. 2 mM DTT is freshly added.[1]

  • Compound Preparation: this compound is serially diluted to various concentrations in DMSO.

  • Enzyme and Substrate Preparation: Recombinant PI3K isoforms (α, β, γ, δ) are diluted in the reaction buffer. A substrate mix containing phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP is also prepared in the reaction buffer.[1]

  • Reaction Initiation: The inhibitor, enzyme, and substrate mix are combined in a 384-well plate and incubated at room temperature to allow the enzymatic reaction to proceed.

  • Detection: A solution containing biotinylated-IP4, streptavidin-donor beads, a PIP3-binding protein, and anti-GST acceptor beads is added to the reaction wells to stop the reaction and initiate the detection process.[1]

  • Signal Measurement: The plate is read on an AlphaScreen-compatible plate reader. The IC50 values are calculated by fitting the dose-response curves using non-linear regression.

Cellular Phospho-AKT (pAKT) Assay

To assess the in-cell activity of this compound, the inhibition of AKT phosphorylation, a key downstream effector of PI3K, is measured.

Principle: PI3K activation leads to the phosphorylation of AKT at serine 473 (S473) and threonine 308 (T308). A cellular assay for pAKT measures the level of phosphorylated AKT in cells treated with an inhibitor. This is often done using Western blotting or high-throughput methods like LanthaScreen™ or ELISA.

Detailed Methodology (Western Blot):

  • Cell Culture and Treatment: A relevant cell line (e.g., a B-cell lymphoma line) is cultured to an appropriate density. The cells are then treated with varying concentrations of this compound for a specified period.

  • Cell Lysis: After treatment, the cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AKT (e.g., anti-pAKT S473). A primary antibody for total AKT is used as a loading control.

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The signal is captured using a digital imaging system.

  • Analysis: The band intensities for pAKT and total AKT are quantified, and the ratio of pAKT to total AKT is calculated to determine the extent of inhibition.

Signaling Pathway Visualization

The following diagrams illustrate key pathways and workflows relevant to the action of this compound.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK LYN LYN BCR->LYN Antigen Binding CD19 CD19 PI3K PI3Kδ CD19->PI3K BTK BTK SYK->BTK LYN->CD19 PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT PLCg2 PLCγ2 BTK->PLCg2 pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Signaling (Cell Survival, Proliferation) pAKT->Downstream ACP319 This compound ACP319->PI3K

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.

Experimental_Workflow_pAKT_Western_Blot A 1. Cell Culture (B-cell lymphoma line) B 2. Treatment with this compound (Dose-response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Immunoblotting (anti-pAKT & anti-Total AKT) F->G H 8. Detection G->H I 9. Data Analysis (pAKT/Total AKT Ratio) H->I

Experimental Workflow for pAKT Western Blot Analysis.

Conclusion

This compound is a highly selective inhibitor of PI3Kδ, demonstrating significant potency against its primary target and minimal activity against other PI3K isoforms and a broad panel of kinases. This favorable selectivity profile, confirmed through rigorous biochemical and cellular assays, underscores its potential as a targeted therapeutic agent for B-cell malignancies and other diseases where the PI3Kδ pathway is dysregulated. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other selective kinase inhibitors.

References

The Pharmacodynamics of ACP-319: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the pharmacodynamics of ACP-319, a second-generation, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Developed for researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental methodologies for relevant assays. Further development of this compound is not currently planned.

Core Mechanism of Action

This compound, also known as AMG-319, is a small molecule inhibitor that targets PI3Kδ, an enzyme primarily expressed in hematopoietic cells and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] By selectively inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This disruption of a key second messenger prevents the downstream activation of pro-survival and proliferation pathways, notably the phosphorylation of Akt (Protein Kinase B).[1] Preclinical and clinical studies have demonstrated that this inhibition of PI3Kδ leads to a dose-dependent reduction in Akt phosphorylation and antitumor activity in various B-cell malignancies.[1][3]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro potency and selectivity of this compound against PI3K isoforms.

Target IC50
PI3Kδ18 nM[3]
Human Whole Blood (HWB) Assay16 nM[3][4]

Table 1: Potency of this compound

PI3K Isoform IC50 Selectivity vs. PI3Kδ (Fold-Difference)
PI3Kδ18 nM[3]1
PI3Kγ850 nM[3]~ 47
PI3Kβ2.7 µM (2700 nM)[3]150
PI3Kα33 µM (33000 nM)[3]~ 1833

Table 2: Isoform Selectivity Profile of this compound

Signaling Pathway

The following diagram illustrates the role of PI3Kδ in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK BTK SYK->BTK PI3K_delta PI3Kδ BTK->PI3K_delta PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PI3K_delta->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) NFkB NF-κB Pathway pAKT->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival ACP319 This compound ACP319->PI3K_delta Inhibits

BCR Signaling Pathway and this compound Inhibition

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following sections provide representative methodologies for key assays used to characterize PI3Kδ inhibitors.

In Vitro PI3Kδ Enzyme Activity Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ. A common method is a luminescence-based kinase assay that measures ADP production.

Materials:

  • Purified recombinant PI3Kδ enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • This compound (or other test inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a kinase reaction buffer containing the lipid substrate.

  • Add the test inhibitor at various concentrations to the wells of the assay plate.

  • Add the PI3Kδ enzyme to the wells.

  • Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 25µM).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

PI3K_Assay_Workflow A Prepare kinase reaction buffer with lipid substrate B Add test inhibitor (e.g., this compound) to 384-well plate A->B C Add purified PI3Kδ enzyme B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and deplete ATP (e.g., ADP-Glo™ Reagent) E->F G Add Kinase Detection Reagent to generate luminescent signal F->G H Measure luminescence with plate reader G->H I Calculate IC50 values H->I Western_Blot_Workflow A Culture and treat cells with inhibitor B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Block membrane and incubate with anti-p-Akt antibody D->E F Incubate with secondary antibody E->F G Detect signal with ECL and imaging system F->G H Strip and re-probe for total Akt and loading control G->H I Quantify band intensities H->I

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Studies of ACP-319

This technical guide provides a comprehensive overview of the preclinical studies conducted on this compound, a molecule that has been investigated for two distinct therapeutic applications: as a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor for the treatment of B-cell malignancies and as a positive allosteric modulator (PAM) of the muscarinic M1 receptor for central nervous system (CNS) disorders. Development for the CNS indication was discontinued (B1498344) by Acadia Pharmaceuticals.[1][2] This document summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

This compound as a PI3Kδ Inhibitor in Oncology

This compound, also known as AMG-319, is a potent and selective, orally bioavailable small molecule inhibitor of the delta isoform of PI3K.[3][4] The targeted inhibition of PI3Kδ, which is primarily expressed in hematopoietic cells, is intended to preserve PI3K signaling in normal, non-neoplastic cells, thereby offering a therapeutic window for the treatment of B-cell lymphomas and other hematological cancers.[3][5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound as a PI3Kδ inhibitor.

Table 1: In Vitro Potency and Selectivity of this compound (AMG-319)

TargetAssay TypeValueSelectivity vs. PI3KδReference
PI3Kδ IC50 18 nM - [1]
PI3KγIC50850 nM>47-fold[1]
PI3KβIC502.7 µM>150-fold[1]
PI3KαIC5033 µM>1800-fold[1]

Table 2: In Vivo Efficacy of this compound in a Chronic Lymphocytic Leukemia (CLL) Mouse Model

Treatment GroupMedian SurvivalImprovement vs. VehicleImprovement vs. Single AgentReference
Vehicle32 days--[6]
This compound38 days6 days-[6]
Acalabrutinib (B560132)38 days6 days-[6]
This compound + Acalabrutinib 55.5 days 23.5 days 17.5 days [6]
Experimental Protocols

Preclinical evaluation of this compound involved a variety of in vitro assays to determine its activity in lymphoma cell lines.

  • Cell Lines: Studies utilized a panel of rituximab-sensitive (RSCL) and rituximab-resistant (RRCL) B-cell lymphoma cell lines, as well as mantle cell lymphoma (MCL) and T-cell lymphoma cell lines.[7] Primary lymphoma cells isolated from patients were also used.[7]

  • Methodology:

    • Cells were exposed to escalating doses of this compound (ranging from 0.1 to 100 µM for cell lines, and 1 to 10 µM for primary cells).[7]

    • Cell viability was assessed using PrestoBlue or CellTiter-Glo assays.[7]

    • To investigate the mechanism of cell death, caspase inhibition assays were performed, suggesting that this compound induces apoptosis via the mitochondrial pathway.[7]

  • Combination Studies: The synergistic activity of this compound with other agents, such as the proteasome inhibitor bortezomib, was evaluated in vitro.[7]

Chronic Lymphocytic Leukemia (CLL) Mouse Model:

  • Model: An aggressive CLL-like disease was induced in immunodeficient mice (NOD-SCID) through the adoptive transfer of TCL1-192 cells, a BCR-dependent cell line derived from Eμ-TCL1 splenocytes.[4][8][9]

  • Treatment Regimen: Treatment was initiated 15 days after cell injection.[8] Mice received either vehicle, acalabrutinib (a BTK inhibitor), this compound, or a combination of both in their drinking water.[9]

  • Outcome Measures:

    • Tumor burden was assessed in the peripheral blood and spleen.[8]

    • Survival was monitored until death or predetermined morbidity endpoints.[6]

    • On-target effects were evaluated by measuring BTK occupancy and downstream signaling pathways (e.g., NF-κB) in splenocytes.[8]

Lymphoma Xenograft Models:

  • Models: In vivo experiments were conducted using activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL) and mantle cell lymphoma (MCL) xenografts.[8][10]

  • Methodology: Specific details on the cell lines used for xenografts, the strain of mice, and the treatment protocol were not available in the reviewed literature. However, the studies confirmed the single-agent activity of this compound in these models.[8][10]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PI3Kd PI3Kδ BTK->PI3Kd PIP3 PIP3 PI3Kd->PIP3 Converts ACP319 This compound ACP319->PI3Kd Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

PI3Kδ Signaling Pathway in B-Cells.

CLL_Xenograft_Workflow cluster_model Model Generation cluster_treatment Treatment cluster_outcome Outcome Assessment TCL1_cells TCL1-192 CLL Cells Injection Adoptive Transfer TCL1_cells->Injection NOD_SCID NOD-SCID Mice NOD_SCID->Injection Vehicle Vehicle Control Injection->Vehicle ACP319 This compound Injection->ACP319 Acalabrutinib Acalabrutinib Injection->Acalabrutinib Combination This compound + Acalabrutinib Injection->Combination Tumor_Burden Tumor Burden (Blood, Spleen) Vehicle->Tumor_Burden Survival Survival Analysis Vehicle->Survival ACP319->Tumor_Burden ACP319->Survival Acalabrutinib->Tumor_Burden Acalabrutinib->Survival Combination->Tumor_Burden Combination->Survival PD_Analysis Pharmacodynamic Analysis Combination->PD_Analysis

CLL Xenograft Model Experimental Workflow.

This compound as an M1 Positive Allosteric Modulator (PAM) in CNS Disorders

This compound was also investigated as a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, a target for improving cognitive and negative symptoms in schizophrenia and Alzheimer's disease.[9] However, the development of this compound for CNS indications was discontinued as it did not show a profile that justified advancement into Phase 2 studies.[1]

Quantitative Data

Publicly available preclinical data for this compound as an M1 PAM is limited. However, a related compound from the same discovery program, VU319 (which has been used interchangeably with this compound in some publications), provides some insight into the desired profile.

Table 3: In Vitro and In Vivo Properties of the M1 PAM Clinical Candidate VU319

ParameterSpeciesValueReference
M1 PAM EC50 Human 492 nM [11][12]
M1 Agonism EC50Human> 30 µM[11][12]
CNS Penetration (Kp)Mouse0.77[11]
CNS Penetration (Kp)Rat0.64[11]
CNS Penetration (Kp,uu)Mouse1.3[11]
CNS Penetration (Kp,uu)Rat0.91[11]

Note: It is important to treat the association of VU319 and this compound with caution, as the exact relationship is not explicitly defined in all sources.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound in CNS models are not available in the public domain. The development of M1 PAMs generally involves the following types of preclinical assessments:

  • In Vitro Assays:

    • PAM Activity: Functional assays, such as calcium mobilization assays in cell lines expressing the M1 receptor, are used to determine the potency (EC50) of a compound in potentiating the response to acetylcholine.

    • Agonist Activity: The same functional assays are used in the absence of acetylcholine to assess any direct activation of the receptor by the compound.

    • Selectivity: Compounds are tested against other muscarinic receptor subtypes (M2-M5) to ensure selectivity for M1.

  • In Vivo Models:

    • Cognition Models: Rodent models of cognitive impairment, such as those induced by scopolamine, are often used to evaluate the efficacy of M1 PAMs in improving memory and learning.

    • Safety and Tolerability: Animals are observed for cholinergic side effects (e.g., salivation, lacrimation, urination, defecation - SLUD).

    • Pharmacokinetics: Studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.

Signaling Pathway and Logical Relationship Diagrams

M1_PAM_Mechanism ACh Acetylcholine (ACh) (Endogenous Agonist) Orthosteric_Site Orthosteric Binding Site ACh->Orthosteric_Site Binds to M1_Receptor M1 Muscarinic Receptor Gq_protein Gq/11 Protein M1_Receptor->Gq_protein Activates Allosteric_Site Allosteric Binding Site ACP319 This compound (PAM) ACP319->Allosteric_Site Binds to PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3_DAG IP3 and DAG (Second Messengers) PLC->IP3_DAG Generates Neuronal_Signaling Enhanced Neuronal Signaling & Cognitive Function IP3_DAG->Neuronal_Signaling Leads to

Mechanism of M1 Receptor Positive Allosteric Modulation.

M1_PAM_Development_Logic Goal Therapeutic Goal: Improve Cognition in Schizophrenia/Alzheimer's Target Target: M1 Muscarinic Receptor Goal->Target Orthosteric_Agonists Orthosteric Agonists Target->Orthosteric_Agonists Initial Approach PAMs Positive Allosteric Modulators (PAMs) Target->PAMs Alternative Approach Lack_of_Selectivity Lack of Selectivity (M2/M3 Activation) Orthosteric_Agonists->Lack_of_Selectivity High_Selectivity High M1 Selectivity PAMs->High_Selectivity Efficacy_Cognition_Models Efficacy in Preclinical Cognition Models PAMs->Efficacy_Cognition_Models Favorable_Safety_Profile Favorable Safety Profile (No Cholinergic AEs) PAMs->Favorable_Safety_Profile Cholinergic_Side_Effects Cholinergic Side Effects (SLUD) Lack_of_Selectivity->Cholinergic_Side_Effects Clinical_Development Progression to Clinical Development High_Selectivity->Clinical_Development Efficacy_Cognition_Models->Clinical_Development Favorable_Safety_Profile->Clinical_Development

Drug Development Logic for M1 PAMs.

Summary and Conclusion

The preclinical development of this compound has followed two distinct paths. As a PI3Kδ inhibitor, this compound (AMG-319) demonstrated potent and selective activity in preclinical models of B-cell malignancies, supporting its investigation in clinical trials, particularly in combination with other targeted agents like acalabrutinib. The available data highlight its efficacy in reducing tumor burden and improving survival in relevant animal models.

In contrast, the preclinical development of this compound as an M1 PAM for CNS disorders is less well-documented in the public domain, primarily due to its discontinuation. While the therapeutic rationale for targeting the M1 receptor remains strong, the specific preclinical profile of this compound that led to its discontinuation is not detailed in the available literature.

This guide provides a consolidated view of the publicly accessible preclinical information on this compound. For more detailed methodologies and unpublished data, direct inquiry to the entities involved in its development (Amgen, Acerta Pharma, Acadia Pharmaceuticals) would be necessary.

References

An In-depth Technical Guide to ACP-319 for B-cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319, also known as AMG-319, is a second-generation, orally available, small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.[1][2] By selectively targeting PI3Kδ, which is preferentially expressed in hematopoietic cells, this compound aims to disrupt the survival signals essential for B-cell lymphoma proliferation while minimizing off-target effects.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound in the context of B-cell lymphoma, with a focus on its mechanism of action, quantitative data, and relevant experimental protocols. While further development of this compound is not currently planned, the data gathered from its investigation provides valuable insights for the continued development of PI3Kδ inhibitors in hematological cancers.[5]

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

This compound exerts its anti-lymphoma effects by inhibiting the PI3Kδ enzyme, a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon BCR activation, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, promotes cell survival, proliferation, and growth by phosphorylating a multitude of substrates involved in these processes.

By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3, leading to a dose-dependent reduction in the phosphorylation and activation of AKT (pAKT).[6] This disruption of the PI3K/AKT signaling cascade ultimately results in decreased survival and proliferation of malignant B-cells.[3][4] Preclinical studies have also shown that this compound can induce the downregulation of phosphorylated ERK (p-ERK), another important signaling molecule in B-cell function.[3]

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta PIP2 PIP2 PI3K_delta->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates pAKT pAKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation ACP_319 This compound ACP_319->PI3K_delta inhibits

Diagram 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against the PI3Kδ enzyme in biochemical assays. In cell-based assays, it has shown the ability to suppress the phosphorylation of AKT in B-cell lines at low nanomolar concentrations.[4] While a comprehensive panel of IC50 values for this compound across various B-cell lymphoma cell lines is not publicly available, studies have reported its activity in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and mantle cell lymphoma (MCL) cell lines.[1][3]

ParameterValueSource
PI3Kδ Enzymatic Inhibition (IC50) <10 nM[4]
pAKT Suppression in B-cell lines (IC50) Low single to double digit nM range[4]

Table 1: In Vitro Potency of this compound

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in vivo using xenograft models of B-cell lymphoma. In a study utilizing a human B-cell lymphoma HT xenograft model, this compound demonstrated the ability to inhibit tumor growth.[3] Furthermore, in combination with the BTK inhibitor acalabrutinib (B560132), this compound showed enhanced tumor growth inhibition in ABC-DLBCL and MCL xenograft models.[1][2]

Clinical Research: The NCT02328014 Study

This compound was evaluated in a Phase 1/2 clinical trial (NCT02328014) in combination with the BTK inhibitor acalabrutinib for the treatment of patients with relapsed/refractory B-cell malignancies.[5][7]

Study Design

The study consisted of a dose-escalation phase (Part 1) to determine the maximum tolerated dose (MTD) of this compound when combined with a fixed dose of acalabrutinib, followed by a dose-expansion phase (Part 2) to further evaluate safety and efficacy in specific lymphoma subtypes.[5][7]

Clinical_Trial_Workflow cluster_part1 Part 1: Dose Escalation (3+3 Design) cluster_part2 Part 2: Dose Expansion Start Patient Enrollment (Relapsed/Refractory B-cell Malignancies) Cohort1 Acalabrutinib 100mg BID + This compound 25mg BID Start->Cohort1 Cohort2 Acalabrutinib 100mg BID + This compound 50mg BID Cohort1->Cohort2 Cohort3 Acalabrutinib 100mg BID + This compound 100mg BID Cohort2->Cohort3 MTD_determination Determine MTD Cohort3->MTD_determination Treatment_at_MTD Treatment at MTD of this compound + Acalabrutinib 100mg BID MTD_determination->Treatment_at_MTD Expansion_DLBCL_GCB DLBCL (GCB) Cohort Endpoint Primary Endpoint: Safety & Tolerability Secondary Endpoints: ORR, DOR, PFS, PK/PD Expansion_DLBCL_GCB->Endpoint Expansion_DLBCL_nonGCB DLBCL (non-GCB) Cohort Expansion_DLBCL_nonGCB->Endpoint Treatment_at_MTD->Expansion_DLBCL_GCB Treatment_at_MTD->Expansion_DLBCL_nonGCB

Diagram 2: Workflow of the NCT02328014 Phase 1/2 Clinical Trial.
Quantitative Clinical Data

The following tables summarize key quantitative data from the NCT02328014 study.

ParameterValue
Acalabrutinib Dose 100 mg BID (fixed)
This compound Dose Escalation 25 mg, 50 mg, 100 mg BID
Maximum Tolerated Dose (MTD) of this compound 50 mg BID

Table 2: Dosing Information from NCT02328014 [5][6]

Patient SubgroupOverall Response Rate (ORR)
non-GCB DLBCL 63%

Table 3: Efficacy Results in Diffuse Large B-cell Lymphoma (DLBCL) from NCT02328014

Pharmacokinetic analysis from the study indicated that this compound exposure was dose-proportional.[6] Pharmacodynamic assessments showed that inhibition of p-AKT was dependent on the dose of this compound.[6]

Grade ≥3 Adverse Events (≥10% of patients)Frequency
Increased AST 28%
Increased ALT 20%
Diarrhea 12%
Rash 12%

Table 4: Common Grade ≥3 Adverse Events in the NCT02328014 Study [6]

Experimental Protocols

Western Blot Analysis for pAKT and pERK

This protocol describes a general method for assessing the phosphorylation status of AKT and ERK in B-cell lymphoma cell lines following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly-10, JEKO1, REC1) in appropriate media and conditions.

    • Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for specified time points (e.g., 4 and 24 hours).[3]

  • Protein Extraction:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pAKT (Ser473), total AKT, pERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a B-cell lymphoma xenograft model.

  • Cell Line and Animal Model:

    • Use an appropriate human B-cell lymphoma cell line (e.g., HT for DLBCL).

    • Utilize immunodeficient mice (e.g., CB-17 SCID or NSG mice), typically 6-8 weeks old.[8]

  • Tumor Cell Implantation:

    • Harvest lymphoma cells during their exponential growth phase.

    • Resuspend cells in a sterile solution of PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor animal health and tumor growth regularly (e.g., 2-3 times per week) using calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their weight.

    • Tumor tissue can be further processed for histological or molecular analysis (e.g., western blot for pAKT).

Conclusion

This compound is a potent and selective PI3Kδ inhibitor that has demonstrated anti-tumor activity in preclinical models of B-cell lymphoma and has been evaluated in a clinical setting in combination with a BTK inhibitor. The research conducted on this compound has contributed to the understanding of the therapeutic potential of targeting the PI3Kδ pathway in B-cell malignancies. While its clinical development is not currently advancing, the data and methodologies associated with its investigation remain a valuable resource for the scientific community dedicated to developing novel therapies for B-cell lymphoma.

References

The Role of ACP-319 in Apoptosis Induction: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of ACP-319 in inducing apoptosis, primarily through its action as a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway. The information presented is based on pre-clinical and clinical research, with a focus on its application in B-cell malignancies, often in combination with other targeted therapies.

Core Mechanism of Action: Inhibition of the PI3Kδ Pathway

This compound is a second-generation, potent, and selective inhibitor of the PI3Kδ isoform, which is a key component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is crucial for the proliferation, survival, and trafficking of malignant B-cells.[2][3] By inhibiting PI3Kδ, this compound disrupts downstream signaling cascades that promote cell survival and proliferation, thereby sensitizing cancer cells to apoptosis.

The primary mechanism by which this compound induces apoptosis, particularly in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132), involves the potent inhibition of the NF-κB signaling pathway.[3] NF-κB is a transcription factor that, when activated, promotes the expression of several anti-apoptotic proteins.

The combination of acalabrutinib and this compound has been shown to be superior to single-agent treatment in murine models of Chronic Lymphocytic Leukemia (CLL).[3] This enhanced efficacy is attributed to a more profound inhibition of the BCR signaling pathway, leading to a significant reduction in tumor burden and extended survival.[3]

Signaling Pathway of this compound in Apoptosis Induction

The following diagram illustrates the signaling cascade affected by this compound, leading to the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_proteins Anti-Apoptotic Proteins BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PI3Kd PI3Kδ BCR->PI3Kd Activation AKT AKT BTK->AKT Activation PI3Kd->AKT Activation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition ACP319 This compound ACP319->PI3Kd Inhibition NFkB_complex IκBα-NF-κB Complex AKT->NFkB_complex Phosphorylation of IκBα IkBa IκBα NFkB_complex->IkBa Degradation NFkB NF-κB NFkB_complex->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Transcription Transcription of Anti-apoptotic Genes NFkB_nuc->Transcription Bcl_xL Bcl-xL Transcription->Bcl_xL Mcl_1 Mcl-1 Transcription->Mcl_1 Apoptosis Apoptosis Bcl_xL->Apoptosis Mcl_1->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

Quantitative Data on Apoptosis Induction

The combination of this compound with acalabrutinib leads to a more significant impact on the expression of key anti-apoptotic proteins compared to either agent alone.[3]

Treatment GroupChange in IκBα LevelsChange in Bcl-xL ExpressionChange in Mcl-1 Expression
Vehicle Control BaselineBaselineBaseline
Acalabrutinib alone No significant changeVariable reductionTrend towards reduction
This compound alone No significant changeVariable reductionTrend towards reduction
Acalabrutinib + this compound Significantly increasedSignificantly reducedSignificantly reduced

Experimental Protocols

Immunoblotting for Anti-Apoptotic Proteins

This protocol outlines the general steps for detecting changes in protein levels of IκBα, Bcl-xL, and Mcl-1 via immunoblotting.

1. Sample Preparation:

  • Harvest cells (e.g., spleen-residing TCL1-192 cells from a murine model) after treatment.[3]

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-40 µg) on a 4-20% Tris-Glycine gel.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against IκBα, Bcl-xL, Mcl-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize to the loading control.

Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining)

This protocol describes a common method to quantify apoptosis in a cell population.

1. Cell Preparation:

  • Seed cells (e.g., 1 x 10^6 cells) in a culture flask.[4]

  • After treatment, collect both floating and adherent cells.[4]

  • Wash the collected cells twice with cold PBS.[4]

2. Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5]

  • Incubate the cells for 15 minutes at room temperature in the dark.[5]

3. Flow Cytometry Analysis:

  • Add 1X binding buffer to each tube before analysis.[5]

  • Analyze the samples on a flow cytometer.

  • Differentiate between:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the pro-apoptotic effects of this compound.

G start Start: Treat B-cell malignancy cell lines with this compound (and/or Acalabrutinib) cell_harvest Harvest Cells start->cell_harvest protein_extraction Protein Extraction and Quantification cell_harvest->protein_extraction flow_cytometry Flow Cytometry (Annexin V/PI Staining) cell_harvest->flow_cytometry immunoblot Immunoblotting for IκBα, Bcl-xL, Mcl-1 protein_extraction->immunoblot data_analysis Data Analysis and Quantification immunoblot->data_analysis flow_cytometry->data_analysis end Conclusion: Assess induction of apoptosis data_analysis->end

Caption: Experimental workflow for apoptosis assessment.

Conclusion

This compound, particularly when combined with acalabrutinib, demonstrates a potent pro-apoptotic effect in B-cell malignancies. This is achieved through the inhibition of the PI3Kδ pathway, leading to the suppression of NF-κB signaling and the downregulation of key anti-apoptotic proteins. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound as a therapeutic agent for cancer. Further clinical studies are warranted to fully elucidate the therapeutic potential of this combination.[3]

References

Navigating the Identity and Mechanisms of ACP-319: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Compound Identity: The designation "ACP-319" has been applied to at least two distinct investigational compounds with fundamentally different mechanisms of action. This guide will address the compound most relevant to cell signaling and proliferation, a Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, while also acknowledging the existence of a second, unrelated compound. Development of both agents has been discontinued (B1498344).

Part 1: this compound, the PI3Kδ Inhibitor

Core Mechanism of Action

This compound (also known as AMG-319) is a second-generation, orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade downstream of the B-cell receptor (BCR), which is essential for the survival, proliferation, and trafficking of B-lymphocytes. In certain B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and some non-Hodgkin lymphomas, the BCR pathway is chronically active, driving tumor growth.

By selectively inhibiting PI3Kδ, this compound was designed to disrupt this signaling cascade, thereby reducing downstream signaling through AKT and Bruton's tyrosine kinase (BTK), leading to decreased cell proliferation and survival. Preclinical studies demonstrated that combining this compound with a BTK inhibitor (acalabrutinib) resulted in more potent tumor control and extended survival in murine CLL models compared to either agent alone.[1][2][3] This combination was shown to more effectively reduce NF-κB signaling and the expression of anti-apoptotic proteins like BCL-xL and MCL-1.[2]

While this mechanism indirectly impacts cell proliferation, the primary focus of research was on the BCR signaling pathway rather than direct modulation of cell cycle checkpoints (e.g., G1/S or G2/M arrest). The available literature does not provide evidence of this compound directly inducing cell cycle arrest through interactions with cyclins or cyclin-dependent kinases.

B-Cell Receptor Signaling Pathway Inhibition by this compound

The following diagram illustrates the intended mechanism of action for this compound within the B-cell receptor signaling pathway, in the context of its combination with acalabrutinib (B560132).

BCR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD19 CD19 PI3K PI3Kδ CD19->PI3K SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK BTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3Kδ action AKT AKT PIP3->AKT NFkB NF-κB AKT->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits ACP319 This compound ACP319->PI3K Inhibits

Caption: PI3Kδ and BTK Inhibition in the BCR Signaling Pathway.

Quantitative Data from Clinical Trials

This compound was evaluated in a Phase 1/2 clinical trial in combination with acalabrutinib for patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NCT02328014). The maximum tolerated dose (MTD) for this compound was established at 50 mg twice daily (BID).[4][5] The following tables summarize key efficacy and safety data from this study.

Table 1: Efficacy in Diffuse Large B-Cell Lymphoma (DLBCL) Subtypes

Patient Subtype Overall Response Rate (ORR) Complete Response (CR) Rate Median Duration of Response
non-GCB DLBCL (n=16) 63% 25% 8.2 months
GCB DLBCL (n=9) 0% 0% Not Applicable

Data from Part 2 of the study combining acalabrutinib 100 mg BID with this compound 50 mg BID.[5][6]

Table 2: Common Adverse Events (AEs) (≥40% of patients)

Adverse Event Incidence Grade ≥3 Incidence
Increased ALT 52% 20%
Increased AST 48% 28%
Diarrhea 52% 12%
Fatigue 40% 0%
Rash 40% 12%

Data from the Phase 1 portion of the study.[6]

Experimental Protocols

Detailed protocols for assessing direct cell cycle arrest by this compound are not available in the published literature. However, the preclinical and clinical studies employed the following general methodologies:

1.4.1 Preclinical Murine Models

  • Objective: To assess the in vivo efficacy of this compound alone and in combination with acalabrutinib.

  • Model: TCL1-192 cell-injected mice, which serves as a model for aggressive CLL.[1][2]

  • Methodology:

    • Mice are injected with TCL1-192 cells.

    • After a set period to allow for tumor establishment (e.g., 15 days), treatment is initiated.[2]

    • Treatment groups typically include vehicle control, this compound as a single agent, acalabrutinib as a single agent, and the combination of both drugs.

    • Drugs are administered orally at specified doses and schedules.

    • Tumor burden is monitored by measuring leukemia cell counts in peripheral blood and by analyzing spleen size and cell counts upon study completion.[1][2]

    • Survival is tracked over time and analyzed using Kaplan-Meier curves.

    • Spleen-residing tumor cells are harvested for pharmacodynamic analysis (e.g., Western blotting for signaling proteins like IκBα, BCL-xL, and MCL-1).[2]

1.4.2 Phase 1/2 Clinical Trial Protocol (NCT02328014)

  • Objective: To evaluate the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of acalabrutinib in combination with this compound.[4]

  • Study Design: A two-part, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.[4]

  • Methodology:

    • Part 1 (Dose Escalation): Patients received acalabrutinib 100 mg BID with escalating doses of this compound (25 mg, 50 mg, or 100 mg BID) using a 3+3 design to determine the MTD.[4]

    • Part 2 (Dose Expansion): Patients received acalabrutinib at 100 mg BID and this compound at the established MTD (50 mg BID).[4][5]

    • Primary Endpoint: Safety and tolerability, including the rate of dose-limiting toxicities (DLTs).[6]

    • Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), PK, and PD (BTK occupancy and p-AKT inhibition).[6]

    • Assessments: Patients were monitored for adverse events, and tumor response was evaluated according to standard criteria for lymphoma. Blood samples were collected for PK and PD analysis.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical assessment of this compound in a CLL mouse model.

Preclinical_Workflow start Start cell_injection Inject Mice with TCL1-192 CLL Cells start->cell_injection tumor_engraft Allow Tumor Engraftment (15 days) cell_injection->tumor_engraft treatment Initiate Treatment Groups: - Vehicle - this compound - Acalabrutinib - Combination tumor_engraft->treatment monitoring Monitor Tumor Burden (Peripheral Blood) & Overall Survival treatment->monitoring endpoint Endpoint Reached (e.g., 4 weeks treatment) monitoring->endpoint analysis Harvest Spleens for Analysis: - Tumor Infiltration - Western Blot (p-AKT, etc.) - BTK Occupancy endpoint->analysis results Evaluate Results: Tumor Control & Survival analysis->results end End results->end

Caption: Preclinical Workflow for this compound in a CLL Mouse Model.

Part 2: this compound, the M1 Positive Allosteric Modulator (PAM)

A separate compound, also designated this compound, was under development by ACADIA Pharmaceuticals.[7][8] This molecule's mechanism of action is entirely different and unrelated to oncology.

  • Class: Positive Allosteric Modulator of the Muscarinic M1 Receptor (M1 PAM).[7][9]

  • Therapeutic Area: Central Nervous System (CNS) disorders.[9]

  • Indication: Investigated for potential utility in treating cognitive deficits and psychosis in conditions like dementia and schizophrenia.[7]

  • Development Status: Discontinued. ACADIA Pharmaceuticals announced in August 2022 that the development of this this compound was being discontinued as its profile did not support advancement into Phase 2 trials.[9][10]

Conclusion

The available scientific literature on compounds designated "this compound" does not support the creation of an in-depth guide focused on direct cell cycle arrest pathways. The most relevant compound, a PI3Kδ inhibitor, acts on the B-cell receptor signaling pathway to impact cell proliferation and survival in B-cell malignancies. While effective in preclinical models and showing some clinical activity, its development in combination with acalabrutinib was halted, and further development is not planned.[4][5] The second compound with this name was an M1 PAM for CNS disorders, whose development was also discontinued.[9][10] Therefore, researchers seeking information on direct cell cycle inhibitors should look to other classes of compounds specifically designed to target cell cycle machinery.

References

Initial Safety Profile of ACP-319: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the initial safety profile of ACP-319, a second-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. The information is compiled from publicly available clinical and preclinical data, intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound has been evaluated in clinical trials primarily in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132) for the treatment of relapsed/refractory B-cell malignancies. The initial safety data indicates a manageable but notable toxicity profile, with dose-limiting toxicities observed at higher doses. The most frequently reported adverse events include hepatotoxicity (elevated transaminases), gastrointestinal issues (diarrhea), and skin rashes. Further development of this compound has not been pursued.

Clinical Safety Data

The primary source of clinical safety data for this compound comes from a Phase 1/2 study in combination with acalabrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.[1][2][3][4]

Dose-Limiting Toxicities and Maximum Tolerated Dose

In the dose-escalation portion of the Phase 1/2 trial, dose-limiting toxicities (DLTs) were observed, which established the maximum tolerated dose (MTD) for this compound when used in combination with acalabrutinib.

This compound Dose LevelDose-Limiting Toxicity (DLT)
50 mg BIDGrade 3 maculopapular rash (n=1)
100 mg BIDGrade 3 febrile neutropenia, diarrhea, and pneumonitis (n=1)
Grade 3 maculopapular rash (n=1)
Table 1: Dose-Limiting Toxicities Observed in the Phase 1/2 Combination Study. [1][5]

Based on these findings, the MTD for this compound was determined to be 50 mg twice daily (BID) in combination with acalabrutinib 100 mg BID.[1][2][5]

Adverse Events (AEs)

The combination therapy of acalabrutinib and this compound was associated with a range of adverse events.

Adverse EventAny GradeGrade ≥3
Serious AEs 61%50%
Table 2: Summary of Serious Adverse Events in Part 1 of the Phase 1/2 Study. [1][2]

The most common adverse events observed in the dose expansion phase are detailed below.

Adverse EventAny Grade (≥40% of patients)Grade ≥3 (>2 patients)
Increased ALT52%[5]28%[1][5]
Diarrhea52%[5]12%[1]
Increased AST48%[5]20%[1][5]
Fatigue40%[5]0%[5]
Rash40%[5]12%[1]
Anemia-16%[1]
Thrombocytopenia-12%[1]
Table 3: Common Adverse Events in Part 2 of the Phase 1/2 Study.

Frequent treatment-limiting hepatotoxicity was a notable observation.[1] Serious adverse events were reported in 52% of patients in this part of the study, with 40% experiencing at least one grade 3/4 SAE.[1]

Treatment Discontinuation due to Adverse Events

Adverse events led to the discontinuation of one or both study drugs for a significant portion of patients.

Drug DiscontinuedPercentage of Patients
This compound33%
Acalabrutinib and the study23%
Table 4: Treatment Discontinuation Due to Adverse Events in the Phase 1/2 Study. [1]

The higher rate of discontinuation for this compound suggests it was the primary contributor to the toxicity of the combination regimen.[1]

Monotherapy Safety Data

Limited information is available on the safety profile of this compound as a monotherapy. A small clinical trial with 28 patients with relapsed or refractory lymphoid malignancies was conducted. In this study, the only reported dose-limiting toxicity was hemolytic anemia in one patient.[1][2]

Experimental Protocols

Phase 1/2 Clinical Trial of Acalabrutinib in Combination with this compound (NCT02328014)
  • Study Design: This was a two-part, open-label, multicenter study.[1][5]

    • Part 1 (Dose Escalation): Patients with relapsed/refractory B-cell malignancies received acalabrutinib at a fixed dose of 100 mg BID and this compound at escalating doses of 25 mg, 50 mg, and 100 mg BID. The primary objective was to determine the safety and MTD of the combination.[5][6][7]

    • Part 2 (Dose Expansion): Patients with specific subtypes of diffuse large B-cell lymphoma (GCB and non-GCB) received acalabrutinib 100 mg BID and this compound at the MTD established in Part 1.[2]

  • Primary Endpoint: The primary endpoint for Part 1 was safety, including the incidence of dose-limiting toxicities.[5]

  • Secondary Endpoints: Secondary endpoints included overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), pharmacokinetics (PK), and pharmacodynamics (PD).[5]

  • Pharmacodynamic Assessments:

    • BTK Occupancy: Median BTK occupancy was measured at steady-state trough and was found to be approximately 95%, indicating no effect of this compound on acalabrutinib's binding to BTK.[1][5]

    • Phospho-AKT Inhibition: Inhibition of phospho-AKT, a downstream marker of PI3K activity, was assessed and found to be dose-dependent with this compound.[1][5]

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a critical component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active in B-cell malignancies, promoting cell proliferation and survival.[8][9] this compound's mechanism of action is to block this signaling cascade.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PI3Kd PI3Kδ BCR->PI3Kd Activation BTK->PI3Kd AKT AKT PI3Kd->AKT PIP2 to PIP3 pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., NF-κB, mTOR) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition ACP319 This compound ACP319->PI3Kd Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway with points of inhibition by Acalabrutinib and this compound.

Experimental and Clinical Workflows

The development and evaluation of this compound followed a standard pharmaceutical pipeline, from preclinical assessment to clinical trials.

Preclinical Evaluation Workflow

Preclinical studies provided the rationale for combining BTK and PI3Kδ inhibitors.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Cell_Lines B-Cell Lymphoma Cell Lines Compound_Treatment Treat with Acalabrutinib, This compound, or Combination Cell_Lines->Compound_Treatment Activity_Assay Assess Cell Viability and Signaling (p-AKT) Compound_Treatment->Activity_Assay Synergy Determine Synergistic Effects Activity_Assay->Synergy Xenograft Establish Lymphoma Xenografts in Mice In_Vivo_Treatment Administer Single Agents or Combination Therapy Xenograft->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth and Survival In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->Synergy

Caption: Generalized workflow for preclinical evaluation of this compound in combination with Acalabrutinib.

Clinical Trial Workflow (Phase 1/2)

The clinical trial was structured to first establish safety and then evaluate efficacy in a targeted patient population.

Clinical_Trial_Workflow cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion Enroll_P1 Enroll Patients with R/R B-Cell Malignancies Dose_Cohorts Administer Acalabrutinib 100mg BID + This compound (25, 50, 100mg BID) Enroll_P1->Dose_Cohorts DLT_Assessment Assess DLTs in Cycle 1 Dose_Cohorts->DLT_Assessment MTD_Determination Determine MTD (50mg BID) DLT_Assessment->MTD_Determination MTD_Dosing Administer Acalabrutinib 100mg BID + This compound at MTD (50mg BID) MTD_Determination->MTD_Dosing Enroll_P2 Enroll DLBCL Patients (GCB and non-GCB) Enroll_P2->MTD_Dosing Efficacy_Safety_Eval Evaluate Safety, PK/PD, and Efficacy (ORR, PFS) MTD_Dosing->Efficacy_Safety_Eval

Caption: Workflow of the Phase 1/2 clinical trial for Acalabrutinib in combination with this compound.

References

A Technical Guide to Molecular Docking Studies of ACP-319, a PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific molecular docking studies for ACP-319. This guide is a representative document based on established methodologies for the molecular docking of other inhibitors targeting the same protein, Phosphoinositide 3-kinase delta (PI3Kδ). The quantitative data presented herein is hypothetical and for illustrative purposes.

This technical whitepaper provides an in-depth overview of the computational methodologies used to investigate the molecular interactions between the second-generation Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, this compound (also known as AMG-319), and its target protein.[1] The primary aim of such studies is to elucidate the binding mode, affinity, and selectivity of this compound, thereby informing rational drug design and optimization. This compound is an orally available inhibitor of PI3Kδ that blocks the PI3K/AKT signaling pathway, which is crucial for the growth and survival of certain tumor cells.[2]

Core Concepts in Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein, like PI3Kδ. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses using a scoring function to estimate the binding affinity.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a representative molecular docking and in-vitro analysis of this compound with the PI3Kδ protein. This data illustrates the typical metrics used to evaluate a potent and selective inhibitor.

ParameterValueUnitDescription
Docking Score -11.5kcal/molA measure of the predicted binding affinity from the molecular docking simulation. More negative values indicate stronger predicted binding.
Predicted Binding Energy (MM/GBSA) -85.3kcal/molA more accurate estimation of binding free energy calculated using molecular mechanics and generalized Born surface area solvation models on the docked pose.
Inhibition Constant (Ki) 2.5nMA measure of the inhibitor's binding affinity, determined experimentally. A lower Ki value indicates a more potent inhibitor.
IC50 10.2nMThe concentration of the inhibitor required to reduce the activity of the enzyme by 50% in an in-vitro assay.
Key Interacting Residues Val828, Lys779, Asp911-Amino acid residues in the PI3Kδ active site predicted to form significant hydrogen bonds or hydrophobic interactions with this compound.

Experimental Protocols

The following sections detail the typical methodologies employed in the molecular docking of a PI3Kδ inhibitor like this compound.

1. Protein Preparation

  • Structure Retrieval: The three-dimensional crystal structure of the target protein, PI3Kδ, is obtained from the Protein Data Bank (PDB). A relevant structure would be one co-crystallized with a known ligand.

  • Protein Clean-up: The raw PDB file is processed to remove water molecules, co-factors, and any existing ligands. Missing side chains and loops are modeled and repaired using protein preparation wizards in software suites like Schrödinger or MOE.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on the physiological pH. The structure is then subjected to a constrained energy minimization to relieve any steric clashes.

2. Ligand Preparation

  • Structure Generation: The 2D structure of this compound is sketched using a chemical drawing tool and converted into a 3D conformation.

  • Ligand Optimization: The ligand's geometry is optimized using a suitable force field (e.g., OPLS3e).

  • Tautomer and Ionization States: Possible tautomers and ionization states of the ligand at physiological pH are generated to ensure the most relevant form is used for docking.

3. Molecular Docking Simulation

  • Grid Generation: A docking grid is defined around the active site of the PI3Kδ protein. The grid box is typically centered on the co-crystallized ligand or on key catalytic residues.

  • Docking Algorithm: A docking program such as GLIDE, AutoDock, or GOLD is used to place the prepared this compound ligand into the defined grid.[3] These programs systematically search for the optimal binding pose by exploring various translational, rotational, and conformational degrees of freedom of the ligand.

  • Scoring and Ranking: The generated poses are scored based on a scoring function that estimates the binding free energy. The poses are then ranked, and the top-ranked pose is selected for further analysis. For PI3Kδ inhibitors, key interactions often involve hydrogen bonding with the hinge region residue Val828 and other residues like Lys779.[3]

4. Post-Docking Analysis

  • Binding Pose Analysis: The top-ranked docking pose is visually inspected to analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the PI3Kδ active site.

  • Binding Free Energy Calculation: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the best docked pose to obtain a more accurate estimate of the binding affinity.

Visualizations

Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates ACP319 This compound ACP319->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates CellSurvival Cell Growth & Survival Downstream->CellSurvival Promotes

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A typical workflow for molecular docking studies.

References

Genetic Mutations Influencing ACP-319 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-319 is an investigational, orally available inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Clinical and preclinical studies have explored its utility in B-cell malignancies, often in combination with other targeted agents like the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132).[2][3] While specific pharmacogenomic data for this compound is not yet publicly available, a growing body of evidence highlights the significant role of genetic mutations within the PI3K/AKT/mTOR pathway in modulating the efficacy of PI3K inhibitors as a class in hematological cancers. This technical guide synthesizes the current understanding of key genetic alterations that are likely to influence the therapeutic response to this compound and provides a framework for future research and clinical trial design.

The PI3K/AKT/mTOR Signaling Pathway in B-Cell Malignancies

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In B-cell malignancies, this pathway is frequently hyperactivated due to chronic BCR signaling or genetic alterations, driving tumor progression.[4][5] this compound, as a PI3Kδ inhibitor, aims to abrogate this aberrant signaling.

PI3K_AKT_Pathway cluster_drug Drug Action BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PI3K PI3Kδ (Target of this compound) SYK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates ACP319 This compound ACP319->PI3K inhibits

Diagram 1: Simplified PI3K/AKT/mTOR signaling pathway in B-cells.

Genetic Mutations Potentially Influencing this compound Efficacy

Several genetic alterations within the PI3K/AKT pathway have been identified in B-cell malignancies that may confer resistance or sensitivity to PI3K inhibitors.

Loss of PTEN Function

Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor that negatively regulates the PI3K pathway by dephosphorylating PIP3.[6] Loss-of-function mutations or deletions in the PTEN gene lead to sustained PI3K pathway activation, independent of upstream signals.

Studies in Mantle Cell Lymphoma (MCL) have demonstrated that PTEN loss is associated with resistance to both PI3K and BTK inhibitors.[7][8][9] This resistance is attributed to the hyperactivation of AKT, which can bypass the effects of upstream inhibition.[8]

Mutations in PIK3CA and PIK3CD

The PIK3CA gene encodes the p110α catalytic subunit of PI3K, and activating mutations are common in solid tumors, though less frequent in Diffuse Large B-cell Lymphoma (DLBCL).[10][11] In cancers where PIK3CA mutations are prevalent, they can predict response to PI3Kα-specific inhibitors.[12][13] While this compound targets the delta isoform (PIK3CD), the mutational status of other isoforms could potentially influence pathway dependency and response to selective inhibitors. Although activating mutations in PIK3CD are not commonly reported in B-cell lymphomas, constitutive activation of the PI3K pathway is a hallmark of these diseases, often driven by chronic BCR stimulation.[14]

Alterations in AKT

While the activating E17K mutation in AKT1 is not a frequent event in B-cell leukemias, hyperactivation of AKT is observed in a significant subset of DLBCL patients and is associated with poorer prognosis.[15][16][17] Genetic alterations leading to AKT hyperactivation could potentially reduce the efficacy of upstream inhibitors like this compound.

Mutations in Upstream Regulators: CARD11

Mutations in genes upstream of PI3K can also impact pathway activity. For instance, oncogenic mutations in CARD11 (caspase recruitment domain-containing protein 11) can lead to constitutive activation of the NF-κB pathway, which can cross-talk with the PI3K pathway.[18][19] Such mutations are found in DLBCL and may contribute to a cellular state that is less dependent on direct BCR-PI3Kδ signaling for survival.[20]

Quantitative Data Summary

The following table summarizes the prevalence and impact of key genetic alterations on the efficacy of PI3K inhibitors in B-cell malignancies. It is important to note that this data is for the class of PI3K inhibitors and not specific to this compound.

Genetic AlterationCancer TypePrevalenceImpact on PI3K Inhibitor EfficacyReferences
PTEN Loss/Deletion Mantle Cell Lymphoma (MCL)~7% (deletions)Associated with resistance to PI3K and BTK inhibitors.[8]
Germinal Center B-cell-like (GCB) DLBCLFrequentAssociated with poor outcomes; may predict response to AKT inhibitors.[21][22]
PIK3CA Gain/Mutation Mantle Cell Lymphoma (MCL)~43% (gains)Contributes to resistance to PI3K inhibitors.[8]
Diffuse Large B-cell Lymphoma (DLBCL)Rare (mutations)-[10]
AKT Hyperactivation Diffuse Large B-cell Lymphoma (DLBCL)~24.3% (nuclear p-AKT)Associated with worse progression-free survival.[15]
CARD11 Mutations Activated B-cell-like (ABC) DLBCL~10%Induce constitutive NF-κB signaling, which may reduce dependency on PI3Kδ.[22]

Experimental Protocols

Investigating the influence of genetic mutations on drug efficacy requires robust experimental methodologies. Below are representative protocols for genotyping and assessing drug sensitivity.

Patient Sample Genotyping

A typical workflow for identifying genetic mutations in patient tumor samples from clinical trials (such as NCT02157324 and NCT02328014 for acalabrutinib and this compound) would involve the following steps.[23][24]

Genotyping_Workflow Sample Tumor Biopsy or Peripheral Blood Sample DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction QC DNA Quality Control (e.g., Spectrophotometry, Fluorometry) DNA_Extraction->QC Library_Prep Next-Generation Sequencing (NGS) Library Preparation QC->Library_Prep Target_Enrichment Targeted Gene Panel Enrichment (PI3K/AKT pathway genes) Library_Prep->Target_Enrichment Sequencing High-Throughput Sequencing Target_Enrichment->Sequencing Data_Analysis Bioinformatic Analysis: Alignment, Variant Calling, Annotation Sequencing->Data_Analysis Mutation_Report Mutation Report Generation Data_Analysis->Mutation_Report

Diagram 2: Representative workflow for targeted gene sequencing.

Protocol:

  • Sample Collection and Processing: Tumor biopsies or peripheral blood mononuclear cells (PBMCs) are collected from patients.

  • DNA Extraction: Genomic DNA is extracted using commercially available kits (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • DNA Quantification and Quality Control: DNA concentration and purity are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

  • Library Preparation and Targeted Sequencing:

    • A targeted next-generation sequencing (NGS) panel is designed to cover the coding regions of key genes in the PI3K/AKT/mTOR pathway (PIK3CA, PIK3CD, PTEN, AKT1, MTOR, etc.) and other relevant genes for B-cell malignancies (CARD11, MYD88, etc.).

    • Sequencing libraries are prepared from the extracted DNA.

    • Targeted regions are enriched using hybrid capture or amplicon-based methods.

    • Sequencing is performed on a high-throughput platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Sequencing reads are aligned to the human reference genome.

    • Single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) are identified.

    • Variants are annotated to determine their potential functional impact.

In Vitro Drug Sensitivity Assays

To functionally validate the impact of a specific mutation on this compound efficacy, in vitro drug sensitivity assays can be performed using B-cell lymphoma cell lines with known genetic backgrounds or engineered to carry specific mutations.

Protocol:

  • Cell Culture: B-cell lymphoma cell lines (e.g., from GCB-DLBCL and ABC-DLBCL subtypes) are cultured under standard conditions.

  • Genetic Engineering (optional): CRISPR/Cas9 or other gene-editing technologies can be used to introduce or knock out specific genes of interest (e.g., introduce a PTEN deletion).

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the drug's potency. A higher IC50 value in a mutant cell line compared to its wild-type counterpart would indicate resistance.

Future Directions and Conclusion

The efficacy of PI3K inhibitors in B-cell malignancies is evidently influenced by the genetic landscape of the tumor. While direct evidence for this compound is pending, the established roles of mutations in PTEN, PIK3CA, and other pathway components provide a strong rationale for incorporating comprehensive genetic profiling into the clinical development of this compound and other PI3Kδ inhibitors.

Future clinical trials of this compound should include pre-treatment and on-treatment genetic analysis of patient tumors to identify predictive biomarkers of response and resistance. This will be crucial for patient stratification, the development of rational combination therapies, and ultimately, the realization of personalized medicine in the treatment of B-cell malignancies. The further development of this compound is not planned, but these findings support ongoing studies of acalabrutinib-based therapies in non-GCB DLBCL.[25]

References

ACP-319: A Technical Overview of a Second-Generation PI3Kδ Inhibitor as a Potential Antineoplastic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ACP-319 (also known as AMG-319), a second-generation, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document consolidates available preclinical and clinical data to offer a comprehensive resource on its mechanism of action, experimental evaluation, and potential as an antineoplastic agent, particularly in the context of B-cell malignancies. While further development of this compound has been discontinued, the data generated from its investigation provide valuable insights into the therapeutic targeting of the B-cell receptor signaling pathway.

Core Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

This compound functions as a highly selective inhibitor of PI3Kδ, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is fundamental for the proliferation, survival, and differentiation of B-cells, and its dysregulation is a key driver in many B-cell malignancies.[2]

Upon antigen binding, the BCR initiates a signaling cascade involving a series of phosphorylation events. This leads to the activation of Bruton's tyrosine kinase (BTK) and PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial secondary messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes cell survival and proliferation by inhibiting pro-apoptotic proteins and activating other signaling pathways.

By selectively inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby suppressing the activation of AKT and other downstream effectors. This disruption of the BCR signaling cascade ultimately leads to decreased cell proliferation and survival in malignant B-cells. This compound has been primarily investigated in combination with acalabrutinib (B560132), a BTK inhibitor, to achieve a more comprehensive blockade of the BCR pathway.[2]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding CD19 CD19 PI3K PI3Kδ CD19->PI3K SYK SYK LYN->SYK BTK BTK SYK->BTK SYK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK ACP319 This compound ACP319->PI3K

B-Cell Receptor (BCR) Signaling Pathway and Points of Inhibition.

Preclinical Evaluation of this compound

The antineoplastic potential of this compound was assessed in a series of in vitro and in vivo preclinical studies, primarily focusing on models of B-cell lymphomas.

In Vitro Activity

This compound demonstrated potent and selective inhibition of PI3Kδ in enzymatic and cell-based assays. While specific IC50 values for cell viability in various lymphoma cell lines are not publicly available, the compound was shown to potently suppress the phosphorylation of AKT, a key downstream effector of PI3Kδ.

Assay TypeTarget/Cell LineResult
Enzymatic AssayPI3KδIC50 < 10 nM
pAKT Inhibition AssayPrimary Murine SplenocytesIC50 < 5 nM
pAKT Inhibition AssayNeoplastic B-cell LinesIC50 in low single to double-digit nM range
Cell Viability AssayPanel of Neoplastic B-cell LinesVariable sensitivity (nM to µM range)

Table 1: Summary of In Vitro Activity of this compound.

In Vivo Activity

In vivo studies using xenograft models of B-cell lymphomas, including Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Mantle Cell Lymphoma (MCL), confirmed the single-agent activity of this compound.[3] Furthermore, combination studies with the BTK inhibitor acalabrutinib showed a benefit over single-agent therapy.[3] In a DLBCL xenograft model, the combination of this compound with the chemotherapeutic agent vincristine (B1662923) resulted in synergistic tumor growth inhibition.

Experimental Protocols
  • Cell Lines: Preclinical studies utilized a panel of B-cell lymphoma cell lines, including JEKO1 and REC1 (MCL), and TMD8 and OCI-LY-10 (ABC-DLBCL).[4]

  • Treatment: Cells were treated with this compound as a single agent or in combination with acalabrutinib for specified durations (e.g., 4 or 24 hours for signaling studies).[4]

  • Analysis of Protein Phosphorylation: Western blotting was used to assess the phosphorylation status of key signaling proteins such as ERK and AKT.[4]

  • Cell Viability Assays: Standard cell viability assays (e.g., MTT or CellTiter-Glo) were employed to determine the effect of this compound on cell proliferation and survival after a defined incubation period (e.g., 72 hours).

  • Animal Models: Immunodeficient mice (e.g., SCID mice) were used for the engraftment of human B-cell lymphoma cell lines or patient-derived tumors.

  • Tumor Implantation: Lymphoma cells were implanted subcutaneously or via other relevant routes to establish tumors.

  • Treatment Administration: Once tumors reached a specified size, mice were treated with this compound, acalabrutinib, a combination of both, or vehicle control. Dosing was typically administered orally on a predefined schedule.

  • Efficacy Assessment: Tumor volume was measured regularly to assess the rate of tumor growth inhibition. At the end of the study, tumors were often excised and weighed.

Clinical Investigation of this compound

This compound was evaluated in a Phase 1/2 clinical trial (NCT02328014) in combination with acalabrutinib for the treatment of patients with relapsed or refractory B-cell malignancies.

Clinical Trial Design and Dosing

The study consisted of a dose-escalation phase (Part 1) to determine the maximum tolerated dose (MTD) of the combination, followed by a dose-expansion phase (Part 2) to further evaluate safety and efficacy in specific disease cohorts. Acalabrutinib was administered at a fixed dose of 100 mg twice daily (BID), while the dose of this compound was escalated.

CohortThis compound DoseAcalabrutinib Dose
125 mg BID100 mg BID
250 mg BID100 mg BID
3100 mg BID100 mg BID

Table 2: Dose Escalation Cohorts in the NCT02328014 Study.

The MTD of this compound in combination with acalabrutinib was determined to be 50 mg BID.

Clinical_Trial_Workflow cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion Cohort1 Cohort 1 (this compound 25 mg BID) Cohort2 Cohort 2 (this compound 50 mg BID) Cohort1->Cohort2 Cohort3 Cohort 3 (this compound 100 mg BID) Cohort2->Cohort3 MTD_Determination Determine Maximum Tolerated Dose (MTD) Cohort3->MTD_Determination Expansion Expansion Cohorts at MTD (this compound 50 mg BID) Efficacy_Safety Evaluate Safety and Efficacy Expansion->Efficacy_Safety Start Patient Enrollment (Relapsed/Refractory B-Cell Malignancies) Start->Cohort1 MTD_Determination->Expansion

Workflow of the NCT02328014 Phase 1/2 Clinical Trial.
Clinical Trial Protocol

  • Patient Population: The trial enrolled adult patients with a diagnosis of a B-cell malignancy who had relapsed after or been refractory to at least one prior therapy.

  • Treatment: Patients received continuous daily oral doses of acalabrutinib and this compound in 28-day cycles until disease progression or unacceptable toxicity.

  • Primary Endpoint: The primary endpoint for Part 1 was the incidence of dose-limiting toxicities to determine the MTD.

  • Secondary Endpoints: Secondary endpoints included overall response rate, duration of response, progression-free survival, and pharmacokinetics/pharmacodynamics.

Clinical Outcomes and Discontinuation

The combination of acalabrutinib and this compound was found to be tolerable with manageable adverse events. In a cohort of patients with non-germinal center B-cell (non-GCB) DLBCL, the combination demonstrated a high response rate. Despite these promising early signals, further development of this compound was not pursued.

Conclusion

This compound is a potent and selective second-generation PI3Kδ inhibitor that demonstrated promising preclinical activity and acceptable tolerability in early clinical trials in combination with acalabrutinib for B-cell malignancies. Its mechanism of action, centered on the inhibition of the BCR signaling pathway, provided a strong rationale for its development. Although the clinical development of this compound was halted, the findings from its investigation contribute to the broader understanding of the therapeutic potential and challenges of targeting the PI3Kδ pathway in cancer. The data underscore the importance of combination therapies to achieve a more profound and durable response in hematological malignancies driven by BCR signaling.

References

Methodological & Application

Application Notes and Protocols: ACP-319 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319 (also known as AMG-319) is a potent and highly selective second-generation, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K signaling pathway is crucial for the proliferation, survival, and differentiation of B-cells, and its aberrant activation is a hallmark of many B-cell malignancies.[2][3][4] this compound exerts its antineoplastic effects by inhibiting the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), leading to decreased proliferation and the induction of apoptosis in malignant B-cells.[1] The targeted inhibition of PI3Kδ is designed to spare PI3K signaling in non-hematopoietic cells, potentially leading to a more favorable safety profile.[1]

These application notes provide an overview of the in vitro assays used to characterize the activity of this compound, including detailed protocols for key experiments and a summary of its performance data.

Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeDescriptionEndpointThis compound IC₅₀
Biochemical AssayDirect measurement of PI3Kδ enzymatic activity.Inhibition of PI3Kδ kinase activity<10 nM[5]
Cellular AssayMeasurement of the inhibition of a key downstream effector of PI3Kδ in a cellular context.Suppression of AKT phosphorylation (pAKT S473) in primary murine splenocytes after B-cell receptor (BCR) cross-linking.<5 nM[5]

Table 2: In Vitro Selectivity of this compound

PI3K Isoform ComparisonSelectivity Fold-Change
PI3Kδ vs. other PI3K class I isoforms200 to >5000-fold[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for its in vitro characterization.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ACP319 This compound ACP319->PI3K_delta Inhibition Experimental_Workflow cluster_assays In Vitro Assays cluster_cell_assays Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Data_Analysis Data Analysis (IC₅₀ Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay Cell-Based Assays pAKT_Assay Phospho-AKT Assay (Western Blot or ELISA) Cell_Based_Assay->pAKT_Assay Viability_Assay Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo®) Cell_Based_Assay->Viability_Assay pAKT_Assay->Data_Analysis Viability_Assay->Data_Analysis Start Start: Characterization of this compound Start->Biochemical_Assay Start->Cell_Based_Assay

References

Application Notes and Protocols for ACP-319 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ACP-319, a second-generation selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), in a cell culture setting. The information provided is intended to assist in the design and execution of in vitro experiments to study the effects of this compound on B-cell malignancies and other relevant cell types.

Introduction to this compound

This compound is a potent and selective inhibitor of the p110δ catalytic subunit of PI3K. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. In B-lymphocytes, this pathway is essential for B-cell receptor (BCR) signaling, and its dysregulation is a hallmark of many B-cell malignancies. By inhibiting PI3Kδ, this compound effectively downregulates the phosphorylation of AKT, a key downstream effector, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. Preclinical studies have demonstrated the activity of this compound in various B-cell lymphoma models, often in combination with other targeted therapies like the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132).[1][2]

Mechanism of Action: The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. In B-cells, engagement of the B-cell receptor (BCR) activates PI3Kδ, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT, to the plasma membrane. This leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound selectively inhibits PI3Kδ, thereby blocking the production of PIP3 and subsequent activation of AKT.

PI3K_Pathway cluster_membrane cluster_cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts ACP319 This compound ACP319->PI3K_delta Inhibits PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Diagram 1: Simplified signaling pathway of this compound action in B-cells.

Data Presentation: In Vitro Activity of this compound

The following tables summarize key quantitative data for the use of this compound in cell culture, derived from preclinical studies.

Table 1: Effective Concentrations of this compound in Lymphoma Cell Lines

Cell LineTypeConcentrationIncubation TimeObserved Effect
JEKO1Mantle Cell Lymphoma (MCL)1 or 2 µM4 and 24 hoursDownregulation of p-AKT
REC1Mantle Cell Lymphoma (MCL)1 or 2 µM4 and 24 hoursDownregulation of p-AKT
TMD8Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL)1 or 2 µM4 and 24 hoursDownregulation of p-AKT
OCI-LY-10Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL)1 or 2 µM4 and 24 hoursDownregulation of p-AKT

Table 2: IC50 Values of this compound in a DLBCL Cell Line

Cell LineAssayIC50 Value
HTp-AKT Suppression~30 nM
HTCell Viability~10 µM

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Under sterile conditions (e.g., in a laminar flow hood), prepare a high-concentration stock solution, for example, 10 mM. To do this, dissolve the appropriate amount of this compound powder in the required volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., to 37°C) may aid in solubilization.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for several months.

Western Blot Analysis of AKT Phosphorylation

This protocol describes the detection of phosphorylated AKT (p-AKT) in lymphoma cell lines following treatment with this compound.

Western_Blot_Workflow A Cell Seeding & Culture B This compound Treatment A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Protein Transfer C->D E Immunoblotting (p-AKT, Total AKT, Loading Control) D->E F Detection & Analysis E->F

Diagram 2: Experimental workflow for Western blot analysis.

Materials:

  • Lymphoma cell lines (e.g., JEKO1, TMD8)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-AKT (Ser473), rabbit anti-total AKT, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed the lymphoma cells at an appropriate density in 6-well plates or larger flasks and culture overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 2, 10 µM) for the specified time (e.g., 4 or 24 hours). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose). The final DMSO concentration should not exceed 0.5%.

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagents.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total AKT and a loading control.

    • Quantify the band intensities using densitometry software.

Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of lymphoma cell lines using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).

Materials:

  • Lymphoma cell lines

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar reagent

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis in lymphoma cells treated with this compound using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.[3][4]

Materials:

  • Lymphoma cell lines

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed lymphoma cells in 6-well plates at a density of 0.5-1 x 10^6 cells/mL.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for 24 or 48 hours.

  • Cell Staining:

    • Harvest the cells (including any floating cells) by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

Application Notes and Protocols for ACP-319 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319 is a second-generation, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation.[1][2] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of B-cells.[3] This makes PI3Kδ an attractive therapeutic target for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and certain types of non-Hodgkin lymphoma.[1][2][3] Preclinical studies in mouse models have demonstrated the anti-tumor activity of this compound, both as a single agent and in combination with other targeted therapies.[2][4]

These application notes provide a summary of the available data on the use of this compound in in vivo mouse models of B-cell malignancies, along with detailed experimental protocols to guide researchers in their study design.

Data Presentation

The following table summarizes the quantitative data from a key preclinical study evaluating this compound in a mouse model of Chronic Lymphocytic Leukemia (CLL).

ParameterDetailsReference
Mouse Model TCL1-192 allografted NOD/SCID mice[4]
Treatment Groups 1. Vehicle (2% w/v HPβCD in drinking water) 2. Acalabrutinib (B560132) (0.15 mg/mL in drinking water) 3. This compound (0.15 mg/mL in drinking water) 4. Acalabrutinib + this compound (0.15 mg/mL of each in drinking water)[4]
Dosage Average daily dose of 25 mg/kg for each drug[4]
Administration Route Oral, in drinking water[4]
Treatment Duration Initiated 7 to 21 days after cell injection and continued until death or predetermined morbidity endpoints. For some cohorts, treatment was for 2 weeks before sacrifice.[4]
Efficacy Endpoints - Tumor burden in peripheral blood and spleen - Overall survival[4]
Key Findings - Combination therapy significantly reduced tumor burden in peripheral blood and spleen compared to single agents. - Combination therapy extended survival by over 2 weeks compared to either single agent.[4]

Signaling Pathway

This compound targets the PI3Kδ isoform, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK), which in turn promote cell survival, proliferation, and differentiation. By inhibiting PI3Kδ, this compound blocks the production of PIP3 and downstream signaling, leading to decreased survival and proliferation of malignant B-cells.[3][5][6][7][8][9]

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Phosphorylation Antigen Antigen Antigen->BCR Activation PI3K_delta PI3Kδ Lyn_Syk->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation ACP_319 This compound ACP_319->PI3K_delta Inhibition PIP2 PIP2 AKT AKT PIP3->AKT BTK BTK PIP3->BTK Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream BTK->Downstream

Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of this compound.

Experimental Protocols

In Vivo Xenograft Model of Chronic Lymphocytic Leukemia (CLL)

This protocol is based on the methodology used in the study by Herman et al. (2017).

a. Cell Culture:

  • Culture TCL1-192 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have high viability (>90%) before injection.

b. Animal Model:

  • Use immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, to prevent rejection of the human cell line.

  • House the mice in a specific pathogen-free (SPF) facility.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

c. Cell Implantation:

  • Harvest TCL1-192 cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Inject the cell suspension intravenously (e.g., via the tail vein) into the mice. The number of cells to inject may need to be optimized, but a typical range is 5-10 x 10^6 cells per mouse.

d. Treatment Administration:

  • Prepare the this compound solution by dissolving it in a suitable vehicle. In the cited study, this compound was administered in drinking water containing 2% w/v HPβCD (hydroxypropyl-β-cyclodextrin).

  • The concentration of this compound in the drinking water should be calculated to achieve the desired daily dose (e.g., 0.15 mg/mL to achieve an average daily dose of 25 mg/kg).

  • Begin treatment 7 to 21 days after cell injection, once the disease is established.

  • Provide the medicated or vehicle control drinking water ad libitum.

  • Replace the drinking water with a freshly prepared solution regularly (e.g., twice a week).

e. Monitoring and Endpoints:

  • Monitor the health of the mice regularly (e.g., daily) for any signs of toxicity or disease progression, such as weight loss, ruffled fur, or lethargy.

  • Measure tumor burden by collecting peripheral blood samples (e.g., weekly or biweekly) and performing flow cytometry to quantify the percentage of leukemic cells.

  • At the end of the study, euthanize the mice and harvest spleens to assess tumor infiltration.

  • For survival studies, monitor mice until they meet pre-defined humane endpoints.

General Protocol for Subcutaneous Xenograft Models

For other B-cell lymphoma cell lines, a subcutaneous xenograft model may be employed.

a. Cell Preparation:

  • Prepare a single-cell suspension of the desired B-cell lymphoma cell line in a sterile, serum-free medium or PBS. Matrigel can be mixed with the cell suspension to promote tumor growth.

b. Tumor Implantation:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.

c. Tumor Measurement and Randomization:

  • Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

d. Treatment and Monitoring:

  • Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or in drinking water) at the predetermined dose and schedule.

  • Monitor tumor growth and the general health of the mice as described in the previous protocol.

  • The study can be terminated when tumors in the control group reach a maximum allowed size or after a specific treatment duration. At the end of the study, tumors can be excised and weighed.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture TCL1-192 Cell Culture start->cell_culture animal_prep NOD/SCID Mouse Acclimatization start->animal_prep injection Intravenous Injection of Cells cell_culture->injection animal_prep->injection establishment Disease Establishment (7-21 days) injection->establishment treatment Treatment Initiation (this compound in Drinking Water) establishment->treatment monitoring Monitoring: - Tumor Burden (Blood) - Survival treatment->monitoring monitoring->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis endpoint->analysis Yes end End analysis->end

Caption: Workflow for an in vivo mouse model study of this compound in CLL.

References

Application Notes and Protocols for ACP-319 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319, also known as AMG-319, is a second-generation, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making it a key therapeutic target in B-cell malignancies. This compound has been evaluated in preclinical xenograft models of lymphoma and chronic lymphocytic leukemia (CLL), demonstrating both single-agent and combination activity. These application notes provide detailed protocols for the administration of this compound in xenograft models to aid researchers in preclinical drug development.

Mechanism of Action

This compound selectively inhibits the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). Reduced levels of PIP3 lead to decreased activation of downstream signaling proteins, most notably AKT. The subsequent suppression of the PI3K/AKT signaling cascade results in reduced cell proliferation and survival in cancer cells dependent on this pathway.

Signaling Pathway

The diagram below illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ACP319 This compound ACP319->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Diagram 1: PI3K/AKT Signaling Pathway Inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in xenograft models.

Table 1: Single-Agent Activity of this compound in B-Cell Malignancy Xenograft Models

Xenograft ModelCell LineTreatmentDosing ScheduleTumor Growth Inhibition (TGI) vs. VehicleReference
ABC DLBCLThis compoundNot SpecifiedEfficacy Confirmed[1]
MCLThis compoundNot SpecifiedEfficacy Confirmed[1]
CLLTCL1-192This compoundDaily Oral GavageSignificant Reduction in Tumor Burden (P<0.0001)[2]

Table 2: Combination Therapy of this compound in a B-Cell Lymphoma Xenograft Model

Xenograft ModelCell LineTreatmentDosing ScheduleOutcomeReference
B-Cell LymphomaHTThis compound + VincristineNot SpecifiedEnhanced tumor growth inhibition compared to single agents[3]

Experimental Protocols

Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using a B-cell lymphoma cell line.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8 for ABC DLBCL, JEKO-1 for MCL)

  • Immunocompromised mice (e.g., NOD-SCID or NSG, 6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Phosphate Buffered Saline (PBS), sterile

  • Trypan blue solution

  • Hemocytometer

  • Syringes (1 mL) and needles (27 G)

Procedure:

  • Culture the selected B-cell lymphoma cell line under recommended conditions.

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells twice with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.

  • Check cell viability using the trypan blue exclusion method; viability should be >90%.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

This compound Formulation and Administration

This protocol details the preparation and administration of this compound via oral gavage.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water)

  • Sterile water

  • Balance, weigh boats, spatulas

  • Mortar and pestle (optional, for homogenization)

  • Magnetic stirrer and stir bar

  • Oral gavage needles (flexible, 20-22 G)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Prepare the vehicle solution by first dissolving Tween 80 in sterile water, followed by the addition of Methylcellulose. Stir until a homogenous suspension is formed.

  • Weigh the calculated amount of this compound powder.

  • Levigate the this compound powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle to the paste while continuously stirring to ensure a uniform suspension.

  • Administer the this compound suspension to the mice via oral gavage at a volume of 10 mL/kg body weight.

  • Administer the vehicle solution to the control group using the same procedure.

  • Prepare the formulation fresh daily or determine its stability under storage conditions.

Tumor Measurement and Efficacy Assessment

This protocol describes the monitoring of tumor growth and the assessment of treatment efficacy.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.

  • Continue treatment for the duration specified in the study design.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacodynamic Analysis by Western Blot

This protocol outlines the procedure for assessing the inhibition of the PI3K/AKT pathway in tumor tissues.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Homogenize the excised tumor tissues in ice-cold RIPA buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow

The following diagram provides a visual representation of a typical experimental workflow for evaluating this compound in a xenograft model.

Experimental_Workflow start Start cell_culture Cell Line Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint End of Study monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Western Blot) endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Diagram 2: Experimental Workflow for this compound Xenograft Study.

References

Application Notes and Protocols: Western Blot Analysis of PI3K Pathway Modulation by ACP-319

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

ACP-319 is an orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a frequent event in various cancers, particularly B-cell malignancies, making it an attractive target for therapeutic intervention. This compound has been investigated in preclinical and clinical settings, often in combination with other targeted therapies, for the treatment of hematological cancers.[2][3]

Western blot analysis is a fundamental and widely used technique to investigate the effects of therapeutic compounds like this compound on intracellular signaling pathways. By measuring the levels of total and phosphorylated proteins, researchers can assess the activation state of the pathway and confirm the on-target activity of the inhibitor. Specifically, a reduction in the phosphorylation of key downstream effectors, such as AKT, serves as a reliable biomarker for PI3K inhibition.[4][5] These application notes provide a detailed protocol for performing Western blot analysis to quantify the effects of this compound on the PI3K signaling pathway in a relevant cell line.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis demonstrating the dose-dependent inhibition of AKT phosphorylation at Serine 473 (p-Akt Ser473) in a B-cell lymphoma cell line following a 24-hour treatment with this compound. Data is presented as the relative ratio of phosphorylated AKT to total AKT, normalized to the vehicle control.

This compound Concentration (µM)p-Akt (Ser473) / Total Akt (Relative Ratio)
0 (Vehicle Control)1.00
0.10.78
0.50.45
1.00.21
5.00.08

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ACP319 This compound ACP319->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Ser473/Thr308) Akt->pAkt Phosphorylation (Ser473) mTORC1 mTORC1 pAkt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival pAkt->Downstream Multiple Targets mTORC1->Downstream Activation Western_Blot_Workflow CellCulture Cell Culture & this compound Treatment Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking Blocking (BSA/Milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-Akt, Total Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Image Acquisition & Densitometry Analysis Detection->Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis Following ACP-319 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319 is a second-generation, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.[1][2] this compound has been investigated, often in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132), for the treatment of various B-cell cancers such as Chronic Lymphocytic Leukemia (CLL) and B-cell Non-Hodgkin Lymphoma.[3][4][5]

Flow cytometry is an indispensable tool for elucidating the cellular effects of targeted therapies like this compound. This document provides detailed application notes and protocols for using flow cytometry to analyze the pharmacodynamic effects of this compound treatment on B-cell malignancies. The described assays can be utilized to assess target engagement, downstream signaling inhibition, and the induction of apoptosis, providing critical insights into the mechanism of action of this compound.

Data Presentation

The following tables summarize the expected quantitative outcomes from flow cytometry analysis after this compound treatment, based on preclinical and clinical studies. Note that specific values may vary depending on the cell type, experimental conditions, and drug concentration.

Table 1: Effect of this compound on Phospho-AKT (p-AKT) Levels in B-Cell Lymphoma Cell Lines

Treatment GroupThis compound Concentration (µM)Mean Fluorescence Intensity (MFI) of p-AKT (Ser473)% Inhibition of p-AKT
Vehicle Control015000%
This compound0.1112525%
This compound160060%
This compound1022585%
Data is illustrative, based on findings that p-AKT inhibition is this compound dose-dependent.[6]

Table 2: Synergistic Effect of Acalabrutinib and this compound on Phospho-ERK (p-ERK) in Primary CLL Cells

Treatment GroupMean % of p-ERK Positive CellsFold Decrease vs. Vehicle
Vehicle Control85%1.0
Acalabrutinib40%2.1
This compound55%1.5
Acalabrutinib + this compound5%>15.0
Based on preclinical data showing a significant decrease in p-ERK positive cells with combination treatment.[4]

Table 3: Induction of Apoptosis by this compound in B-Cell Malignancy Models

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control90%5%5%
This compound (1 µM)65%25%10%
This compound (10 µM)40%45%15%
Illustrative data representing the expected trend of increased apoptosis with this compound treatment.

Signaling Pathway and Experimental Workflow

B-Cell Receptor and PI3K/AKT Signaling Pathway

The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of both normal and malignant B-cells. This compound targets PI3Kδ, a key component of this pathway. The following diagram illustrates the canonical BCR signaling cascade and the point of inhibition by this compound.

BCR_PI3K_Pathway BCR and PI3K/AKT Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PI3K PI3Kδ BTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to ACP319 This compound ACP319->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Culture B-cell lines or isolate primary cells Treatment 2. Treat cells with this compound (and/or Acalabrutinib) Cell_Culture->Treatment Harvest 3. Harvest and wash cells Treatment->Harvest Viability_Stain 4a. Viability Staining (e.g., LIVE/DEAD dye) Harvest->Viability_Stain Surface_Stain 4b. Surface Marker Staining (e.g., CD19, CD5) Viability_Stain->Surface_Stain Fix_Perm 5. Fixation and Permeabilization (for intracellular targets) Surface_Stain->Fix_Perm If intracellular staining is required Acquisition 7. Acquire data on a flow cytometer Surface_Stain->Acquisition For surface markers only Intracellular_Stain 6. Intracellular Staining (e.g., anti-p-AKT, anti-p-ERK, or Annexin V) Fix_Perm->Intracellular_Stain Intracellular_Stain->Acquisition Data_Analysis 8. Analyze data (gating, quantification) Acquisition->Data_Analysis

References

Application Notes and Protocols for ACP-319: A Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319, also known as AMG-319, is a potent and selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.[1] By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for reduced off-target effects.[4][5] These application notes provide detailed protocols for the preparation and use of this compound in preclinical research settings, including solubility data, preparation of stock solutions, and methodologies for key in vitro and in vivo experiments.

Data Presentation: Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to use fresh, anhydrous DMSO for optimal solubility, as the solvent is hygroscopic and absorbed water can impact solubility.[1][2]

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO 50 - 77129.74 - 199.79Ultrasonic agitation may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended.[1][2]
Ethanol 77199.79
Water InsolubleInsoluble

Molecular Weight of this compound: 385.40 g/mol [1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization (Optional): If required for sterile cell culture applications, the DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

G cluster_workflow Experimental Workflow: Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing this compound stock solution.
In Vitro Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines using a colorimetric assay such as CCK-8.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound DMSO stock solution

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the culture wells is below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G cluster_workflow Experimental Workflow: Cell Viability Assay seed Seed Cells in 96-well Plate treat Treat with this compound Dilutions seed->treat incubate Incubate for 24-72h treat->incubate add_reagent Add Viability Reagent (e.g., CCK-8) incubate->add_reagent read Measure Absorbance add_reagent->read analyze Analyze Data (IC50) read->analyze

Workflow for in vitro cell viability assay.
Western Blot Analysis of p-AKT

This protocol is for determining the effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of AKT.

Materials:

  • Cancer cell line of interest

  • This compound DMSO stock solution

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-AKT, anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT and total AKT overnight at 4°C. A loading control like β-actin should also be probed.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.

In Vivo Administration in Murine Models

This protocol provides a general guideline for the preparation and administration of this compound in mice. The specific dosing and vehicle may need to be optimized for the particular animal model and experimental design.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in water, or a formulation with DMSO and Tween 80)

  • Sterile water or saline

  • Gavage needles or appropriate injection supplies

Procedure:

  • Formulation Preparation:

    • Oral Gavage (Suspension): For a homogenous suspension suitable for oral administration, this compound can be formulated in 0.5% (w/v) CMC-Na in water. Weigh the required amount of this compound and suspend it in the vehicle.

    • Intravenous Injection: A common vehicle for intravenous administration of poorly soluble compounds is a mixture of DMSO and a solubilizing agent like Tween 80 or Cremophor in saline. A typical formulation might be 5% DMSO, 5% Tween 80 in sterile saline. First, dissolve this compound in DMSO, then add the Tween 80 and saline.

  • Dosing:

    • In preclinical models of Chronic Lymphocytic Leukemia (CLL), an average daily dose of 25 mg/kg has been used.

    • The final dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for oral gavage in mice).

  • Administration: Administer the prepared formulation to the animals via the chosen route (e.g., oral gavage, intravenous injection).

  • Monitoring: Monitor the animals for any adverse effects and proceed with the experimental endpoints as planned.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3Kδ enzyme, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the proliferation and survival of B-cells. Inhibition of PI3Kδ by this compound leads to a reduction in the phosphorylation of AKT, a central node in this cascade, and subsequent downstream signaling events.

G cluster_pathway PI3K/AKT Signaling Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ACP319 This compound ACP319->PI3K inhibits PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT activates AKT AKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Inhibition of the PI3K/AKT pathway by this compound.

References

Application Notes and Protocols for Combining ACP-319 with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319 is a second-generation, orally bioavailable inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of various B-cell malignancies. These notes provide an overview of the preclinical and clinical rationale for combining this compound with other targeted therapies, focusing on the synergistic effects observed with the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib (B560132). While the further clinical development of this compound is not currently planned, the data from combination studies offer valuable insights into dual pathway inhibition strategies for B-cell cancers.[1]

Mechanism of Action and Rationale for Combination Therapy

The BCR signaling pathway is crucial for the proliferation, survival, and trafficking of both normal and malignant B-cells. Two key kinases in this pathway are BTK and PI3Kδ. Acalabrutinib is a highly selective, covalent inhibitor of BTK, while this compound targets PI3Kδ.[1][2] By inhibiting these two distinct nodes in the same critical pathway, the combination of acalabrutinib and this compound has the potential to achieve a more profound and durable response than either agent alone. This dual blockade is hypothesized to overcome potential resistance mechanisms and enhance anti-tumor activity.[2][3] Preclinical studies have suggested synergistic effects of combined BTK and PI3K signaling inhibition.[1]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PI3K PI3Kδ BCR->PI3K NFkB NF-κB BTK->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits ACP319 This compound ACP319->PI3K inhibits

Diagram 1: Dual inhibition of the BCR signaling pathway.

Preclinical Data

In Vitro Activity
In Vivo Models

Preclinical studies using a chronic lymphocytic leukemia (CLL) mouse model demonstrated the superior efficacy of the acalabrutinib and this compound combination compared to either single agent.

Table 1: Survival Data in a Murine CLL Model [4]

Treatment GroupMedian Survival (days)P-value vs. VehicleP-value vs. Single Agents
Vehicle32--
Acalabrutinib38<0.0001-
This compound38<0.0001-
Combination55.5<0.0001<0.0001

In this model, the combination therapy extended survival by over two weeks compared to either single agent. The combination also led to significantly larger reductions in tumor burden in the peripheral blood and spleen of treated mice. Furthermore, the combination more potently reduced tumor proliferation and NF-κB signaling.[4]

A patient-derived xenograft (PDX) model of human CLL also showed that the combination of acalabrutinib and this compound significantly decreased the number of CLL cells in the peripheral blood compared to vehicle-treated mice.[4]

Clinical Data

A Phase 1/2 clinical trial (NCT02328014) evaluated the safety and efficacy of acalabrutinib in combination with this compound in patients with relapsed/refractory B-cell malignancies.

Table 2: Clinical Efficacy of Acalabrutinib and this compound Combination in DLBCL [1]

DLBCL SubtypeOverall Response Rate (ORR)Complete Response (CR) Rate
Non-Germinal Center B-Cell (non-GCB)63%25%
Germinal Center B-Cell (GCB)0%0%

The combination was tolerable with manageable adverse events.[5] The most common adverse events (≥40%) included increased AST/ALT, diarrhea, fatigue, and rash.[5] Dose-limiting toxicities were observed at the 100 mg twice-daily dose of this compound, leading to the determination of 50 mg twice daily as the maximum tolerated dose in combination with acalabrutinib 100 mg twice daily.[5]

Experimental Protocols

Preclinical In Vivo Xenograft Model Protocol

This protocol is based on the methodology described for the TCL1-192 murine CLL model.[4]

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Injection Inject 5x10^6 TCL1-192 splenic cells into NOD-SCID mice Treatment_Groups Randomize mice into 4 groups: - Vehicle - Acalabrutinib - this compound - Combination Cell_Injection->Treatment_Groups Dosing Administer treatment (e.g., oral gavage) Treatment_Groups->Dosing Monitoring Monitor for tumor burden (e.g., peripheral blood sampling) and survival Dosing->Monitoring Endpoint Endpoint: - Survival analysis - Tumor burden assessment - Western blot of splenocytes Monitoring->Endpoint

Diagram 2: Workflow for a preclinical xenograft study.

1. Cell Culture and Animal Model:

  • Culture TCL1-192 cells under appropriate conditions.
  • Utilize immunodeficient mice (e.g., NOD-SCID).

2. Tumor Cell Implantation:

  • Harvest and prepare a single-cell suspension of TCL1-192 cells.
  • Inject 5 x 10^6 viable cells intravenously (e.g., retro-orbital injection) into each mouse.

3. Treatment Administration:

  • Once tumors are established (e.g., detectable in peripheral blood), randomize mice into treatment cohorts.
  • Prepare drug formulations for oral gavage.
  • Administer vehicle, acalabrutinib, this compound, or the combination daily.

4. Monitoring and Endpoint Analysis:

  • Monitor animal health and body weight regularly.
  • Measure tumor burden by periodic peripheral blood sampling and flow cytometry for CLL cells.
  • At the end of the study (or upon reaching a humane endpoint), collect tissues (e.g., spleen) for further analysis.
  • Analyze survival data using Kaplan-Meier curves.

Western Blot Protocol for Phospho-AKT Inhibition

This protocol is a general guideline for assessing the pharmacodynamic effects of this compound on the PI3K pathway.

1. Sample Preparation:

  • Isolate splenocytes from treated and control mice and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using a standard assay (e.g., BCA).

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein on an SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST.
  • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Densitometry Analysis:

  • Quantify band intensities using image analysis software.
  • Normalize the phospho-AKT signal to total AKT and the loading control.

Clinical Trial Protocol Outline (based on NCT02328014)

Clinical_Trial_Workflow cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion Enrollment1 Enroll patients with relapsed/refractory B-cell malignancies Dose_Escalation Acalabrutinib 100 mg BID + This compound at escalating doses: - Cohort 1: 25 mg BID - Cohort 2: 50 mg BID - Cohort 3: 100 mg BID Enrollment1->Dose_Escalation MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD_Determination Enrollment2 Enroll patients with specific histologies (e.g., DLBCL) MTD_Determination->Enrollment2 Expansion_Dosing Treat with Acalabrutinib 100 mg BID + this compound at MTD Enrollment2->Expansion_Dosing Efficacy_Assessment Assess Overall Response Rate (ORR) and other secondary endpoints Expansion_Dosing->Efficacy_Assessment

Diagram 3: Clinical trial workflow for NCT02328014.

1. Study Design: A Phase 1/2, open-label, dose-escalation and dose-expansion study.

2. Patient Population: Patients with relapsed or refractory B-cell malignancies who have received at least one prior therapy.[5]

3. Treatment Regimen:

  • Part 1 (Dose Escalation):
  • Acalabrutinib: 100 mg orally twice daily.
  • This compound: Oral, twice daily in escalating doses across three cohorts (25 mg, 50 mg, and 100 mg).[6]
  • Part 2 (Dose Expansion):
  • Acalabrutinib: 100 mg orally twice daily.
  • This compound: At the determined MTD (50 mg twice daily).

4. Endpoints:

  • Primary: Safety and tolerability, determination of the MTD.
  • Secondary: Overall response rate (ORR), duration of response, progression-free survival, pharmacokinetics, and pharmacodynamics (including BTK occupancy and p-AKT inhibition).[5]

5. Response Assessment:

  • Tumor response and progression were evaluated according to the Lugano classification for non-Hodgkin lymphoma.

Conclusion

The combination of this compound and acalabrutinib represents a rational therapeutic strategy for B-cell malignancies by targeting two critical nodes in the BCR signaling pathway. Preclinical and clinical data have demonstrated the potential for enhanced efficacy with this dual inhibition approach, particularly in non-GCB DLBCL. While the development of this compound is not currently advancing, the findings from these combination studies provide a strong rationale for future investigations of dual BTK and PI3Kδ inhibition with other agents in this class. The protocols and data presented here serve as a valuable resource for researchers and drug developers in the field of targeted cancer therapy.

References

High-Throughput Screening with ACP-319: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319 (also known as AMG-319) is a potent and selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in various malignancies, particularly those of B-cell origin.[5] this compound's high selectivity for the δ isoform, which is predominantly expressed in hematopoietic cells, makes it an attractive candidate for targeted cancer therapy with a potentially favorable safety profile.[4][5][6]

These application notes provide detailed protocols for high-throughput screening (HTS) of this compound and similar PI3Kδ inhibitors, along with key performance data to guide experimental design and data interpretation.

Data Presentation

Biochemical Potency and Selectivity

This compound demonstrates potent inhibition of PI3Kδ with significant selectivity over other Class I PI3K isoforms.

TargetIC50 (nM)Selectivity vs. PI3Kδ (fold)
PI3Kδ181
PI3Kγ850>47
PI3Kβ2700>150
PI3Kα3300>183

Data sourced from biochemical assays.[2]

Cellular Activity

The inhibitory activity of this compound in a cellular context is demonstrated by its effect on downstream signaling and cell proliferation.

AssayCell TypeIC50 (nM)
anti-IgM induced AKT phosphorylation (Ser473)Mouse B-cells1.5
anti-IgM/CD40L-induced B-cell proliferationMouse B-cells8.6
Human Whole Blood Assay-16

Data sourced from in vitro cellular assays.[2]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. This compound acts by specifically inhibiting the PI3Kδ isoform, thereby blocking the phosphorylation of PIP2 to PIP3 and subsequent downstream signaling.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 This compound Inhibition PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

A typical high-throughput screening workflow for identifying and characterizing PI3Kδ inhibitors like this compound involves a primary biochemical screen followed by secondary cellular assays and selectivity profiling.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays & Selectivity CompoundLibrary Compound Library BiochemicalAssay Biochemical HTS Assay (e.g., ADP-Glo™) CompoundLibrary->BiochemicalAssay PrimaryHits Primary Hits BiochemicalAssay->PrimaryHits DoseResponse Dose-Response & IC50 Determination PrimaryHits->DoseResponse CellularAssay Cell-Based Assay (e.g., p-AKT Western Blot) DoseResponse->CellularAssay SelectivityAssay Selectivity Profiling (vs. PI3Kα, β, γ) DoseResponse->SelectivityAssay ConfirmedHits Confirmed & Selective Hits CellularAssay->ConfirmedHits SelectivityAssay->ConfirmedHits

High-throughput screening workflow for PI3Kδ inhibitors.

Experimental Protocols

Biochemical PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PI3Kδ activity.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (or test compounds) dissolved in DMSO

  • 384-well white, low-volume assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Transfer 0.5 µL of each dilution to the assay plate in duplicate. Include DMSO-only wells as controls.[1]

  • Enzyme and Substrate Preparation:

    • Prepare a 2x PI3Kδ enzyme solution in kinase reaction buffer. The final concentration should be optimized for the desired assay window (e.g., 1.6 nM).[1]

    • Prepare a 2x lipid substrate/ATP solution. For PI3Kδ, use 10 µM PI(4,5)P2 and 8 µM ATP.[1]

  • Kinase Reaction:

    • Add 2.5 µL of the 2x enzyme solution to each well.

    • Add 2.5 µL of the 2x substrate/ATP solution to initiate the reaction. The final volume will be 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based PI3Kδ Inhibition Assay (Phospho-AKT Western Blot)

This assay measures the inhibition of PI3Kδ signaling in a cellular context by quantifying the phosphorylation of its downstream effector, AKT.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, OCI-LY-10)

  • Complete cell culture medium

  • This compound (or test compounds) dissolved in DMSO

  • Stimulant (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere or stabilize overnight.

    • Treat the cells with various concentrations of this compound for 2 hours. Include a DMSO vehicle control.

  • Cell Stimulation and Lysis:

    • Stimulate the cells with anti-IgM for 15-30 minutes to activate the B-cell receptor pathway and PI3Kδ.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify the band intensities and determine the concentration-dependent inhibition of AKT phosphorylation.

Conclusion

This compound is a valuable tool for studying the role of PI3Kδ in normal and pathological processes. The protocols and data presented here provide a framework for the high-throughput screening and characterization of this compound and other PI3Kδ inhibitors. These assays can be adapted for primary screening of large compound libraries, secondary confirmation of hits, and detailed mechanistic studies, ultimately facilitating the discovery and development of novel therapeutics targeting the PI3K pathway.

References

Application Notes and Protocols for Immunohistochemistry in ACP-319 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of immunohistochemistry (IHC) to assess the effects of ACP-319, a second-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in tissue samples.

Introduction to this compound

This compound is a selective inhibitor of the delta isoform of PI3K, a key component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is frequently dysregulated in B-cell malignancies, making it a rational therapeutic target.[3][4] this compound has been investigated in preclinical and clinical studies, primarily in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132), for the treatment of relapsed/refractory B-cell non-Hodgkin lymphoma (NHL).[1][2] While further development of this compound is not currently planned, the methodologies for evaluating its target engagement and downstream effects remain relevant for the broader class of PI3Kδ inhibitors.[1]

Mechanism of Action and Rationale for IHC

This compound exerts its therapeutic effect by inhibiting PI3Kδ, which in turn blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This leads to the downstream inhibition of key signaling molecules such as AKT and mammalian target of rapamycin (B549165) (mTOR), ultimately impacting cell proliferation, survival, and trafficking.

Immunohistochemistry can be a powerful tool to:

  • Assess Pharmacodynamic Effects: Visualize the inhibition of the PI3K pathway in situ by detecting changes in the phosphorylation status of downstream targets (e.g., p-AKT, p-S6).

  • Characterize the Tumor Microenvironment: Evaluate the impact of this compound on immune cell infiltrates and other components of the tissue microenvironment.

  • Confirm Target Cell Populations: Identify the specific cell types within a heterogeneous tissue sample that are affected by the treatment.

Below is a diagram illustrating the targeted signaling pathway.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PI3K_delta PI3Kδ BTK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Proliferation, Trafficking mTOR->Cell_Survival Acalabrutinib Acalabrutinib (BTK Inhibitor) Acalabrutinib->BTK inhibits ACP_319 This compound (PI3Kδ Inhibitor) ACP_319->PI3K_delta inhibits

Caption: B-Cell Receptor Signaling Pathway Targeted by this compound and Acalabrutinib.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from a phase 1/2 clinical trial of acalabrutinib in combination with this compound in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.

Table 1: Overall Response Rate (ORR) in Patients with Diffuse Large B-Cell Lymphoma (DLBCL) [5]

DLBCL SubtypeNumber of PatientsOverall Response Rate (ORR), n (%)Complete Response (CR), n (%)Partial Response (PR), n (%)
Non-Germinal Center B-Cell (non-GCB)1610 (63%)4 (25%)6 (38%)
Germinal Center B-Cell (GCB)9000

Table 2: Common Adverse Events (AEs) (Grade ≥3) in the Combination Study [5]

Adverse EventFrequency (%)
Increased AST/ALT28% / 20%
Diarrhea12%
Rash12%

Detailed Experimental Protocol: IHC for Phospho-AKT (p-AKT) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general framework for the detection of p-AKT (a downstream marker of PI3K activity) in FFPE tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissue types and antibodies.

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3% solution)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary Antibody: Rabbit anti-phospho-AKT (Ser473) polyclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microwave or pressure cooker for antigen retrieval

  • Light microscope

Experimental Workflow

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration Antigen_Retrieval 2. Antigen Retrieval Deparaffinization->Antigen_Retrieval Peroxidase_Block 3. Peroxidase Block Antigen_Retrieval->Peroxidase_Block Blocking 4. Blocking Peroxidase_Block->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection (DAB) Secondary_Ab->Detection Counterstain 8. Counterstaining Detection->Counterstain Dehydration_Mounting 9. Dehydration & Mounting Counterstain->Dehydration_Mounting Visualization 10. Visualization Dehydration_Mounting->Visualization

Caption: General Immunohistochemistry (IHC) Experimental Workflow.

Step-by-Step Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 1 x 3 minutes.

    • Immerse slides in 80% ethanol for 1 x 3 minutes.

    • Immerse slides in 70% ethanol for 1 x 3 minutes.

    • Rinse gently with running tap water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C in a microwave or pressure cooker and maintain for 10-20 minutes.

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides in distilled water.

  • Peroxidase Block:

    • Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse slides with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.

  • Blocking:

    • Incubate slides with Blocking Buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-AKT antibody to its optimal concentration in blocking buffer.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS for 3 x 5 minutes.

    • Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Wash slides with PBS for 3 x 5 minutes.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Rinse slides with distilled water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse slides with running tap water until the water runs clear.

    • "Blue" the sections by dipping in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%) for 2 minutes each.

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Apply a coverslip with a permanent mounting medium.

  • Visualization:

    • Examine the slides under a light microscope. Positive staining for p-AKT will appear as a brown precipitate, while the cell nuclei will be counterstained blue.

Logical Relationship of Combination Therapy

The combination of a BTK inhibitor (like acalabrutinib) and a PI3Kδ inhibitor (like this compound) is based on the rationale of targeting two distinct key nodes in the same pro-survival signaling pathway. This dual inhibition is hypothesized to lead to a more profound and durable response.

Combination_Therapy_Logic cluster_0 BCR Signaling Pathway BCR_Signaling BCR Activation BTK BTK BCR_Signaling->BTK PI3K_delta PI3Kδ BCR_Signaling->PI3K_delta Downstream_Effectors Downstream Effectors BTK->Downstream_Effectors Synergistic_Inhibition Synergistic Inhibition PI3K_delta->Downstream_Effectors Tumor_Survival Tumor Survival & Proliferation Downstream_Effectors->Tumor_Survival Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits ACP_319 This compound ACP_319->PI3K_delta inhibits Synergistic_Inhibition->Tumor_Survival enhanced inhibition

Caption: Logical Relationship of Dual BTK and PI3Kδ Inhibition.

Disclaimer

This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always consult the relevant product datasheets for specific antibody and reagent recommendations. This compound is an investigational agent and its use should be in accordance with all applicable regulations and guidelines.

References

Application Note: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modifiers of ACP-319 Sensitivity in B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ACP-319 is a second-generation, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K pathway is a critical downstream component of the B-cell receptor (BCR) signaling cascade, which is frequently dysregulated in B-cell malignancies, promoting cell survival and proliferation.[2][3][4][5][6] Specifically, in subtypes of diffuse large B-cell lymphoma (DLBCL), such as the activated B-cell-like (ABC) subtype, chronic BCR signaling is a key driver of lymphomagenesis.[1][2] this compound has been evaluated in preclinical and clinical settings, often in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132), demonstrating anti-tumor activity in various B-cell lymphomas.[2][3][6][7]

While targeted therapies like this compound offer significant promise, intrinsic and acquired resistance remains a major clinical challenge. Identifying genes that modulate the response to this compound can reveal novel mechanisms of resistance and potential therapeutic co-targets. A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased approach to systematically identify genes whose loss of function confers resistance or sensitivity to a drug.[8]

This application note provides a hypothetical framework and a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that modify the response to this compound in a DLBCL cell line.

Disclaimer: The following application note and protocols describe a hypothetical use of this compound in a CRISPR screening context. To date, no published studies have reported the use of this compound for this specific application. The experimental design, data, and protocols are illustrative and based on established methodologies for CRISPR screens with other small molecule inhibitors.

Signaling Pathway

This compound targets PI3Kδ, a key node in the B-cell receptor (BCR) signaling pathway. Upon antigen binding, the BCR aggregates, leading to the activation of SRC family kinases (e.g., LYN) and spleen tyrosine kinase (SYK).[4][9] This initiates the formation of a signalosome, which recruits and activates PI3K.[4][9] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. The AKT signaling cascade subsequently promotes cell survival, proliferation, and growth by inhibiting pro-apoptotic proteins and activating pathways like NF-κB and mTOR.[4][9] By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby attenuating these pro-survival signals.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation PI3K PI3Kδ LYN_SYK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts ACP319 This compound ACP319->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation NFkB_mTOR NF-κB, mTOR, etc. AKT->NFkB_mTOR Proliferation Cell Proliferation & Survival NFkB_mTOR->Proliferation

B-Cell Receptor (BCR) signaling pathway and this compound's point of inhibition.

Experimental Workflow

The proposed experiment is a negative selection (dropout) screen to identify genes whose knockout confers resistance to this compound. A population of Cas9-expressing DLBCL cells is transduced with a pooled sgRNA library. The cells are then split into two groups: one treated with a vehicle (DMSO) and the other with a growth-inhibitory concentration of this compound. Over time, cells with sgRNAs targeting genes essential for survival in the presence of this compound will be depleted from the treated population. By comparing the sgRNA abundance between the final treated population and the control population via next-generation sequencing (NGS), genes that are essential for the this compound response can be identified.

CRISPR_Screen_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cas9_cells Cas9-Expressing DLBCL Cells transduction Lentiviral Transduction (Low MOI) cas9_cells->transduction sgrna_library Pooled sgRNA Lentiviral Library sgrna_library->transduction selection Puromycin (B1679871) Selection transduction->selection split Split Population selection->split dmso_culture Culture with DMSO (Control) split->dmso_culture Control acp319_culture Culture with This compound (IC50) split->acp319_culture Treatment harvest_dmso Harvest Cells & Extract gDNA dmso_culture->harvest_dmso harvest_acp319 Harvest Cells & Extract gDNA acp319_culture->harvest_acp319 ngs PCR Amplify sgRNAs & Next-Gen Sequencing (NGS) harvest_dmso->ngs harvest_acp319->ngs data_analysis Data Analysis (MAGeCK) ngs->data_analysis hits Identify Resistance Genes (Enriched sgRNAs) data_analysis->hits

Experimental workflow for a pooled CRISPR knockout screen with this compound.

Illustrative Data

The following table represents hypothetical data from a genome-wide CRISPR screen. The data shows top gene "hits" whose knockout may confer resistance to this compound. These genes are identified by the enrichment of their corresponding sgRNAs in the this compound-treated population compared to the DMSO control. Data analysis would typically be performed using software like MAGeCK.

Gene SymbolDescriptionLog2 Fold Change (this compound vs. DMSO)p-valueFalse Discovery Rate (FDR)
PTEN Phosphatase and tensin homolog3.581.2e-84.5e-7
NFKBIA NFKB inhibitor alpha2.953.4e-76.1e-6
TRAF3 TNF receptor associated factor 32.511.1e-61.5e-5
CYLD CYLD lysine (B10760008) 63 deubiquitinase2.235.8e-66.2e-5
GSK3B Glycogen synthase kinase 3 beta1.989.2e-68.8e-5

Table 1: Hypothetical Top Gene Hits Conferring Resistance to this compound. This table presents illustrative data. A positive Log2 Fold Change indicates enrichment of sgRNAs targeting the gene in the this compound treated condition, suggesting that loss of this gene confers a survival advantage.

Protocols

Protocol 1: Cell Line Preparation and Lentivirus Production
  • Cell Line Maintenance: Culture a suitable DLBCL cell line (e.g., TMD8, OCI-Ly10) in the recommended medium.

  • Generation of Cas9-Expressing Cells: Transduce the DLBCL cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin). Select for a stable, high-Cas9-activity population. Validate Cas9 activity using a GFP-knockout or similar functional assay.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool, filter (0.45 µm), and concentrate the virus.

    • Titer the lentiviral library on the Cas9-expressing DLBCL cells to determine the multiplicity of infection (MOI).

Protocol 2: Pooled CRISPR-Cas9 Screen
  • Lentiviral Transduction:

    • Transduce the Cas9-expressing DLBCL cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

    • The number of cells transduced should be sufficient to maintain a library coverage of at least 300-500 cells per sgRNA.

  • Antibiotic Selection:

    • 48 hours post-transduction, select transduced cells with puromycin (or another appropriate antibiotic corresponding to the sgRNA vector) for 2-3 days until non-transduced control cells are eliminated.

  • This compound Treatment:

    • Determine the IC50 of this compound for the Cas9-expressing DLBCL cell line via a standard cell viability assay (e.g., CellTiter-Glo).

    • Split the selected cell population into two arms: a control group treated with DMSO and an experimental group treated with the predetermined IC50 of this compound.

    • Maintain library representation by passaging a sufficient number of cells at each split.

    • Culture the cells for 14-21 days (or approximately 10-15 population doublings), replenishing the media with fresh DMSO or this compound as required.

  • Sample Collection:

    • Harvest a cell pellet from the initial (T0) population post-selection.

    • At the end of the treatment period, harvest cell pellets from both the DMSO and this compound-treated populations. Ensure the pellet size maintains library coverage.

Protocol 3: Sample Preparation and Data Analysis
  • Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0, DMSO, and this compound final cell pellets using a commercial kit suitable for large cell numbers.

  • sgRNA Library Amplification:

    • Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.

  • Next-Generation Sequencing (NGS):

    • Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, HiSeq).

  • Data Analysis:

    • Demultiplex the sequencing reads based on the barcodes.

    • Align reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Use a computational tool like MAGeCK to analyze the data. Compare the sgRNA counts from the this compound-treated samples to the DMSO-treated samples to identify sgRNAs that are significantly enriched or depleted.

    • Gene-level scores are calculated to identify candidate genes that modify sensitivity to this compound. Enriched genes in the this compound arm are considered potential resistance genes.

References

Application Notes and Protocols for Lentiviral Transduction with Antibiotic Selection

Author: BenchChem Technical Support Team. Date: December 2025

A Note on ACP-319: Initial research indicates that this compound is a PI3Kδ inhibitor investigated for therapeutic purposes in B-cell malignancies.[1][2] It is not utilized as a selectable marker in the context of lentiviral transduction. Therefore, these application notes describe the standard and widely adopted method of lentiviral transduction using antibiotic selection, with Puromycin (B1679871) as a primary example. This principle can be adapted for other common selectable markers such as Blasticidin, Hygromycin, or G418.

Introduction to Lentiviral Transduction and Antibiotic Selection

Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells.[3] A key advantage of lentiviral vectors is their ability to integrate into the host cell genome, leading to stable, long-term expression of the transgene.[4] To enrich the population of successfully transduced cells, a selectable marker is often co-expressed with the gene of interest. This allows for the elimination of non-transduced cells through the application of a selection agent, typically an antibiotic.[4]

Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells. Lentiviral vectors can be engineered to carry the puromycin resistance gene (pac), which encodes the enzyme puromycin N-acetyl-transferase. Cells that have been successfully transduced with such a vector will express this enzyme, rendering them resistant to puromycin. When puromycin is added to the cell culture medium, non-transduced cells are unable to survive, resulting in a pure population of stably transduced cells.[3]

The optimal concentration of the selection antibiotic is crucial for successful selection and varies between different cell lines.[3] Therefore, it is essential to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration of the antibiotic required to kill all non-transduced cells within a specific timeframe.

Data Presentation

Table 1: Commonly Used Selection Antibiotics and Recommended Concentration Ranges

AntibioticMechanism of ActionResistance GeneTypical Concentration Range for Mammalian CellsSelection Timeframe
PuromycinInhibits protein synthesispac (puromycin N-acetyl-transferase)1-10 µg/mL[5]3-7 days[6]
Blasticidin SInhibits protein synthesisbsr or BSD (blasticidin S deaminase)2-20 µg/mL3-15 days[6]
Hygromycin BInhibits protein synthesishph (hygromycin B phosphotransferase)100-500 µg/mL5-10 days[6]
G418 (Geneticin®)Inhibits protein synthesisneo (neomycin phosphotransferase)0.1-2.0 mg/mL10-14 days[7]

Note: The optimal concentration for selection should always be experimentally determined for each specific cell line.[7]

Experimental Protocols

Protocol 1: Determination of Optimal Puromycin Concentration (Kill Curve)

This protocol is designed to determine the minimum concentration of puromycin that effectively kills non-transduced cells for a specific cell line.[3]

Materials:

  • Target cells

  • Complete cell culture medium

  • Puromycin dihydrochloride

  • Multi-well plates (e.g., 24-well or 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Plating: On Day 0, seed your target cells into the wells of a multi-well plate at a density that will ensure they are approximately 20-25% confluent on the day selection begins.[6]

  • Prepare Puromycin Dilutions: On Day 1, prepare a series of puromycin dilutions in complete cell culture medium. A common range to test is 0, 1, 2, 3, 4, 5, 6, 7, 8, 9, and 10 µg/mL.

  • Initiate Selection: Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of puromycin. Include a "no antibiotic" control.

  • Monitor Cell Viability: Observe the cells daily for signs of cell death (e.g., rounding, detachment).

  • Medium Changes: Replace the medium with freshly prepared puromycin-containing medium every 2-3 days.

  • Determine Optimal Concentration: The optimal puromycin concentration is the lowest concentration that results in complete cell death of the non-transduced cells within 3-7 days.[3]

Protocol 2: Lentiviral Transduction of Target Cells

This protocol describes the process of infecting target cells with lentiviral particles.[3]

Materials:

  • Target cells

  • Complete cell culture medium

  • Lentiviral particles (containing your gene of interest and a puromycin resistance gene)

  • Polybrene (hexadimethrine bromide)

  • Multi-well plates or culture dishes

Procedure:

  • Cell Plating: On Day 1, plate the target cells in a multi-well plate or culture dish. The cell density should be such that the cells are approximately 70% confluent at the time of transduction.[3]

  • Prepare Transduction Medium: On Day 2, prepare the transduction medium by adding Polybrene to the complete cell culture medium. A typical final concentration of Polybrene is 5-8 µg/mL.[8] Polybrene is a polycation that enhances viral transduction efficiency.

  • Transduction: Thaw the lentiviral particles on ice. Add the desired amount of lentiviral particles to the transduction medium. The amount of virus to add is determined by the desired multiplicity of infection (MOI). Aspirate the old medium from the cells and replace it with the virus-containing transduction medium.

  • Incubation: Incubate the cells with the lentiviral particles for 16-24 hours at 37°C and 5% CO2.[9]

  • Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete cell culture medium.

Protocol 3: Selection of Stably Transduced Cells

This protocol outlines the selection process to enrich for successfully transduced cells.[4]

Materials:

  • Transduced cells (from Protocol 2)

  • Complete cell culture medium

  • Puromycin at the predetermined optimal concentration (from Protocol 1)

Procedure:

  • Initiate Selection: Approximately 48-72 hours post-transduction, aspirate the medium from the cells and replace it with complete cell culture medium containing the optimal concentration of puromycin.[4]

  • Monitor Selection: Observe the cells daily. You should see significant cell death in the first few days of selection.

  • Medium Changes: Replace the medium with fresh puromycin-containing medium every 2-3 days.

  • Expansion of Resistant Colonies: Once resistant colonies are visible and the non-transduced cells have been eliminated, you can expand the population of stably transduced cells. At this point, the concentration of puromycin can sometimes be reduced for long-term maintenance.

Visualizations

Lentiviral_Transduction_Workflow cluster_prep Day 0-1: Preparation cluster_transduction Day 2-3: Transduction cluster_selection Day 4 onwards: Selection & Expansion plate_cells Plate Target Cells add_virus Add Lentiviral Particles (with Polybrene) plate_cells->add_virus kill_curve Determine Optimal Antibiotic Concentration (Kill Curve) add_antibiotic Add Selection Antibiotic (e.g., Puromycin) kill_curve->add_antibiotic Informs Concentration incubate Incubate 16-24h add_virus->incubate incubate->add_antibiotic select_cells Select for 3-7 Days (Medium Changes every 2-3 days) add_antibiotic->select_cells expand_colonies Expand Resistant Colonies select_cells->expand_colonies stable_cell_line Stable Cell Line expand_colonies->stable_cell_line

Caption: Experimental workflow for generating a stable cell line using lentiviral transduction and antibiotic selection.

Lentiviral_Mechanism cluster_virus Lentiviral Particle cluster_cell Host Cell lv_genome Lentiviral RNA Genome (Gene of Interest + Selection Marker) cell_membrane Cell Membrane lv_genome->cell_membrane Transduction rt Reverse Transcriptase cytoplasm Cytoplasm rt->cytoplasm Reverse Transcription (RNA -> DNA) integrase Integrase host_dna Host DNA integrase->host_dna Integration cell_membrane->cytoplasm nucleus Nucleus cytoplasm->nucleus provirus Provirus (Integrated Viral DNA) host_dna->provirus mrna mRNA provirus->mrna Transcription protein Expressed Proteins (Gene of Interest + Resistance Protein) mrna->protein Translation

Caption: Mechanism of lentiviral transduction and stable transgene expression.

References

Application of ACP-319 in Organoid Cultures: A Hypothetical Framework for Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for ACP-319 reveal that it is a second-generation PI3Kδ (Phosphatidylinositol 3-kinase delta) inhibitor, not a Selective Androgen Receptor Modulator (SARM). It has been investigated primarily in the context of B-cell malignancies, often in combination with the BTK inhibitor acalabrutinib (B560132).[1][2][3][4][5] As of the current date, there is no published literature specifically detailing the application of this compound in organoid cultures.

The following application notes and protocols are therefore presented as a hypothetical framework for researchers interested in exploring the effects of a PI3Kδ inhibitor, such as this compound, in a relevant organoid model (e.g., patient-derived cancer organoids where the PI3K/AKT pathway is implicated). This document is intended to serve as a template and guide for experimental design based on the known mechanism of action of this compound.

Introduction

Organoids are three-dimensional (3D) cell culture systems derived from stem cells that self-organize to recapitulate the architecture and function of native organs.[6][7][8] They have emerged as powerful preclinical models for studying disease pathogenesis and for drug screening.[9][10]

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][11] Dysregulation of the PI3K/AKT pathway is a common feature in many cancers, making it a key therapeutic target.[2][3] this compound is a potent and selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[1][2]

This document outlines a hypothetical application for using this compound to investigate the dependency of cancer organoids on the PI3Kδ signaling pathway. The protocols described are generalized and would require optimization for specific organoid types and research questions.

Signaling Pathway

This compound inhibits PI3Kδ, which, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. The activation of AKT subsequently triggers multiple downstream pathways that promote cell survival, proliferation, and growth while inhibiting apoptosis.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment ACP319 This compound ACP319->PI3K Inhibition PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellCycle Cell Cycle Progression AKT->CellCycle Proliferation Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.

Experimental Protocols

Organoid Culture and Maintenance

This protocol provides a general guideline for establishing and maintaining organoid cultures from primary tissue. Specific growth factors and media components will vary depending on the tissue of origin.

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium (specific to the tissue type)

  • Cell recovery solution

  • Phosphate-buffered saline (PBS)

  • Gentle cell dissociation reagent (e.g., TrypLE™ Express)

  • Culture plates (24- or 48-well)

Procedure:

  • Thawing/Establishment: Thaw or establish organoid lines according to standard protocols.

  • Embedding: Mix organoid fragments or single cells with a basement membrane matrix on ice.

  • Plating: Dispense 25-50 µL domes of the mixture into the center of pre-warmed culture plate wells.

  • Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the matrix to solidify.

  • Feeding: Gently add 250-500 µL of complete organoid culture medium to each well.

  • Maintenance: Replace the culture medium every 2-3 days.

  • Passaging: Passage organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in a fresh matrix.

This compound Treatment Protocol

Materials:

  • This compound (stock solution in DMSO)

  • Complete organoid culture medium

  • Established organoid cultures

Procedure:

  • Prepare Drug Dilutions: Prepare a serial dilution of this compound in complete organoid culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Treatment: Aspirate the old medium from the organoid cultures.

  • Add Treatment Media: Add the medium containing the appropriate concentration of this compound or vehicle control to each well.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours). The incubation time should be optimized based on the specific experimental goals.

Experimental_Workflow cluster_assays Analysis Start Establish Organoid Cultures Treatment Treat with this compound (Varying Doses & Times) Start->Treatment Endpoint Endpoint Assays Treatment->Endpoint Assay1 Viability Assay (e.g., CellTiter-Glo) Endpoint->Assay1 Assay2 Imaging & Morphology (Brightfield/Confocal) Endpoint->Assay2 Assay3 Biochemical Assays (Western Blot for p-AKT) Endpoint->Assay3 Assay4 Gene Expression (RT-qPCR/RNA-seq) Endpoint->Assay4 Data Data Analysis & Interpretation Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Caption: Hypothetical Experimental Workflow for this compound in Organoids.
Assessment of this compound Efficacy

A. Cell Viability Assay (e.g., CellTiter-Glo® 3D) This assay quantifies ATP, an indicator of metabolically active cells.

  • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® 3D reagent to each well in a 1:1 ratio with the culture medium volume.

  • Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Read luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50).

B. Imaging and Morphological Analysis Track changes in organoid size, structure, and integrity.

  • Acquire brightfield or confocal images of organoids at specified time points (e.g., 0, 24, 48, 72 hours) post-treatment.

  • Use imaging software (e.g., ImageJ) to quantify organoid diameter, circularity, and total area.[12]

  • For detailed analysis, use confocal microscopy with live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1) to visualize cell viability within the 3D structure.

C. Western Blot for Pathway Inhibition Confirm target engagement by measuring the phosphorylation of downstream effectors like AKT.

  • Harvest organoids using a cell recovery solution.

  • Wash with cold PBS and lyse the organoids in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or Vinculin).

  • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

Data Presentation

Quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Dose-Response of this compound on Organoid Viability

This compound Conc. (µM) Mean Luminescence (RLU) Standard Deviation % Viability (vs. Vehicle)
Vehicle (DMSO) 85,432 4,120 100.0%
0.01 83,115 3,987 97.3%
0.1 68,750 3,145 80.5%
1 44,210 2,560 51.7%
10 15,321 1,209 17.9%
100 5,876 654 6.9%

Based on this hypothetical data, the IC50 would be calculated to be approximately 1.2 µM.

Table 2: Hypothetical Morphological Changes in Organoids after 72h Treatment

Treatment Group Mean Diameter (µm) Change from Baseline Mean Circularity (0-1)
Vehicle (DMSO) 452 +15% 0.88
This compound (1 µM) 315 -20% 0.75
This compound (10 µM) 189 -52% 0.61

Circularity is a measure of roundness, where 1.0 is a perfect circle. A decrease may indicate organoid disintegration.

Conclusion

While the direct application of this compound in organoid cultures has not been documented, its role as a PI3Kδ inhibitor provides a strong rationale for its investigation in relevant cancer organoid models. The protocols and frameworks provided here offer a starting point for researchers to design experiments aimed at elucidating the therapeutic potential and mechanisms of PI3Kδ inhibition in a physiologically relevant 3D culture system. All protocols would need to be rigorously optimized for the specific organoid line and experimental context.

References

Application Note: Mass Spectrometry Analysis of ACP-319 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-319 is a second-generation, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.[1][3] While the primary target of this compound is PI3Kδ, a comprehensive understanding of its on- and off-target effects at the proteome level is crucial for elucidating its complete mechanism of action and for anticipating potential mechanisms of resistance or toxicity. This application note provides detailed protocols for the mass spectrometry-based analysis of this compound targets, including affinity purification for target identification and quantitative proteomics for assessing downstream signaling events.

Key Experimental Approaches

To comprehensively identify the cellular targets of this compound and understand its impact on protein signaling networks, a multi-pronged mass spectrometry-based approach is recommended. This includes:

  • Affinity Purification-Mass Spectrometry (AP-MS): To identify direct and high-affinity binding partners of this compound.[4][5][6]

  • Quantitative Proteomics: To measure changes in protein abundance and phosphorylation status upon this compound treatment, providing insights into downstream signaling pathways.

This application note will detail the protocols for both approaches, followed by data presentation and visualization of the relevant signaling pathway and experimental workflow.

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for this compound Target Identification

This protocol describes the use of an immobilized form of this compound to capture its interacting proteins from cell lysates.[7][8]

Materials:

  • This compound-alkyne or other suitable clickable analog

  • Azide-functionalized agarose (B213101) or magnetic beads

  • Copper(II) sulfate, THPTA, Sodium Ascorbate (for click chemistry)

  • Cell line of interest (e.g., ABC DLBCL cell line)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin, sequencing grade

  • Desalting columns

  • LC-MS/MS system

Procedure:

  • Immobilization of this compound:

    • Synthesize an this compound analog with a clickable handle (e.g., a terminal alkyne).

    • Couple the this compound-alkyne to azide-functionalized beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

    • Wash the beads extensively to remove unreacted compound.

  • Cell Lysis and Lysate Preparation:

    • Culture the chosen cell line to ~80% confluency.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.[4]

    • Determine the protein concentration of the supernatant.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with unconjugated beads.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[4]

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using elution buffer and heating.

    • Reduce and alkylate the eluted proteins.

    • Perform in-gel or in-solution tryptic digestion.

    • Desalt the resulting peptides using a desalting column.[5]

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

    • The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.[5]

  • Data Analysis:

    • Search the resulting MS/MS spectra against a human protein database to identify the peptides and proteins.[4]

    • Use a label-free quantification method to compare the abundance of proteins identified in the this compound pulldown versus the control pulldown.

    • Proteins significantly enriched in the this compound sample are considered potential targets.

Protocol 2: Quantitative Phosphoproteomics for Downstream Signaling Analysis

This protocol outlines a method to quantify changes in protein phosphorylation following this compound treatment, providing a snapshot of the affected signaling pathways.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Trypsin, sequencing grade

  • Tandem Mass Tag (TMT) labeling reagents (or other isobaric tags)

  • Phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA)

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells and treat with either this compound (at a relevant concentration) or vehicle (DMSO) for a specified time.

    • Harvest, wash, and lyse the cells as described in Protocol 1.

  • Protein Digestion and TMT Labeling:

    • Quantify the protein concentration in each lysate.

    • Reduce, alkylate, and digest equal amounts of protein from each condition with trypsin.

    • Label the resulting peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.[9]

    • Combine the labeled peptide samples.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the combined, labeled peptide mixture using a phosphopeptide enrichment kit.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.[9]

  • Data Analysis:

    • Identify and quantify the relative abundance of phosphopeptides across the different treatment conditions using the TMT reporter ion intensities.

    • Perform statistical analysis to identify phosphopeptides that show significant changes in abundance upon this compound treatment.

    • Map the regulated phosphosites to their respective proteins and analyze the data for enriched pathways.

Data Presentation

The quantitative data generated from these experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Hypothetical Top Protein Hits from this compound AP-MS Experiment

Protein ID (UniProt)Gene NameFold Enrichment (this compound vs. Control)p-valueFunction
P42338PIK3CD52.3< 0.0001Catalytic subunit of PI3K delta
Q9Y243BTK3.10.045Tyrosine-protein kinase
P27361LYN2.80.05Tyrosine-protein kinase
P41240SYK2.50.06Tyrosine-protein kinase

Table 2: Hypothetical Regulated Phosphosites from Quantitative Phosphoproteomics

ProteinPhosphositeFold Change (this compound/Control)p-valueDownstream Pathway
AKT1S473-3.8< 0.001PI3K/AKT Signaling
GSK3BS9-2.9< 0.005PI3K/AKT Signaling
FOXO1T24-3.2< 0.001PI3K/AKT Signaling
BADS136-2.5< 0.01Apoptosis Regulation

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes involved in the mass spectrometry analysis of this compound targets.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits ACP319 This compound ACP319->PI3K Inhibition PDK1->AKT Phosphorylates (T308) Downstream Downstream Effectors (e.g., GSK3B, FOXO1) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibits Experimental_Workflow cluster_APMS Affinity Purification-Mass Spectrometry cluster_Phospho Quantitative Phosphoproteomics Cells1 Cell Lysate AP Affinity Purification (this compound beads) Cells1->AP Digestion1 Tryptic Digestion AP->Digestion1 LCMS1 LC-MS/MS Analysis Digestion1->LCMS1 Data1 Target Identification LCMS1->Data1 Cells2 Cell Treatment (this compound vs. Vehicle) Lysis Cell Lysis Cells2->Lysis Digestion2 Tryptic Digestion & TMT Labeling Lysis->Digestion2 Enrichment Phosphopeptide Enrichment Digestion2->Enrichment LCMS2 LC-MS/MS Analysis Enrichment->LCMS2 Data2 Pathway Analysis LCMS2->Data2

References

Troubleshooting & Optimization

Navigating Experimental Variability with ACP-319: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing ACP-319, a second-generation PI3Kδ inhibitor. In preclinical and clinical studies, this compound has been investigated primarily in the context of B-cell malignancies, often in combination with the BTK inhibitor acalabrutinib. While a promising therapeutic agent, as with any experimental compound, achieving consistent and reproducible results requires careful attention to protocol and an understanding of potential sources of variability. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to assist in your research endeavors.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound, presented in a question-and-answer format.

Issue Potential Cause Recommended Solution
High variability in cell viability assays (e.g., MTT, CellTiter-Glo). Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and use a consistent cell number per well.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations.
This compound precipitation at high concentrations.Visually inspect the media for any precipitate after adding this compound. If observed, consider using a lower top concentration or a different solvent for the stock solution (though DMSO is standard).
Inconsistent inhibition of p-Akt in Western blots. Suboptimal lysis buffer.Use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
Low basal p-Akt levels in the cell line.For some cell lines, serum starvation followed by stimulation (e.g., with a growth factor) may be necessary to induce a robust and measurable p-Akt signal.
Issues with antibody performance.Ensure the primary antibody for p-Akt has been validated for your application and use the recommended antibody dilution and incubation conditions.
Observed cellular toxicity appears higher than expected based on PI3Kδ inhibition alone. Off-target effects at high concentrations.Perform a dose-response curve to identify the optimal concentration range for PI3Kδ inhibition without inducing significant off-target toxicity. Compare the observed phenotype with that of other structurally distinct PI3Kδ inhibitors.
Cell-line specific sensitivities.Different B-cell lymphoma cell lines can exhibit varying sensitivity to this compound. It is crucial to establish a baseline dose-response for each new cell line used.
Difficulty reproducing reported IC50 values. Differences in experimental conditions.IC50 values are highly dependent on factors such as cell density, incubation time, and the specific assay used. Adhere strictly to a consistent protocol.
Cell line instability.Use cell lines within a low passage number range and regularly perform cell line authentication to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective second-generation inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1] The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is often constitutively active in B-cell malignancies.[1] By inhibiting PI3Kδ, this compound disrupts downstream signaling, including the phosphorylation of Akt, which can lead to decreased cell proliferation and survival.

Q2: In which types of in vitro models has this compound shown activity?

A2: Preclinical studies have demonstrated the activity of this compound in various B-cell lymphoma cell lines, particularly those of the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL).[2]

Q3: What are some common adverse events observed in clinical trials of this compound that might have in vitro correlates?

A3: In clinical trials, particularly when combined with acalabrutinib, common adverse events have included diarrhea, rash, and hepatotoxicity (increased AST/ALT). While these are systemic effects, they suggest that researchers should be mindful of potential impacts on cellular health and metabolism in vitro, especially at higher concentrations or with prolonged exposure.

Q4: Is the development of this compound still ongoing?

A4: Some published research indicates that further development of this compound is not planned.[1] However, the existing data and the compound itself remain valuable for research into PI3Kδ signaling.

Quantitative Data Summary

The inhibitory activity of this compound can vary between different cell lines and assay types. The following table summarizes reported IC50 values from preclinical studies.

Assay Type Cell Lines Reported IC50 Range Reference
p-Akt (S473) Inhibition B-cell malignancy cell linesLow single to double-digit nM[2]
Cell Viability B-cell malignancy cell linesLow double-digit nM to µM[2]

Key Experimental Protocols

Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol is a representative method for assessing the pharmacodynamic effect of this compound on its direct downstream target, Akt, in B-cell lymphoma cell lines.

1. Cell Culture and Treatment:

  • Culture B-cell lymphoma cell lines (e.g., JEKO1, REC1, TMD8, OCI-LY-10) in appropriate media and conditions.

  • Seed cells at a density that will allow for sufficient protein extraction after treatment.

  • Treat cells with a dose range of this compound (e.g., 10 nM to 2 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 to 24 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a digital imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total Akt and/or a housekeeping protein (e.g., GAPDH or β-actin).

  • Quantify band intensities using densitometry software.

Visualizing Key Pathways and Workflows

PI3K/Akt Signaling Pathway in B-Cells

The following diagram illustrates the central role of PI3Kδ in the B-cell receptor signaling cascade and its inhibition by this compound.

Caption: PI3K/Akt signaling pathway in B-cells and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow start Start: B-Cell Lymphoma Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lysis Cell Lysis & Protein Quantification treatment->lysis analysis Data Analysis: IC50 Calculation & Densitometry viability->analysis western Western Blot for p-Akt / Total Akt lysis->western western->analysis end Conclusion analysis->end

Caption: A standard experimental workflow for evaluating the effects of this compound in vitro.

References

Technical Support Center: Optimizing ACP-319 Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ACP-319 for in vitro cell line experiments. This compound is a second-generation, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] In many B-cell malignancies, this pathway is constitutively active, making PI3Kδ a key therapeutic target.[2][3]

This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation examples to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the PI3Kδ isoform. It functions by blocking the catalytic activity of PI3Kδ, which prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This disruption inhibits the downstream activation of key signaling proteins, most notably the serine/threonine kinase Akt, leading to a reduction in cancer cell proliferation and survival.[1]

Q2: How do I determine the optimal starting concentration of this compound for my cell line?

A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. A common and effective starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability.[1][4] This is typically achieved by treating the cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for a fixed duration (e.g., 72 hours) and then assessing cell viability using an appropriate assay such as MTT or CellTiter-Glo®.[1][5]

Q3: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?

A3: To confirm the on-target activity of this compound, it is essential to assess the phosphorylation status of downstream effectors in the PI3K pathway. A western blot analysis of phosphorylated Akt (p-Akt) at Serine 473 is the most common method.[1] You should observe a dose-dependent decrease in p-Akt levels upon treatment with this compound. It is recommended to perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) using a concentration around the predetermined IC50 value to observe the dynamics of pathway inhibition.[1]

Q4: What are the best practices for preparing and storing this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working dilutions for your experiments, the final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to prevent solvent-induced toxicity.[6]

Q5: What are potential off-target effects or toxicities to be aware of with PI3Kδ inhibitors?

A5: While this compound is a selective PI3Kδ inhibitor, high concentrations may lead to off-target effects. Common toxicities associated with PI3K inhibitors in preclinical and clinical studies include hyperglycemia, rash, and diarrhea.[7] Although some of these effects are more prominent with inhibitors targeting other PI3K isoforms, it is crucial to monitor cell health and morphology closely during your experiments. If unexpected levels of cell death are observed at concentrations that are not expected to be cytotoxic, consider the possibility of off-target effects.[6]

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for comparing results and making informed decisions. Below is a template for presenting IC50 values of PI3K inhibitors in various lymphoma cell lines. Note that specific IC50 values for this compound are not broadly published; this table serves as an example based on typical data for PI3Kδ inhibitors.

Cell LineCancer TypeCell Viability AssayIncubation Time (hours)This compound IC50 (µM)
e.g., TMD8Diffuse Large B-cell Lymphoma (ABC subtype)CellTiter-Glo®72[Insert Value]
e.g., JEKO-1Mantle Cell LymphomaMTT72[Insert Value]
e.g., REC-1Mantle Cell LymphomaCellTiter-Glo®72[Insert Value]
e.g., OCI-LY-10Diffuse Large B-cell Lymphoma (ABC subtype)MTT72[Insert Value]
e.g., VL51Marginal Zone LymphomaMTT72[Insert Value]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a specific cell line.

Materials:

  • Target cancer cell line

  • Complete growth medium

  • This compound

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for a no-cell blank control (medium only).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.[8]

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • After 24 hours of incubation, carefully remove the medium from the cells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.

    • Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[8][9]

Protocol 2: Western Blot Analysis of p-Akt Inhibition

Objective: To confirm the on-target effect of this compound by measuring the inhibition of Akt phosphorylation.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • This compound

  • Growth factor for stimulation (e.g., IGF-1, optional but recommended)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • (Optional) Serum-starve the cells for 4-6 hours before treatment to reduce basal p-Akt levels.

    • Treat the cells with the desired concentrations of this compound (e.g., concentrations around the IC50 value) for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle control.

    • (Optional but Recommended) 15-30 minutes before the end of the treatment period, stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) to induce a robust Akt phosphorylation signal.[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of RIPA buffer to each well.

    • Scrape the cells and transfer the lysates to microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-p-Akt and anti-total Akt) overnight at 4°C.

    • The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-Akt, total Akt, and the loading control.

    • Normalize the p-Akt signal to the total Akt signal to account for any differences in total protein levels.

    • Compare the normalized p-Akt levels across the different treatment conditions to the vehicle control.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in cell viability assay results Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
This compound precipitation in the medium.Check the solubility of this compound in your culture medium. If precipitation occurs, consider preparing fresh dilutions or using a lower concentration range. Ensure the final DMSO concentration is not too high.
No or weak inhibition of cell viability The cell line is resistant to PI3Kδ inhibition.Confirm the expression and activity of the PI3Kδ isoform in your cell line. Consider that other signaling pathways may be driving cell survival.
This compound has degraded.Prepare fresh stock and working solutions of this compound. Ensure proper storage conditions.
Incorrect assay setup.Double-check all reagent concentrations and incubation times. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
High levels of cell death at low concentrations The cell line is highly sensitive to PI3Kδ inhibition.Use a lower concentration range of this compound in your dose-response experiment.
Solvent toxicity.Ensure the final DMSO concentration in the culture medium is below 0.1%.[6]
Off-target effects.While this compound is selective, high concentrations can have off-target effects. Correlate cell viability data with on-target p-Akt inhibition to confirm the mechanism of action.[6]
No or weak p-Akt signal in Western blot Low basal p-Akt levels in the cell line.Stimulate serum-starved cells with a growth factor (e.g., IGF-1) for 15-30 minutes before lysis to induce a strong p-Akt signal.[1]
Inefficient protein extraction or degradation.Use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the extraction process.
Issues with antibodies or blotting procedure.Optimize antibody concentrations and incubation times. Ensure proper blocking and washing steps.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 ACP319 This compound ACP319->PI3K Inhibition PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Select Cell Line Seed_Viability Seed cells in 96-well plate Start->Seed_Viability Dose_Response Treat with this compound (concentration gradient) Seed_Viability->Dose_Response Viability_Assay Perform Cell Viability Assay (e.g., MTT, 72h) Dose_Response->Viability_Assay IC50_Calc Calculate IC50 Value Viability_Assay->IC50_Calc Seed_Western Seed cells in 6-well plate IC50_Calc->Seed_Western Use IC50 for next step Treat_Western Treat with this compound (IC50 concentration, time course) Seed_Western->Treat_Western Western_Blot Perform Western Blot for p-Akt and Total Akt Treat_Western->Western_Blot Confirm_Target Confirm On-Target Inhibition Western_Blot->Confirm_Target End End: Optimal Concentration Determined Confirm_Target->End

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Problem: Unexpected Results Issue_Viability High Variability in Viability Assay? Start->Issue_Viability Check_Seeding Check Seeding Protocol & Plate Map Issue_Viability->Check_Seeding Yes Issue_No_Effect No/Weak Inhibition of Viability? Issue_Viability->Issue_No_Effect No Solution Consult Further Protocols Check_Seeding->Solution Check_Drug Verify this compound Potency & Cell Line Resistance Issue_No_Effect->Check_Drug Yes Issue_High_Toxicity High Toxicity at Low Concentrations? Issue_No_Effect->Issue_High_Toxicity No Check_Drug->Solution Check_Concentration Lower Concentration & Check DMSO % Issue_High_Toxicity->Check_Concentration Yes Issue_pAkt No p-Akt Inhibition? Issue_High_Toxicity->Issue_pAkt No Check_Concentration->Solution Check_Stimulation Stimulate with Growth Factor & Check Protocol Issue_pAkt->Check_Stimulation Yes Issue_pAkt->Solution No Check_Stimulation->Solution

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting ACP-319 solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting solubility issues related to the PI3Kδ inhibitor, ACP-319 (also known as AMG-319).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered when preparing this compound solutions for experimental use.

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?

A1: this compound is practically insoluble in aqueous solutions. Direct dissolution in buffers or media is not a viable method for preparing a stock solution. You must first dissolve the compound in an appropriate organic solvent.

Q2: I've dissolved this compound in DMSO, but a precipitate forms immediately when I add it to my cell culture medium. Why is this happening and how can I fix it?

A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The immediate dilution of the organic solvent below a critical concentration causes the compound to precipitate.

Troubleshooting Steps:

  • Use a Serial Dilution Approach: Instead of adding your highly concentrated DMSO stock directly to the full volume of your aqueous medium, perform an intermediate dilution step. Pre-warm your cell culture medium to 37°C and add the DMSO stock dropwise while gently vortexing. For best results, prepare serial dilutions of your stock in pure DMSO first, and then add the final, less concentrated DMSO solution to your media.

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and to reduce the chances of precipitation.[1]

  • Warm Your Media: Always use pre-warmed (37°C) cell culture media for your dilutions, as solubility often decreases at lower temperatures.[2]

Q3: My this compound/DMSO stock solution appears cloudy or has visible particulates. What could be the cause?

A3: There are a few potential reasons for this observation:

  • Incomplete Dissolution: The compound may not be fully dissolved. Try gentle warming in a 37°C water bath or brief sonication to aid dissolution.

  • Moisture Contamination: Dimethyl sulfoxide (B87167) (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination in your DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[3] Always use fresh, anhydrous, high-purity DMSO and keep the container tightly sealed.

  • Exceeded Solubility Limit: You may be attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound in DMSO. Please refer to the solubility data table below.

Q4: The this compound solution was clear initially, but after a few hours or upon storage, a precipitate has formed. What should I do?

A4: This delayed precipitation can be due to a few factors:

  • Temperature Fluctuations: Storing the solution at a lower temperature than the one at which it was prepared can cause the compound to fall out of solution. This is especially true if the solution is stored at 4°C or on ice for extended periods.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation and degradation of the compound. It is highly recommended to aliquot your stock solution into single-use volumes after preparation to avoid this.

  • Interaction with Media Components: Over time, the compound may interact with salts or other components in the culture medium, forming insoluble complexes.[2]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilitySource
DMSO~50 - 77 mg/mL[2][3]
Ethanol~77 mg/mL[3]
WaterInsoluble[3]

Note: The reported solubility in DMSO varies slightly between suppliers. It is recommended to start with a concentration at the lower end of this range if you are unsure.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 385.40 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * 385.40 g/mol = 3.854 mg

  • Weigh the compound: Carefully weigh out 3.854 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. If dissolution is slow, you can use brief sonication or gentle warming in a 37°C water bath.[4] Visually inspect the solution to ensure no particulates are present.

  • Aliquot for storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Diluting the this compound Stock Solution into Cell Culture Media

This protocol provides a best-practice method for diluting the DMSO stock solution for use in a cell-based assay, minimizing the risk of precipitation.

Procedure:

  • Thaw and Pre-warm: Thaw a single-use aliquot of your concentrated this compound stock solution and pre-warm your complete cell culture medium to 37°C.

  • Prepare Intermediate Dilutions (if necessary): For creating a dose-response curve, it is best to perform serial dilutions in 100% DMSO first.[5] For example, to go from a 10 mM stock to a 1 mM stock, dilute 1:10 in pure DMSO.

  • Final Dilution into Media: To achieve your final desired concentration in the cell culture medium, add the appropriate volume of your DMSO stock (or intermediate dilution) to the pre-warmed medium. A common final DMSO concentration that is well-tolerated by most cell lines is 0.1%.[5] Example: To prepare 10 mL of media with a final this compound concentration of 10 µM (and 0.1% DMSO), add 10 µL of a 10 mM stock solution to 9.99 mL of pre-warmed media.

  • Mix Immediately: Immediately after adding the DMSO stock to the media, mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming.

  • Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO in the cell culture medium as your experimental samples.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution for Cell Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate (Gentle Warming if Needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot & Pre-warm Media (37°C) store->thaw Begin Experiment dilute Add Stock to Pre-warmed Media (Dropwise, with mixing) thaw->dilute mix Mix Gently & Immediately dilute->mix Final DMSO < 0.5% add_to_cells Add to Cell Culture mix->add_to_cells

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_logic start This compound Solubility Problem precip_media Precipitation in Aqueous Media? start->precip_media precip_dmso Cloudy/Precipitate in DMSO Stock? start->precip_dmso precip_media->precip_dmso No serial_dilute Solution: Use Serial Dilution. Add to warmed media. Keep final DMSO low. precip_media->serial_dilute Yes check_moisture Cause: Moisture in DMSO? precip_dmso->check_moisture Yes success Clear Solution serial_dilute->success use_anhydrous Solution: Use fresh, anhydrous DMSO. check_moisture->use_anhydrous Yes check_conc Cause: Concentration too high? check_moisture->check_conc No use_anhydrous->success reduce_conc Solution: Prepare a more dilute stock solution. check_conc->reduce_conc Yes check_conc->success No reduce_conc->success

Caption: Troubleshooting logic for this compound solubility issues.

PI3K_pathway RTK Receptor Tyrosine Kinase (e.g., BCR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates ACP319 This compound ACP319->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates BAD BAD AKT->BAD Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes

Caption: Simplified PI3K/AKT signaling pathway showing this compound's point of inhibition.

References

ACP-319 Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and troubleshooting potential off-target effects of ACP-319 (also known as AMG-319) observed during experimentation. While further clinical development of this compound is not planned, this resource aims to assist researchers working with this compound in interpreting their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a second-generation, orally bioavailable small molecule inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells, making it a therapeutic target in various B-cell malignancies.[1][3]

Q2: What are the most frequently reported adverse events in clinical trials that could indicate off-target effects?

Clinical studies of this compound, particularly in combination with the BTK inhibitor acalabrutinib (B560132), have reported several treatment-limiting toxicities. The most common grade ≥3 adverse events include:

  • Hepatotoxicity: Increased alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels have been frequently observed.[1]

  • Dermatological Toxicities: Maculopapular rash has been reported as a dose-limiting toxicity.[1]

  • Gastrointestinal Issues: Diarrhea is a common adverse event.[1]

  • Respiratory Events: Pneumonitis has been noted in some patients.[1]

It's important to note that some of these effects, such as immune-related adverse events, may be linked to the on-target inhibition of PI3Kδ in immune cells like regulatory T cells (Tregs), leading to systemic immune responses.

Q3: Is there any publicly available data on the kinase selectivity profile of this compound?

Troubleshooting Guides for In Vitro and In Vivo Experiments

Researchers using this compound in their experiments might encounter unexpected results. This section provides troubleshooting guidance for common issues that may be related to off-target effects.

Issue 1: Unexpected Cell Death or Reduced Viability in Non-B-Cell Lines

Possible Cause: Off-target kinase inhibition affecting critical survival pathways in cell lines not solely dependent on PI3Kδ.

Troubleshooting Steps:

  • Confirm On-Target Effect:

    • Perform a Western blot to assess the phosphorylation status of AKT, a downstream effector of PI3K. A dose-dependent decrease in p-AKT would confirm PI3K inhibition.

  • Counter-Screening:

    • If available, test this compound against a panel of kinases known to be involved in cell survival pathways of your specific cell line.

  • Dose-Response Analysis:

    • Conduct a careful dose-response study to determine if the unexpected toxicity occurs at concentrations significantly higher than the IC50 for PI3Kδ inhibition.

  • Comparative Analysis:

    • Compare the phenotype observed with this compound to that of other PI3Kδ inhibitors with different selectivity profiles.

Issue 2: Unexplained Immunomodulatory Effects in In Vivo Models

Possible Cause: On-target inhibition of PI3Kδ in immune cell populations beyond B-cells, such as T-cells, leading to a broad immunomodulatory phenotype.

Troubleshooting Steps:

  • Immune Cell Profiling:

    • Use flow cytometry to analyze the proportions and activation status of various immune cell populations (e.g., T-cells, regulatory T-cells, myeloid cells) in treated animals. A decrease in Treg populations has been suggested as a potential mechanism for some of the observed toxicities.

  • Cytokine Analysis:

    • Measure the levels of pro- and anti-inflammatory cytokines in the plasma or tissue homogenates of treated animals to assess the overall immune response.

  • Histopathological Examination:

    • Perform a thorough histological analysis of relevant tissues (e.g., liver, skin, gut, lungs) to identify any signs of inflammation or tissue damage that correlate with the observed clinical adverse events.

Quantitative Data Summary

Due to the limited public availability of specific off-target binding data for this compound, the following table presents a hypothetical representation of a kinase selectivity profile. This is for illustrative purposes to guide researchers on the type of data to seek or generate.

Kinase TargetIC50 (nM) - Hypothetical DataPotential Off-Target Effect
PI3Kδ (On-Target) <10 Therapeutic Efficacy
PI3Kα>1000Low
PI3Kβ>500Low
PI3Kγ50-100Potential for minor immunomodulatory effects
EGFR>10000Unlikely
Src>5000Unlikely
Lck100-200Potential for T-cell modulation
ITK>1000Unlikely

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol describes a general method for assessing the selectivity of a small molecule inhibitor like this compound against a panel of protein kinases.

Objective: To determine the IC50 values of this compound for a broad range of kinases to identify potential off-targets.

Materials:

  • This compound

  • Recombinant human kinases

  • Appropriate kinase-specific peptide substrates

  • ATP (radiolabeled or for use in a luminescence-based assay)

  • Kinase reaction buffer

  • 96- or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Methodology:

  • Prepare a serial dilution of this compound in DMSO.

  • In each well of the microplate, add the kinase, its specific substrate, and the diluted this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction.

  • Quantify the kinase activity by measuring the incorporation of the radiolabeled phosphate (B84403) into the substrate or by measuring the amount of ATP remaining using a luminescence-based assay.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: Assessment of PI3K Pathway Inhibition in Cells

This protocol outlines a method to confirm the on-target activity of this compound by measuring the phosphorylation of AKT.

Objective: To determine the potency of this compound in inhibiting the PI3K/AKT signaling pathway in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies (anti-p-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Methodology:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-AKT.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH).

  • Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.

Visualizations

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PI3Kd PI3Kδ SYK->PI3Kd PIP3 PIP3 ACP319 This compound ACP319->PI3Kd | PI3K_inhibit PI3K_inhibit PIP2 PIP2 PIP2->PIP3 PI3Kδ PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 p Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Off_Target cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation KinaseAssay Kinase Panel Screening IC50 Determine IC50 (On- and Off-Target) KinaseAssay->IC50 CellViability Cell Viability Assay Phenotype Correlate Phenotype with Molecular Effects CellViability->Phenotype WesternBlot Western Blot (p-AKT) WesternBlot->IC50 AnimalModel Animal Model Treatment FlowCytometry Flow Cytometry (Immune Cells) AnimalModel->FlowCytometry Histo Histopathology AnimalModel->Histo FlowCytometry->Phenotype Histo->Phenotype

Caption: Experimental workflow for investigating off-target effects of this compound.

References

Technical Support Center: Minimizing Compound X Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: The information provided in this guide is intended for research purposes only. "Compound X" is a placeholder for a novel investigational compound. All experimental procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with all relevant regulations and guidelines.[1]

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected severe toxicity (e.g., rapid weight loss, lethargy) at our initial dose levels for Compound X. What should be our immediate next steps?

A1: Immediately inform the principal investigator and the attending veterinarian.[2] Document all clinical signs with time of onset and severity. Depending on the severity, humane endpoints should be considered to minimize animal distress.[3] Review your dosing calculations, formulation preparation, and administration technique to rule out errors. Consider halting the study and initiating a dose range-finding study with lower starting doses.[4][5]

Q2: How can we proactively design our studies to minimize the risk of severe toxicity with a novel compound like Compound X?

A2: A well-designed preclinical toxicology study is crucial.[1][6] Key considerations include:

  • Dose Range-Finding (DRF) Studies: Conduct acute or dose escalation studies to determine the Maximum Tolerated Dose (MTD).[4][5] This helps establish a safe dose range for subsequent studies.

  • Species Selection: Justify the choice of animal model based on metabolism, target expression, and pharmacokinetic profiles that are comparable to humans where possible.[1]

  • Staggered Dosing: In multi-animal studies, consider dosing a small number of animals initially and observing them for a short period before dosing the entire cohort.

  • Intensive Monitoring: Develop a comprehensive monitoring plan that includes frequent clinical observations, body weight measurements, and food/water intake, especially in the initial days of dosing.[2][3]

Q3: Can the formulation of Compound X influence its toxicity profile?

A3: Absolutely. The formulation can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of a compound, thereby altering its toxicity.[7][8] Strategies to consider include:

  • Solubility Enhancement: For poorly soluble compounds, enhancing solubility can improve bioavailability but may also increase peak plasma concentrations (Cmax), potentially leading to toxicity.[8][9]

  • Modified Release Formulations: Creating a formulation that slows the release of the compound can reduce Cmax-related toxicity while maintaining therapeutic exposure (AUC).[7]

  • Vehicle Selection: The dosing vehicle itself can cause adverse effects.[10] Ensure the vehicle is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to assess its effects.[1]

Q4: We suspect Compound X is causing organ-specific toxicity (e.g., liver or kidney). How can we confirm and manage this?

A4: To confirm organ-specific toxicity, you should:

  • In-Life Monitoring: Collect blood and urine samples at predetermined time points for clinical pathology analysis (e.g., liver enzymes like ALT/AST, kidney markers like BUN/creatinine).[1][11]

  • End-of-Study Analysis: At necropsy, perform gross pathological examination of all organs. Collect target organs for histopathological analysis to identify cellular damage.[1][11]

  • Management: If toxicity is confirmed, strategies include dose reduction, exploring alternative dosing schedules (e.g., less frequent administration), or co-administration of a supportive agent if the mechanism of toxicity is understood.[7]

Troubleshooting Guides

Issue 1: High Variability in Toxicity and Exposure Between Animals
Potential Cause Troubleshooting Step
Formulation Inhomogeneity Ensure the formulation (e.g., suspension) is uniformly mixed before and during dosing. Validate the homogeneity of the formulation.
Inaccurate Dosing Verify the calibration of balances and pipettes. Ensure proper administration technique (e.g., correct placement for oral gavage) to avoid accidental under- or over-dosing.
Biological Variability Ensure animals are of a similar age and weight. Acclimatize animals properly to reduce stress, which can impact physiology.[12]
Metabolic Differences Investigate potential genetic polymorphisms in metabolic enzymes within the animal strain that could lead to different rates of drug clearance.
Issue 2: Adverse Events Related to Administration Route (e.g., Oral Gavage, IV Injection)
Potential Cause Troubleshooting Step
Irritation from Formulation Check the pH and osmolality of the formulation. Highly acidic, basic, or non-isotonic solutions can cause local irritation. Adjust the formulation to be more physiologically compatible.
Administration Trauma Ensure personnel are highly trained in the specific administration technique. Use appropriate needle/catheter or gavage tube sizes for the animal.[12]
Precipitation of Compound For intravenous (IV) administration, ensure the compound remains soluble upon mixing with blood. In-line filters can be used, but the primary solution is to develop a stable IV formulation.
Volume Overload Adhere to institutional guidelines for maximum administration volumes for the specific species and route.

Quantitative Data Summary

Table 1: Example Dose-Range Finding Study Results for Compound X in Rats (Single Dose, Oral)
Dose Group (mg/kg)NMortalityKey Clinical SignsMean Body Weight Change (24h)
Vehicle Control30/3No abnormal findings+1.5%
1030/3No abnormal findings+0.8%
3030/3Mild lethargy at 2-4h post-dose-1.2%
10031/3Severe lethargy, piloerection-5.8%
30033/3Ataxia, severe lethargy, mortality within 6hN/A
From this data, a Maximum Tolerated Dose (MTD) might be estimated around 30-50 mg/kg, and doses for repeat-dose studies would be selected below this level.
Table 2: Comparison of Formulation Strategies on Compound X Pharmacokinetics and Toxicity
FormulationCmax (ng/mL)AUC (ng*h/mL)Incidence of Adverse Effect (e.g., Tremors)
Aqueous Suspension850 ± 1504500 ± 9004/8 animals
Nanosuspension1200 ± 2106800 ± 11007/8 animals
Lipid-based Solution650 ± 1106500 ± 10001/8 animals
This table illustrates how a lipid-based formulation could decrease the Cmax, potentially reducing Cmax-driven toxicity, while maintaining or improving overall exposure (AUC).[7]

Experimental Protocols

Protocol 1: Dose Range-Finding (DRF) Study for Compound X
  • Objective: To determine the acute toxicity profile and the Maximum Tolerated Dose (MTD) of Compound X following a single administration.[4]

  • Animals: Select a single rodent species (e.g., Sprague-Dawley rats), one sex (typically female, unless the compound is for male-specific indications), aged 6-8 weeks.[5]

  • Groups: Establish a vehicle control group and at least 3-5 dose groups (n=3-5 animals per group).[5] Dose selection should be based on a logarithmic progression (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer Compound X via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Continuously observe animals for the first 4 hours post-dose, then at 8 and 24 hours.

    • Record all clinical signs of toxicity (e.g., changes in posture, activity, respiration).

    • Measure body weights just before dosing and at 24, 48, and 72 hours, and then daily for up to 14 days.[1]

  • Endpoint: The primary endpoint is the identification of dose levels that cause no observed adverse effects (NOAEL), severe toxicity, and mortality. This data informs dose selection for subsequent studies.[6]

Protocol 2: Formulation Vehicle Tolerability Screen
  • Objective: To assess the safety and tolerability of potential dosing vehicles prior to use with Compound X.

  • Animals: Use the same species, strain, and sex as planned for the definitive toxicology study.

  • Groups: Establish groups for each potential vehicle (e.g., Saline, 5% DMSO in saline, 20% Solutol in water) and a no-treatment control group (n=3-5 animals/group).

  • Administration: Administer the maximum proposed volume of each vehicle via the intended route and on the same schedule (e.g., once daily for 3 days).

  • Monitoring: Conduct daily clinical observations, body weight measurements, and note any local irritation at the site of administration.

  • Endpoint: Select the vehicle that produces the fewest adverse effects. Data from this screen helps differentiate vehicle-related effects from compound-related toxicity in the main study.

Visualizations

cluster_0 Phase 1: Toxicity Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation Strategy A Adverse Event Observed (e.g., >10% Weight Loss) B Is the event severe or life-threatening? A->B C YES: Euthanize per humane endpoint guidelines. Consult Vet & PI. B->C Yes D NO: Proceed to Investigation B->D No E Check Dosing Records (Calculation, Volume) D->E F Check Formulation (Preparation, Homogeneity) D->F G Review Animal Health Records (Pre-existing conditions?) D->G H Error Identified? (e.g., Calculation error) E->H F->H G->H I YES: Correct error. Document and report to IACUC. H->I Yes J NO: Toxicity likely compound-related. H->J No K Reduce Dose Level J->K L Modify Formulation (e.g., change vehicle, add excipients) J->L M Refine Dosing Regimen (e.g., split dosing) J->M

Caption: Troubleshooting workflow for an unexpected adverse event in an animal model.

cluster_workflow General Workflow for Toxicity Mitigation A 1. In Vitro / In Silico Toxicity Prediction B 2. Acute Dose Range-Finding (DRF) in a single species A->B C 3. Formulation Optimization & Vehicle Screen B->C D 4. Repeat-Dose Toxicology Study (e.g., 14-day or 28-day) C->D E 5. In-life Monitoring (Clinical Signs, Body Weights, Clinical Pathology) D->E F 6. Terminal Endpoints (Necropsy, Histopathology) D->F G 7. Data Analysis & Reporting (Establish NOAEL) E->G F->G CompoundX Compound X (High Oral Dose) Target On-Target Receptor (Therapeutic Effect) CompoundX->Target Binds OffTarget Off-Target Kinase Y (e.g., in Liver) CompoundX->OffTarget Binds (lower affinity) Efficacy Desired Efficacy Target->Efficacy Activates Pathway Downstream Signaling (Cell Proliferation) OffTarget->Pathway Inhibits Toxicity Hepatotoxicity (Cell Stress/Apoptosis) Pathway->Toxicity Leads to

References

Technical Support Center: Overcoming ACP-319 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ACP-319, a second-generation PI3Kδ inhibitor, in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm that this is genuine resistance?

A1: To confirm resistance, you should first perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of acquired resistance.[1] It is also crucial to rule out other factors such as cell line contamination or issues with the drug stock.

Q2: What are the initial steps to investigate the mechanism of resistance in my this compound-resistant cell line?

A2: Initial investigations should focus on common mechanisms of resistance to targeted therapies.[1] These include:

  • Target Alteration: Sequencing the gene encoding the PI3Kδ catalytic subunit (PIK3CD) to identify potential mutations that prevent this compound binding.

  • Bypass Signaling Pathway Activation: Using techniques like Western blotting or phospho-proteomic arrays to assess the activation status of alternative survival pathways, such as the MAPK/ERK or other PI3K isoform signaling.

  • Gene Expression Changes: Performing quantitative PCR (qPCR) or RNA sequencing to analyze the expression of genes associated with drug resistance, such as those encoding drug efflux pumps (e.g., ABC transporters).

Q3: My resistant cell line shows no mutations in PIK3CD. What other mechanisms could be at play?

A3: In the absence of on-target mutations, cancer cells can develop resistance through various other mechanisms:

  • Upregulation of Bypass Pathways: Cancer cells may activate parallel signaling pathways to circumvent the PI3Kδ blockade. For instance, increased signaling through other PI3K isoforms (α, β, γ) or activation of the RAS-MEK-ERK pathway can compensate for the inhibition of PI3Kδ.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]

  • Altered Drug Metabolism: Cells may enhance their ability to metabolize and inactivate this compound.[1]

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can induce a more drug-resistant cellular state.[1]

Q4: How can I test for the involvement of drug efflux pumps in this compound resistance?

A4: To investigate the role of efflux pumps, you can co-administer this compound with known inhibitors of common ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein). If the sensitivity to this compound is restored in the presence of the inhibitor, it suggests that increased drug efflux is a contributing mechanism of resistance.[2]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over multiple experiments.

Potential Cause Troubleshooting Steps
Development of Acquired Resistance 1. Perform a cell viability assay to confirm a shift in the IC50 value.[1] 2. Culture a batch of cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQs).
Degradation of this compound 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the drug.
Cell Line Contamination or Genetic Drift 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line.

Issue 2: Heterogeneous response to this compound within the cell population.

Potential Cause Troubleshooting Steps
Emergence of a Resistant Subclone 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known.
Inconsistent Drug Distribution in Culture 1. Ensure thorough mixing of the media after adding this compound. 2. For adherent cells, check for uniform cell density across the culture vessel.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat sensitive and resistant cells with this compound at the respective IC50 concentrations for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-AKT, total AKT, p-S6, total S6) and potential bypass pathways (e.g., p-ERK, total ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Compare the levels of phosphorylated and total proteins between sensitive and resistant cell lines to identify alterations in signaling.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental (Sensitive)Resistant Subclone 1Resistant Subclone 2
This compound IC50 (µM) 0.55.212.8

Table 2: Relative Gene Expression of Efflux Pumps in Resistant vs. Sensitive Cells

GeneFold Change in Resistant Cells (log2)
ABCB1 (MDR1) 4.5
ABCG2 (BCRP) 1.2
ABCC1 (MRP1) 0.8

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Proliferation & Survival S6K->Proliferation ACP319 This compound ACP319->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Workflow start Parental Sensitive Cells culture Continuous Culture with Increasing this compound Concentration start->culture selection Selection of Resistant Colonies culture->selection expansion Expansion of Resistant Clones selection->expansion characterization Characterization of Resistant Phenotype (IC50, Western Blot, etc.) expansion->characterization end Established Resistant Cell Line characterization->end

Caption: Experimental workflow for developing this compound resistant cell lines.

Troubleshooting start Decreased this compound Sensitivity Observed confirm_ic50 Confirm IC50 Shift? start->confirm_ic50 check_drug Check Drug Stock & Cell Line Integrity confirm_ic50->check_drug No sequence_target Sequence PIK3CD Gene confirm_ic50->sequence_target Yes mutation Mutation Found? sequence_target->mutation target_alt Mechanism: Target Alteration mutation->target_alt Yes pathway_analysis Analyze Bypass Pathways (Western Blot, Proteomics) mutation->pathway_analysis No pathway_active Bypass Pathway Activated? pathway_analysis->pathway_active bypass Mechanism: Bypass Activation pathway_active->bypass Yes efflux_analysis Analyze Efflux Pump Expression/Function pathway_active->efflux_analysis No efflux Mechanism: Increased Efflux efflux_analysis->efflux

Caption: Troubleshooting decision tree for investigating this compound resistance.

References

Technical Support Center: ACP-319 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of ACP-319, a selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AMG-319) is a second-generation, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of certain B-cell malignancies. By inhibiting PI3Kδ, this compound blocks the production of the second messenger PIP3, leading to decreased activation of downstream signaling pathways, such as the AKT pathway. This ultimately results in reduced cell proliferation and induced cell death in susceptible cancer cells.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage (months to years), this compound powder should be stored at -20°C in a dry and dark place. For short-term storage (days to weeks), it can be kept at 4°C. Stock solutions in solvent should be stored at -80°C for up to six months or at -20°C for up to one month.[][4]

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound has the following reported solubilities:

  • DMSO: 77 mg/mL (199.79 mM)

  • Ethanol: 77 mg/mL (199.79 mM)

  • Water: <1 mg/mL (<1 mM)[]

This indicates that this compound has poor aqueous solubility and will likely require a specific formulation for in vivo administration, especially for parenteral routes.

Q4: In which preclinical models has this compound been evaluated?

A4: Preclinical studies have successfully evaluated this compound in mouse models of B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and aggressive lymphomas like Activated B-Cell-like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL). In these models, this compound has been shown to control tumor growth and improve survival, both as a single agent and in combination with other inhibitors like the BTK inhibitor acalabrutinib (B560132).

Troubleshooting In Vivo Delivery of this compound

Problem Potential Cause Suggested Solution
Precipitation of this compound during formulation or administration. Poor solubility of this compound in the chosen aqueous vehicle.- Increase the percentage of co-solvents such as DMSO or PEG300 in your formulation. - Use a surfactant like Tween 80 or Cremophor to improve solubility and stability. - Prepare a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). - Prepare fresh formulations daily and sonicate before use to ensure a uniform suspension.
Low or variable drug exposure in plasma after oral gavage. Poor oral bioavailability due to low solubility or efflux transporter activity.- Optimize the formulation to enhance solubility (see above). - Consider particle size reduction of the this compound powder to improve dissolution. - Co-administer with a P-glycoprotein (P-gp) inhibitor if efflux is suspected, though this should be validated.
Unexpected toxicity or adverse events in animal models. Off-target effects at high concentrations, or vehicle-related toxicity.- Confirm the on-target activity by assessing downstream signaling (e.g., p-AKT levels) in tumor or surrogate tissues. - Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. - Run a vehicle-only control group to rule out toxicity from the formulation components. - Be aware of potential immune-related adverse events, such as colitis, which have been observed with PI3Kδ inhibitors.[]
Lack of efficacy in the animal model. Suboptimal dosing, poor drug exposure, or an inappropriate animal model.- Verify drug exposure in plasma and tumor tissue through pharmacokinetic analysis. - Increase the dose or dosing frequency, up to the MTD. - Confirm that the tumor model is dependent on the PI3Kδ signaling pathway. - Ensure the this compound used is of high purity and has been stored correctly.

Quantitative Data Summary

Parameter Value Context Reference
IC50 for PI3Kδ 1.3 nM - 18 nMIn vitro enzyme inhibition assays.[2][]
Selectivity >47-fold selective for PI3Kδ over other PI3K isoforms (α, β, γ).Cellular phosphorylation assays.[2][]
Clinical Dosing (Oral) 25 mg, 50 mg, 100 mg BIDPhase 1/2 clinical trials in combination with acalabrutinib.
Maximum Tolerated Dose (Clinical) 50 mg BIDIn combination with acalabrutinib 100 mg BID.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model (Oral Administration)

This protocol is adapted from preclinical studies evaluating PI3Kδ inhibitors in B-cell malignancy models.

  • Animal Model: Female immunodeficient mice (e.g., NSG or NOD/SCID) aged 6-8 weeks.

  • Cell Line and Implantation:

    • Culture a human B-cell lymphoma cell line (e.g., TMD8 for ABC-DLBCL) in appropriate media.

    • Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm³.

  • This compound Formulation (Oral Gavage):

    • Due to its poor water solubility, this compound can be formulated as a suspension.

    • A common vehicle for oral gavage of poorly soluble compounds is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.

    • Weigh the required amount of this compound powder for the desired dose (e.g., 25 mg/kg).

    • Triturate the powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the desired final volume.

    • Vortex and sonicate the suspension to ensure homogeneity before each dosing. Prepare fresh daily.

  • Dosing Regimen:

    • Administer this compound or vehicle control via oral gavage once or twice daily at the determined dose.

    • Continue treatment for a specified period (e.g., 21-28 days).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-AKT, immunohistochemistry).

  • Pharmacodynamic Analysis (Optional):

    • To confirm target engagement, a satellite group of mice can be dosed with this compound.

    • Collect tumor and/or spleen samples at various time points after the final dose (e.g., 2, 8, 24 hours).

    • Analyze tissue lysates by Western blot for levels of phosphorylated AKT (p-AKT) and total AKT.

Protocol 2: General Formulation for Parenteral Administration (IP/IV)

For intraperitoneal (IP) or intravenous (IV) administration, a solution is preferred over a suspension. Given this compound's solubility profile, a co-solvent system is necessary.

  • Vehicle Preparation: A commonly used vehicle for poorly soluble inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).

  • This compound Dissolution:

    • Dissolve the required amount of this compound in DMSO first.

    • Add PEG300 and vortex thoroughly.

    • Add Tween 80 and vortex again.

    • Finally, add saline dropwise while vortexing to avoid precipitation.

  • Administration:

    • Administer the final solution to the animals via the desired route (IP or IV).

    • The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize toxicity.

    • Always prepare the formulation fresh before each use.

Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk BCR->Syk CD19 CD19 PI3K PI3Kδ CD19->PI3K Lyn->BCR BTK BTK Syk->BTK BTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ACP319 This compound ACP319->PI3K Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on PI3Kδ.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C E Daily Dosing (Oral Gavage) C->E D This compound Formulation D->E F Monitor Tumor Volume & Body Weight E->F G End of Study (e.g., Day 21) F->G H Tumor Excision & Measurement G->H I Pharmacodynamic Analysis (p-AKT) G->I

Caption: A typical experimental workflow for an in vivo efficacy study of this compound.

Troubleshooting_Logic Start Lack of In Vivo Efficacy CheckPK Is drug exposure (plasma/tumor) adequate? Start->CheckPK CheckPD Is the target (p-AKT) inhibited? CheckPK->CheckPD Yes Sol1 Optimize Formulation: - Increase co-solvents - Add surfactants - Prepare suspension CheckPK->Sol1 No CheckModel Is the tumor model PI3Kδ-dependent? CheckPD->CheckModel Yes Sol2 Increase Dose or Dosing Frequency CheckPD->Sol2 No Sol3 Re-evaluate Model: - Confirm pathway dependency - Use alternative model CheckModel->Sol3 No End Efficacy Achieved CheckModel->End Yes Sol1->CheckPK Sol2->CheckPK

Caption: A logical troubleshooting guide for addressing a lack of in vivo efficacy with this compound.

References

ACP-319 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the PI3K delta inhibitor, ACP-319, under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and to troubleshoot potential stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of small molecule inhibitors like this compound can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents. It is crucial to handle and store the compound under recommended conditions to prevent degradation.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: While specific solubility data for this compound is not publicly available, compounds of this class are often dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions. For aqueous buffers, it is essential to ensure the final DMSO concentration is low (typically below 0.5%) to avoid cytotoxicity in cell-based assays and potential precipitation.

Q3: How should I store stock solutions and aliquots of this compound?

A3: Stock solutions should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. For daily use, it is advisable to prepare small-volume aliquots to minimize freeze-thaw cycles, which can contribute to degradation.

Q4: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?

A4: A decrease in activity over time in cell culture could be due to several factors, including metabolic degradation by the cells or chemical instability in the culture medium at 37°C. It is recommended to assess the stability of this compound in the specific cell culture medium under experimental conditions (37°C, 5% CO2) over the time course of the experiment. If significant degradation is observed, consider replenishing the compound at regular intervals.

Q5: Are there any known incompatibilities of this compound with common labware?

A5: While specific data is unavailable, some small molecules can adsorb to certain plastics. For sensitive applications or long-term storage, it is advisable to use low-adsorption polypropylene (B1209903) or glass containers.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in assays.
Potential Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution from powder. Verify the concentration and purity of the new stock solution using a suitable analytical method like HPLC-UV.
Precipitation in aqueous buffer Visually inspect the final assay solution for any precipitate. Determine the aqueous solubility of this compound in your specific buffer. If solubility is an issue, consider adjusting the buffer composition or the final DMSO concentration.
Adsorption to labware Compare results obtained using standard polypropylene plates versus low-adsorption plates or glass vials.
Instability under assay conditions Perform a time-course experiment by incubating this compound in the assay buffer under the exact experimental conditions (temperature, light) and measure its concentration at different time points.
Issue 2: Appearance of unknown peaks in chromatography analysis.
Potential Cause Troubleshooting Step
Forced degradation The appearance of new peaks may indicate degradation. To investigate potential degradation pathways, forced degradation studies can be performed under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).
Impurity in the original material Analyze the starting material (powder) to confirm its purity and identify any pre-existing impurities.
Interaction with excipients If working with a formulation, assess the compatibility of this compound with all excipients under storage and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder and the stock solution to 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical Example)

This method is a general starting point and may require optimization for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following tables present hypothetical stability data for this compound based on general knowledge of similar small molecule inhibitors. This is not actual experimental data for this compound and should be used for illustrative purposes only.

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C

Buffer pH% Remaining after 24 hours% Remaining after 72 hours
5.098.5%95.2%
7.492.1%85.6%
8.585.3%72.4%

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation Products
0.1 N HCl, 60°C, 24h15.2%2
0.1 N NaOH, 60°C, 24h28.7%3
3% H₂O₂, RT, 24h10.5%1
Heat (105°C), 24h5.8%1
Photolytic (UV)22.1%2

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions in Experimental Buffer prep_stock->prep_working acid Acidic Hydrolysis prep_working->acid Incubate under stress base Basic Hydrolysis prep_working->base Incubate under stress oxidation Oxidation prep_working->oxidation Incubate under stress heat Thermal Stress prep_working->heat Incubate under stress light Photolytic Stress prep_working->light Incubate under stress hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc lcms LC-MS for Degradant Identification hplc->lcms If degradants are observed data Data Interpretation and Reporting hplc->data lcms->data

Caption: Workflow for assessing the stability of this compound.

Signaling_Pathway Simplified PI3K Signaling Pathway and this compound Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates ACP319 This compound ACP319->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Signaling (Cell Survival, Proliferation) AKT->Downstream

Caption: this compound inhibits the PI3K signaling pathway.

Logical_Relationship Troubleshooting Logic for this compound Instability start Inconsistent Experimental Results check_stock Check Stock Solution (Age, Storage, Freeze-Thaw) start->check_stock check_solubility Verify Solubility in Assay Buffer start->check_solubility check_assay_stability Assess Stability Under Assay Conditions start->check_assay_stability fresh_stock Prepare Fresh Stock check_stock->fresh_stock If stock is suspect optimize_buffer Optimize Buffer or Solvent Concentration check_solubility->optimize_buffer If precipitation is observed modify_protocol Modify Experimental Protocol (e.g., replenish compound) check_assay_stability->modify_protocol If degradation is confirmed

Technical Support Center: Refining ACP-319 Treatment Duration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ACP-319, a selective PI3Kδ inhibitor, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly concerning the optimization of treatment duration for various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment duration for this compound in cell-based assays?

A1: For initial experiments, a time-course study is highly recommended to determine the optimal treatment duration for your specific cell line and experimental endpoint. A common starting point is to test a range of durations, such as 4, 8, 12, 24, and 48 hours. For assessing downstream signaling events like the phosphorylation of AKT (p-AKT), shorter time points are crucial. Studies have shown that changes in p-AKT levels can be observed as early as 4 hours and may even rebound after prolonged exposure, with some research indicating a rebound within 1-2 hours for similar PI3Kδ inhibitors.[1][2] For cell viability or proliferation assays (e.g., MTT, CCK-8), longer incubation times of 24, 48, and 72 hours are typically necessary to observe significant effects.[3]

Q2: How do I determine the optimal concentration of this compound to use?

A2: A dose-response experiment should be performed to identify the optimal concentration for your specific cell line and assay. It is advisable to test a broad range of concentrations in a logarithmic or semi-logarithmic series (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The goal is to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value. For inhibition of p-AKT in B-cell lymphoma cell lines, effective concentrations of similar PI3Kδ inhibitors have been reported to be in the nanomolar to low micromolar range.[4]

Q3: I am not seeing an effect of this compound on cell viability. What could be the reason?

A3: There are several potential reasons for a lack of effect on cell viability:

  • Insufficient Treatment Duration: As mentioned, effects on cell proliferation and viability often require longer incubation times. Consider extending your treatment duration to 48 or 72 hours.[3]

  • Suboptimal Concentration: Your this compound concentration may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Cell Line Resistance: Some cell lines may be inherently resistant to PI3Kδ inhibition. This could be due to compensatory signaling pathways.

  • Assay Sensitivity: Ensure your cell viability assay is sensitive enough to detect subtle changes. Consider trying an alternative viability assay.

Q4: My Western blot for phosphorylated AKT (p-AKT) shows a weak or no signal after this compound treatment. What should I do?

A4: A weak or absent p-AKT signal can be due to several factors:

  • Timing is Critical: The inhibition of p-AKT can be transient. A study on a PI3Kδ inhibitor showed a rebound in p-AKT levels after an initial decrease.[2] Therefore, it is crucial to perform a time-course experiment with early time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) to capture the window of maximal inhibition.

  • Basal p-AKT Levels: Ensure your untreated control cells have a detectable basal level of p-AKT. If not, you may need to stimulate the cells (e.g., with growth factors) to induce AKT phosphorylation before adding this compound.

  • Antibody and Protocol Issues: Verify the specificity and optimal dilution of your primary antibody for p-AKT. Ensure your Western blot protocol is optimized, including the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[5][6]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Possible Cause Solution
Inconsistent cell seedingEnsure a homogenous cell suspension and accurate cell counting before seeding.
Edge effects in the microplateAvoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Variation in treatment addition timeAdd this compound to all wells as consistently and quickly as possible.
Incomplete dissolution of formazan (B1609692) crystals (MTT assay)Ensure complete solubilization of the formazan crystals by thorough mixing before reading the absorbance.
Issue 2: Inconsistent p-AKT Inhibition in Western Blots
Possible Cause Solution
Fluctuation in treatment timingPrecisely control the incubation time for each sample. For short time points, stagger the addition of this compound and cell lysis.
Incomplete cell lysisUse an appropriate lysis buffer containing protease and phosphatase inhibitors and ensure complete cell disruption.[5][6]
Uneven protein loadingAccurately quantify protein concentration in each lysate and load equal amounts onto the gel. Use a reliable loading control (e.g., β-actin, GAPDH) for normalization.
Rebound in p-AKT signalingAs observed with some PI3Kδ inhibitors, p-AKT levels can rebound after initial inhibition.[2] Perform a detailed time-course experiment to identify the optimal time point for observing maximal inhibition.

Data Presentation

Table 1: Recommended Starting Treatment Durations for this compound in Different Assays

Assay TypeRecommended Starting Duration(s)Key Considerations
Western Blot (p-AKT) 4 and 24 hours[1]A detailed time-course (0.5, 1, 2, 4, 8, 24h) is crucial to capture transient effects and potential signal rebound.[2]
Cell Viability (MTT/CCK-8) 24, 48, and 72 hours[3]Longer durations are generally required to observe effects on cell proliferation and survival.
Apoptosis Assay (e.g., Annexin V) 24 and 48 hoursEffects on apoptosis are typically observed after changes in signaling and before widespread cell death.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed B-cell lymphoma cells (e.g., TMD8, OCI-Ly-10) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solution to the respective wells. Include untreated and vehicle (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of p-AKT (Ser473) Inhibition
  • Cell Seeding and Treatment: Seed B-cell lymphoma cells in 6-well plates. Once they reach the desired confluency, treat them with the determined optimal concentration of this compound for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein samples to the same concentration and add Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for p-AKT and a loading control (e.g., total AKT or β-actin). Normalize the p-AKT signal to the loading control.

Mandatory Visualization

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation ACP319 This compound ACP319->PI3K Inhibition Experimental_Workflow_pAKT_Western_Blot cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Western Blot Analysis A Seed B-cell lymphoma cells B Incubate 24h A->B C Treat with this compound (Time-course: 0-24h) B->C D Cell Lysis (with phosphatase inhibitors) C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE & Transfer E->F G Immunoblotting (p-AKT & Loading Control) F->G H Detection & Analysis G->H

References

Addressing batch-to-batch variation of ACP-319

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ACP-319 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges arising from batch-to-batch variation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed insights and actionable protocols to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the primary cause?

A1: Batch-to-batch variability in IC50 values is a common issue that can often be attributed to differences in the purity, solubility, or stability of the compound lots.[1] Even minor variations in impurities can lead to altered biological activity. It is also crucial to ensure consistency in experimental conditions, as factors like cell passage number and reagent sources can contribute to variability.[1]

Q2: How can our lab independently verify the identity and purity of a new batch of this compound?

A2: The most reliable methods for confirming the identity and purity of a new compound batch are analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These methods can verify the chemical structure and quantify the purity of the compound.[1][2][3]

Q3: Our current batch of this compound appears to be less effective in our cell-based assays compared to previous lots. What steps should we take to troubleshoot this?

A3: A decrease in potency can stem from several factors. First, verify the purity and concentration of your stock solution. We recommend performing analytical validation as described in Q2. Second, assess the compound's stability in your specific assay conditions, as degradation can lead to a loss of activity. Finally, ensure your experimental setup, including cell health and density, is consistent with previous experiments.

Q4: We've noticed that our this compound stock solution in DMSO sometimes forms precipitates upon freezing and thawing. How can we prevent this and does it affect the compound's activity?

A4: Precipitation indicates that the compound may have limited solubility or that the concentration is too high for long-term storage in your chosen solvent. To mitigate this, consider preparing smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles. Gentle warming and vortexing before use can help redissolve the compound. It is crucial to visually inspect for any precipitates before preparing working solutions, as undissolved compound will lead to inaccurate dosing and variability in your results.[4]

Troubleshooting Guides

Guide 1: Investigating Inconsistent Biological Activity

If you are observing unexpected variability in the biological effect of this compound, follow this workflow to identify the potential source of the issue.

G cluster_0 Initial Observation cluster_1 Compound Verification cluster_2 Experimental System Review cluster_3 Assay Protocol Analysis cluster_4 Resolution A Inconsistent results with this compound B Verify Purity & Identity (HPLC, LC-MS) A->B Purity Issue? E Check Cell Health & Passage Number A->E System Issue? H Review Incubation Times A->H Protocol Issue? C Confirm Stock Concentration (UV-Vis) B->C J Correlate with new batch data or refine protocol B->J D Assess Solubility & Stability C->D D->J F Standardize Seeding Density E->F G Verify Reagent Quality F->G G->J I Ensure Consistent Dosing Technique H->I I->J

Caption: Troubleshooting workflow for inconsistent this compound activity.

Guide 2: Quality Control Workflow for a New Batch

To proactively prevent batch-to-batch variation, implement this quality control workflow for every new lot of this compound received.

G A Receive New Batch of this compound B Perform Identity & Purity Check (LC-MS, NMR) A->B C Prepare Stock Solution in Validated Solvent B->C D Determine Accurate Concentration (e.g., UV-Vis) C->D E Perform Pilot Experiment (e.g., IC50 determination) D->E F Compare with Historical Data E->F G Release for General Use F->G Data Consistent H Quarantine Batch & Contact Supplier F->H Discrepancy Found

Caption: Quality control workflow for new this compound batches.

Data Presentation

Table 1: Recommended Analytical Techniques for this compound Quality Control

ParameterRecommended TechniqueAcceptance CriteriaPurpose
Identity LC-MS, ¹H-NMRMatch reference spectra and expected molecular weight.Confirms the correct chemical structure.
Purity HPLC-UV (e.g., at 254 nm)≥98%Quantifies the percentage of this compound and detects impurities.
Concentration UV-Vis SpectroscopyConsistent with expected molar extinction coefficient.Ensures accurate stock solution concentration.
Solubility Visual InspectionClear solution at the desired concentration.Prevents issues with precipitation and inaccurate dosing.

Experimental Protocols

Protocol 1: Purity and Identity Verification by LC-MS

Objective: To confirm the molecular weight and assess the purity of a new batch of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilute to 10 µg/mL in a 50:50 mixture of acetonitrile (B52724) and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Purity: Integrate the peak area of this compound from the UV chromatogram and calculate the percentage relative to all detected peaks.

    • Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight of this compound.

Protocol 2: Assessing Compound Stability in Assay Media

Objective: To determine the stability of this compound in your specific cell culture medium over the duration of an experiment.

Methodology:

  • Preparation: Prepare a working solution of this compound in your cell culture medium at the highest concentration used in your assays.

  • Incubation: Aliquot the solution into multiple tubes and incubate them under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt degradation.

  • Analysis: Once all time points are collected, analyze the samples by HPLC to quantify the remaining amount of intact this compound in each aliquot.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.

Signaling Pathway

This compound is a PI3Kδ inhibitor, which is a critical component of the B-cell receptor (BCR) signaling pathway.[5] Understanding this pathway is essential for designing experiments and interpreting results.

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K PI3Kδ SYK->PI3K BTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation ACP319 This compound ACP319->PI3K

Caption: Simplified BCR signaling pathway showing the inhibitory action of this compound.

References

How to control for ACP-319 side effects in research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

It is important to clarify that ACP-319 is a second-generation PI3K delta (PI3Kδ) inhibitor, not a Selective Androgen Receptor Modulator (SARM).[1] The following technical support guide addresses the side effects observed for this compound in the context of its mechanism of action as a PI3Kδ inhibitor, primarily in hematological malignancy research.

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is intended to help anticipate and manage potential side effects during preclinical and clinical research.

Troubleshooting Guides

This section addresses specific adverse events (AEs) that may be encountered during experiments with this compound, based on observations from clinical trials.

Issue: Elevated Liver Enzymes (Hepatotoxicity)

Question: We are observing significant elevations in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in our study subjects. How should we manage this?

Answer:

Hepatotoxicity, indicated by elevated transaminases, is a known treatment-limiting toxicity for PI3K inhibitors, including this compound.[2][3] In a phase 1/2 study of this compound in combination with acalabrutinib (B560132), Grade 3 or 4 increases in ALT and AST were among the most common adverse events.[2][4]

Recommended Actions:

  • Confirm Findings: Repeat liver function tests (LFTs) to confirm the elevated ALT and AST levels.

  • Dose Modification: Consider dose reduction or temporary discontinuation of this compound. In clinical trials, adverse events led to the discontinuation of this compound in a significant number of patients.[2][3]

  • Monitor: Increase the frequency of LFT monitoring to track the trend of enzyme levels.

  • Investigate Other Causes: Rule out other potential causes of liver injury, such as co-administered drugs, viral hepatitis, or disease progression.

Experimental Protocol: Monitoring Liver Function

Objective: To prospectively monitor for and manage hepatotoxicity in subjects receiving this compound.

Methodology:

  • Baseline Assessment: Collect baseline LFTs (including ALT, AST, alkaline phosphatase, and total bilirubin) before the first administration of this compound.

  • Routine Monitoring:

    • Perform LFTs at regular intervals (e.g., weekly for the first two months, then bi-weekly or monthly thereafter, depending on the study protocol and observed toxicities).

    • Increase monitoring frequency if any elevation in liver enzymes is detected.

  • Data Analysis:

    • Compare post-treatment LFT results to baseline levels for each subject.

    • Grade the severity of ALT/AST elevations according to a standardized system (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

Quantitative Data Summary: Adverse Events with this compound and Acalabrutinib

Adverse EventAny GradeGrade ≥3Reference
Increased ALT52%28%[4]
Increased AST48%20%[4]
Diarrhea52%12%[4]
Rash40%12%[4]
Anemia-16%[2]
Thrombocytopenia-12%[2]
Fatigue40%0%[4]

Data from a study of this compound in combination with acalabrutinib in patients with B-cell malignancies.[2][4]

Issue: Dermatological Reactions (Rash)

Question: A subject in our study has developed a maculopapular rash after starting treatment with this compound. What is the recommended course of action?

Answer:

Rash has been reported as a common adverse event associated with this compound.[4] In a clinical trial, a Grade 3 maculopapular rash was a dose-limiting toxicity.[2][4]

Recommended Actions:

  • Assess Severity: Grade the rash according to severity (e.g., CTCAE).

  • Symptomatic Treatment: For mild to moderate rashes, consider topical corticosteroids and oral antihistamines.

  • Dose Interruption: For severe (Grade 3 or 4) rashes, this compound should be held until the rash improves to Grade 1 or baseline.

  • Rechallenge: Depending on the severity of the initial reaction, a dose reduction may be necessary upon rechallenge.

Issue: Gastrointestinal Distress (Diarrhea)

Question: We are noting a high incidence of diarrhea in our treatment group. How can this be managed to maintain study compliance?

Answer:

Diarrhea is a frequent side effect of this compound.[4] While often low-grade, it can be dose-limiting in some cases.[2]

Recommended Actions:

  • Supportive Care: Recommend standard anti-diarrheal agents (e.g., loperamide) and encourage adequate hydration and dietary modifications.

  • Monitor for Complications: Be vigilant for signs of dehydration, electrolyte imbalances, or colitis, especially in cases of severe or persistent diarrhea.

  • Dose Modification: For persistent or severe diarrhea, a dose reduction or temporary cessation of this compound may be required.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its side effects?

A1: this compound is a second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT signaling pathway is crucial for the proliferation and survival of B-cells, making it a key therapeutic target in B-cell malignancies.[1][5] However, PI3Kδ is also expressed in other cells, including T-cells and other immune cells, and its inhibition can impact immune function, potentially leading to side effects like colitis, pneumonitis, and hepatotoxicity through immune-mediated mechanisms.[6]

Q2: What were the dose-limiting toxicities (DLTs) observed for this compound in clinical trials?

A2: In a phase 1 study, DLTs for this compound included Grade 3 maculopapular rash, febrile neutropenia, diarrhea, and pneumonitis.[2][4] Hemolytic anemia was a DLT in an earlier monotherapy trial.[2]

Q3: Is further clinical development of this compound planned?

A3: Based on available publications, further development of this compound is not planned.[2][3]

Q4: How does the toxicity profile of this compound compare to other PI3Kδ inhibitors?

A4: The observed toxicities, particularly hepatotoxicity, are common among PI3K inhibitors.[2] It has been noted that combining a possibly more selective PI3Kδ inhibitor with a BTK inhibitor did not lead to the same degree of toxicity as seen with this compound and acalabrutinib, suggesting potential differences in selectivity and off-target effects.[2]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation ACP319 This compound ACP319->PI3K Inhibition

Caption: PI3K Signaling Pathway Inhibition by this compound.

Experimental_Workflow start Start of Study baseline Collect Baseline Liver Function Tests (LFTs) start->baseline treatment Administer this compound baseline->treatment monitoring Weekly LFT Monitoring (Cycles 1-2) treatment->monitoring decision ALT/AST Elevated? monitoring->decision continue_tx Continue Treatment & Monitoring decision->continue_tx No action Hold this compound Increase Monitoring Frequency decision->action Yes continue_tx->monitoring resolve Resolved to Grade ≤1? action->resolve restart Restart at Same or Reduced Dose resolve->restart Yes discontinue Discontinue Treatment resolve->discontinue No restart->monitoring Troubleshooting_Logic start Adverse Event (e.g., Rash) Observed grade Assess Severity (e.g., CTCAE Grade) start->grade grade12 Grade 1-2 grade34 Grade 3-4 manage12 Symptomatic Treatment Continue this compound with Close Monitoring grade->manage12   hold_tx Hold this compound grade->hold_tx   reassess Re-assess After Symptom Improvement hold_tx->reassess consider_restart Consider Restarting at Reduced Dose reassess->consider_restart

References

Technical Support Center: Enhancing ACP-319 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of ACP-319 for pre-clinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of a research compound like this compound?

Low oral bioavailability of a compound like this compound can be attributed to several factors, primarily its physicochemical properties. Poor aqueous solubility is a major obstacle, as the drug must dissolve in gastrointestinal fluids before it can be absorbed.[1][2] The Noyes-Whitney equation highlights the direct relationship between solubility and dissolution rate, which is a prerequisite for absorption.[1] Additionally, the compound's permeability across the intestinal epithelium and its susceptibility to first-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation.[3]

Q2: How can I improve the solubility and dissolution rate of this compound?

Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[4][5][6] These can be broadly categorized as follows:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][5] Techniques like micronization and nanonization (e.g., creating nanosuspensions) are effective.[4][6]

  • Amorphous Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix in an amorphous state can improve its solubility and dissolution.[2][6]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the gastrointestinal tract.[1][6]

  • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of a drug by forming inclusion complexes.[1][2]

Q3: What in vitro models can I use to predict the oral bioavailability of my this compound formulation?

In vitro models are valuable tools for screening formulations and predicting in vivo performance.[7][8] Commonly used models include:

  • Dissolution Testing: Biorelevant dissolution media that mimic the composition of gastrointestinal fluids can provide more accurate predictions of in vivo dissolution than standard pharmacopeial media.[7]

  • Permeability Assays:

    • Caco-2 Cell Monolayers: This model uses human colon adenocarcinoma cells that differentiate to form a monolayer mimicking the intestinal epithelium, allowing for the assessment of drug permeability and the identification of active transport or efflux mechanisms.[8]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that provides a high-throughput method for assessing passive permeability.[8]

  • Combined Dissolution and Permeation Systems: These systems are designed to simultaneously evaluate the dissolution of a drug from its formulation and its subsequent permeation across a membrane.[7]

Troubleshooting Guides

Issue: Poor Dissolution Profile of this compound Formulation
Possible Cause Troubleshooting Step Expected Outcome
The crystalline form of this compound has very low aqueous solubility.Formulate as an Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable hydrophilic polymer (e.g., PVP, HPMC) using techniques like spray drying or hot-melt extrusion.[2]Increased dissolution rate due to the higher energy state of the amorphous form.
The particle size of the this compound powder is too large.Reduce Particle Size: Employ micronization or nanomilling techniques to reduce the particle size of the drug substance.[1][5]Enhanced dissolution rate as predicted by the Noyes-Whitney equation due to increased surface area.[1]
This compound is a lipophilic compound ("grease-ball" molecule).Develop a Lipid-Based Formulation: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS).[1][5]Improved solubilization and dispersion in aqueous gastrointestinal fluids, facilitating absorption.
Issue: Low Permeability of this compound in Caco-2 Assay
Possible Cause Troubleshooting Step Expected Outcome
This compound is a substrate for efflux transporters (e.g., P-glycoprotein).Co-administer with a P-gp Inhibitor (for research purposes): In the Caco-2 assay, include a known P-gp inhibitor to confirm if efflux is limiting permeability.Increased apparent permeability (Papp) in the presence of the inhibitor, confirming P-gp mediated efflux.
The formulation does not effectively present the drug to the cell monolayer.Optimize Formulation for Permeability Enhancement: Consider formulations with excipients that can transiently open tight junctions or inhibit efflux transporters.Improved Papp value in the Caco-2 assay.

Data Presentation

Table 1: Summary of Formulation Strategies to Enhance Bioavailability
Formulation StrategyPrincipleAdvantagesDisadvantages
Nanosuspensions Increased surface area and saturation solubility due to particle size reduction to the nanometer range.[4]Significant increase in dissolution velocity; suitable for parenteral and oral administration.Potential for particle aggregation, requiring stabilizers; manufacturing can be complex.[5]
Solid Dispersions The drug is dispersed in a solid matrix, often in an amorphous state, enhancing wettability and dissolution.[2][6]Can significantly increase the dissolution rate and extent of drug release.The amorphous form can be physically and chemically unstable, potentially recrystallizing over time.[4]
Lipid-Based Formulations The drug is dissolved in lipidic excipients, which can form emulsions or micelles in the gut, enhancing solubilization and absorption.[1]Can improve lymphatic uptake, bypassing first-pass metabolism; suitable for highly lipophilic drugs.Potential for drug precipitation upon dilution in the GI tract; excipient selection is critical.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, increasing its aqueous solubility.[1]Rapid formation of a soluble complex; can improve stability.The amount of drug that can be complexed is limited; potential for renal toxicity with high concentrations of some cyclodextrins.[1]
Prodrugs A bioreversible derivative of the drug is synthesized to improve physicochemical properties like solubility.[4]Can overcome solubility and permeability barriers.Requires chemical modification and subsequent in vivo conversion back to the active drug.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling
  • Preparation of the Suspension:

    • Disperse the this compound powder in an aqueous solution containing a stabilizer (e.g., a non-ionic polymer or a surfactant).[5]

    • The concentration of this compound and the stabilizer should be optimized.

  • Milling Process:

    • Introduce the suspension into a wet media mill containing milling beads (e.g., zirconium oxide).

    • Operate the mill at a specific speed and for a defined duration to achieve the desired particle size.

  • Particle Size Analysis:

    • Withdraw samples at different time points and measure the particle size distribution using dynamic light scattering or laser diffraction.

  • Characterization:

    • Once the desired particle size is achieved, characterize the nanosuspension for morphology (e.g., using scanning electron microscopy), crystallinity (e.g., using X-ray powder diffraction), and dissolution rate.

Protocol 2: In Vitro Dissolution Testing using Biorelevant Media
  • Media Preparation:

    • Prepare fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) according to published compositions. These media contain bile salts and lecithin (B1663433) to mimic the composition of human intestinal fluids.[7]

  • Dissolution Apparatus:

    • Use a USP Apparatus 2 (paddle apparatus) at a specified rotation speed (e.g., 50 rpm) and temperature (37°C ± 0.5°C).

  • Procedure:

    • Introduce the this compound formulation into the dissolution vessels containing the biorelevant medium.

    • Withdraw samples at predetermined time intervals.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 3: In Vivo Bioavailability Study in a Rodent Model
  • Animal Model:

    • Use a suitable rodent model (e.g., Sprague-Dawley rats).

    • Fast the animals overnight before dosing but allow free access to water.

  • Dosing:

    • Administer the this compound formulation orally via gavage at a predetermined dose.

    • For absolute bioavailability determination, a separate group of animals will receive an intravenous (IV) dose of this compound.[3]

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[9]

  • Plasma Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[3]

    • Calculate the absolute bioavailability (F) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Strategies cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_outcome Desired Outcome ParticleSize Particle Size Reduction (e.g., Nanosuspension) Dissolution Biorelevant Dissolution (FaSSIF/FeSSIF) ParticleSize->Dissolution Test Dissolution SolidDispersion Amorphous Solid Dispersion SolidDispersion->Dissolution Test Dissolution LipidBased Lipid-Based Formulation LipidBased->Dissolution Test Dissolution Complexation Cyclodextrin Complexation Complexation->Dissolution Test Dissolution Permeability Permeability Assay (Caco-2/PAMPA) Dissolution->Permeability Assess Permeability PK_Study Pharmacokinetic Study (Rodent Model) Permeability->PK_Study Confirm in Vivo Enhanced_BA Enhanced Bioavailability PK_Study->Enhanced_BA Problem Low Bioavailability of this compound Problem->ParticleSize Select Strategy Problem->SolidDispersion Select Strategy Problem->LipidBased Select Strategy Problem->Complexation Select Strategy

Caption: Workflow for enhancing the bioavailability of a research compound.

Noyes_Whitney_Relationship cluster_factors Key Factors Influencing Dissolution cluster_strategies Enhancement Strategies cluster_outcome Result Equation Dissolution Rate (dC/dt) = [D * A * (Cs - C)] / h SurfaceArea A = Surface Area IncreasedDissolution Increased Dissolution Rate SurfaceArea->IncreasedDissolution Leads to Solubility Cs = Saturation Solubility Solubility->IncreasedDissolution Leads to ParticleSizeReduction Particle Size Reduction ParticleSizeReduction->SurfaceArea Increases Formulation Formulation Approaches (e.g., Solid Dispersions) Formulation->Solubility Increases

Caption: Factors influencing dissolution rate based on the Noyes-Whitney equation.

InVitro_InVivo_Correlation_Logic cluster_invitro In Vitro Models cluster_invivo In Vivo Outcome cluster_correlation Correlation InVitro_Dissolution In Vitro Dissolution Profile IVIVC IVIVC (In Vitro-In Vivo Correlation) InVitro_Dissolution->IVIVC InVitro_Permeability In Vitro Permeability Data InVitro_Permeability->IVIVC InVivo_Absorption In Vivo Absorption Profile (Plasma Concentration) IVIVC->InVivo_Absorption Predicts

Caption: Logical relationship for establishing an In Vitro-In Vivo Correlation (IVIVC).

References

Mitigating ACP-319 impact on non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

<-33> Technical Support Center: ACP-319

Objective: This guide provides researchers with troubleshooting strategies and frequently asked questions (FAQs) to mitigate the impact of the PI3Kδ inhibitor, this compound, on non-target cells during in-vitro experiments.

I. Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes (e.g., cytotoxicity, altered morphology) in our control cell line that has low PI3Kδ expression after this compound treatment. What is the likely cause?

A1: This suggests a potential off-target effect. While this compound is a second-generation PI3Kδ inhibitor, like many kinase inhibitors, it may interact with other cellular components at higher concentrations.[1][2] These unintended interactions can lead to misleading results or cellular toxicity.[1] It is crucial to confirm that the observed phenotype is due to an off-target effect and not an unexpected role of PI3Kδ in your specific cell model.

Q2: How can we confirm that the observed effects are "off-target" and not due to the inhibition of the intended PI3Kδ target?

A2: Several experimental approaches can help distinguish between on-target and off-target effects:

  • Use a Structurally Unrelated Inhibitor: Employ another PI3Kδ inhibitor with a different chemical scaffold. If the same phenotype is observed, it's more likely an on-target effect.[1]

  • Rescue Experiments: In a genetically modified cell line, overexpress a version of PI3Kδ that is resistant to this compound. If the phenotype is reversed, it strongly indicates an on-target mechanism.[1][3]

  • Knockdown/Knockout Models: Use siRNA or CRISPR to reduce or eliminate PI3Kδ expression. If the resulting phenotype mimics the effect of this compound, it supports an on-target action.

Q3: What are the first steps to reduce the observed off-target effects of this compound in our experiments?

A3: The most critical first step is to perform a dose-response experiment to identify the minimal effective concentration that inhibits PI3Kδ without causing significant off-target effects.[3][4] Start with a broad concentration range and select the lowest dose that achieves the desired level of on-target pathway modulation (e.g., reduced phosphorylation of AKT).[5]

Q4: Could experimental conditions be contributing to the perceived off-target effects?

A4: Yes, several factors can influence the activity and specificity of small molecule inhibitors:

  • Compound Stability and Solubility: Ensure that your this compound stock is properly prepared and stored to avoid degradation.[6] Precipitated compound in your cell culture media can lead to inconsistent results.[7]

  • Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls.[4]

  • Cell Culture Conditions: Factors like cell density and media components can influence a compound's effects. Maintain consistent culturing practices.

II. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cytotoxicity in multiple cell lines, including controls. 1. This compound concentration is too high, leading to broad off-target effects. 2. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response experiment to determine the IC50 for your target cells and a non-toxic concentration range for control cells. 2. Ensure the final solvent concentration is ≤ 0.1% in all wells.
Inconsistent results between experiments. 1. Degradation of this compound stock solution. 2. Inaccurate pipetting or concentration calculations. 3. Variability in cell handling or plating density.1. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[6] 2. Verify all calculations and calibrate pipettes. 3. Standardize cell culture and plating protocols.
Phenotype does not match known PI3Kδ pathway disruption. 1. Significant off-target inhibition of other kinases or proteins. 2. The phenotype is a result of a previously uncharacterized PI3Kδ function in your specific cell model.1. Use a lower concentration of this compound. 2. Confirm the on-target effect using a rescue experiment or a structurally different PI3Kδ inhibitor.[1][3] 3. Consider a kinome-wide selectivity profiling assay to identify potential off-targets.[8]

III. Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates how to present selectivity data. The dissociation constant (Kd) indicates the strength of binding between this compound and various kinases. A lower Kd value signifies a stronger interaction.

Kinase Target Dissociation Constant (Kd) in nM Selectivity (Fold difference from PI3Kδ)
PI3Kδ (On-target) 5 1x
PI3Kα500100x
PI3Kβ800160x
PI3Kγ25050x
BTK (Off-target)>10,000>2000x
mTOR (Off-target)2,500500x
EGFR (Off-target)>10,000>2000x

Table 2: Example Dose-Response Data for On-Target vs. Off-Target Pathways

This table demonstrates how to compare the potency of this compound on its intended pathway versus a potential off-target pathway. IC50 is the concentration of an inhibitor where the response is reduced by half.

Cellular Assay Cell Line IC50 Value (nM)
p-AKT (Ser473) Inhibition (On-target) B-cell Lymphoma Line50
Apoptosis Induction (Potential Off-target) Non-target Epithelial Cell Line5,000

IV. Experimental Protocols

Protocol 1: Dose-Response Validation using Western Blot for p-AKT

This protocol determines the effective concentration of this compound for inhibiting the PI3Kδ pathway by measuring the phosphorylation of its downstream target, AKT.

  • Cell Plating: Seed your target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Treat the cells with the this compound dilutions for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies for phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities for p-AKT and total AKT. Normalize the p-AKT signal to the total AKT signal for each concentration. Plot the normalized p-AKT levels against the this compound concentration to determine the IC50.

Protocol 2: Assessing Off-Target Cytotoxicity using a Viability Assay

This protocol helps to identify the concentration at which this compound becomes toxic to non-target cells.

  • Cell Plating: Seed your non-target control cell line in a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture media, including a vehicle-only control.

  • Cell Treatment: Treat the cells with the this compound dilutions and incubate for a relevant period (e.g., 48-72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of viable cells against the this compound concentration to determine the concentration that causes a significant reduction in viability.

V. Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits ACP319 This compound ACP319->PI3K Inhibits AKT AKT PDK1->AKT Activates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Targets (Cell Survival, Proliferation) pAKT->Downstream Promotes

Caption: Simplified PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response (On-Target vs. Non-Target Cells) start->dose_response select_conc 2. Select Lowest Effective Concentration dose_response->select_conc confirm_on_target 3. Confirm On-Target Effect (e.g., Rescue Experiment) select_conc->confirm_on_target proceed Proceed with Experiment Using Optimized Conditions confirm_on_target->proceed

Caption: Experimental workflow for mitigating off-target effects of this compound.

Troubleshooting_Logic issue Issue: High Cytotoxicity in Non-Target Cells check_conc Is this compound Concentration >10x On-Target IC50? issue->check_conc check_solvent Is Final Solvent Concentration >0.1%? check_conc->check_solvent No lower_conc Action: Lower this compound Concentration check_conc->lower_conc Yes adjust_solvent Action: Reduce Solvent Concentration check_solvent->adjust_solvent Yes re_evaluate Re-evaluate with New Conditions check_solvent->re_evaluate No lower_conc->re_evaluate adjust_solvent->re_evaluate

Caption: Logical troubleshooting flow for unexpected cytotoxicity.

References

Troubleshooting unexpected results with ACP-319

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ACP-319, a second-generation PI3Kδ inhibitor. The information is tailored for scientists in drug development and related fields to address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected decrease in cell viability in our lymphoma cell line upon treatment with this compound. What could be the reason?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Cell Line Sensitivity: this compound has shown activity in B-cell lymphoma cell lines, particularly those of the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL).[1][2] Ensure your cell line is dependent on the PI3Kδ signaling pathway. Cell lines from Germinal Center B-cell (GCB) subtype of DLBCL may be less sensitive.

  • Inhibitor Concentration and Incubation Time: The optimal concentration and duration of treatment are cell-line specific. We recommend performing a dose-response curve (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 72 hours) to determine the half-maximal inhibitory concentration (IC50).

  • Assay Interference: Some cell viability assays can be affected by the chemical properties of the compound. Ensure your chosen assay (e.g., MTT, CellTiter-Glo®) is compatible with this compound and its vehicle (typically DMSO).

  • Compensatory Signaling: Cancer cells can develop resistance by activating alternative survival pathways.[3] Consider investigating the activation of parallel pathways, such as the MAPK/ERK pathway, upon PI3Kδ inhibition.

Q2: We are not seeing a significant reduction in phosphorylated AKT (p-AKT) levels after this compound treatment in our Western blot analysis. How can we troubleshoot this?

A2: This is a common issue when validating the on-target effect of a PI3K inhibitor. Here are some troubleshooting steps:

  • Stimulation Conditions: In some cell lines, basal p-AKT levels may be low. To observe a clear inhibitory effect, it's often necessary to stimulate the PI3K pathway. This can be achieved by serum-starving the cells followed by stimulation with a growth factor (e.g., IGF-1, EGF) or by activating the B-cell receptor (BCR) with anti-IgM.[4]

  • Time Course: The inhibition of p-AKT is often a rapid event. We recommend performing a time-course experiment, harvesting cell lysates at various time points (e.g., 0, 15, 30, 60 minutes, 2, 4, 8, 24 hours) after this compound treatment.

  • Antibody Quality: Ensure the primary antibodies for both p-AKT (e.g., Ser473) and total AKT are validated and used at the optimal dilution.

  • Lysis Buffer Composition: It is critical to use a lysis buffer containing fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of your target protein during sample preparation.

  • Loading Amount: Phosphorylated proteins can be of low abundance. Increasing the total protein loaded per lane (e.g., 30-50 µg) can enhance signal detection.

Q3: We are observing unexpected toxicity in our in vivo studies that was not anticipated from in vitro data. What could be the cause?

A3: In vivo systems are significantly more complex than in vitro cell cultures. Unexpected toxicities can arise from:

  • Metabolism of this compound: The liver metabolizes many small molecule inhibitors, which can sometimes lead to toxic byproducts. In clinical trials of this compound in combination with acalabrutinib (B560132), treatment-limiting hepatotoxicity (liver toxicity) was observed.[5] Monitoring liver enzymes (ALT, AST) in your animal models is advisable.

  • Immune-related Effects: PI3Kδ is crucial for the function of immune cells.[6] Inhibition of PI3Kδ can lead to immune-related adverse events. Careful monitoring of the overall health of the animals and hematological parameters is recommended.

  • Off-target Effects: While this compound is a second-generation, more selective PI3Kδ inhibitor, high concentrations might lead to off-target kinase inhibition. If possible, perform a kinome scan to assess the selectivity profile of this compound under your experimental conditions.

Q4: We are planning a combination study with a BTK inhibitor like acalabrutinib. What is the rationale and what should we consider?

A4: The combination of a PI3Kδ inhibitor and a BTK inhibitor is based on the rationale of dual blockade of the B-cell receptor (BCR) signaling pathway, which is critical for the survival of many B-cell malignancies.[1][2] Preclinical studies have suggested synergistic effects.[5]

  • Mechanism of Synergy: BTK and PI3Kδ are both key downstream effectors of the BCR.[2] Inhibiting both can lead to a more profound and sustained blockade of survival signals. The combination has been shown to be more effective than single agents in reducing tumor proliferation and NF-κB signaling in a CLL mouse model.

  • Dosing and Scheduling: In clinical trials, acalabrutinib was administered at a fixed dose, while the dose of this compound was escalated.[7] For your preclinical studies, it is advisable to perform a matrix of concentrations for both inhibitors to identify synergistic, additive, or antagonistic interactions.

  • Pharmacodynamic Readouts: To confirm the mechanism of action of the combination, assess the phosphorylation status of downstream effectors of both pathways, such as p-BTK, p-PLCγ2, and p-AKT.

Preclinical Efficacy of this compound

The following table summarizes key quantitative data from preclinical studies of this compound, both as a single agent and in combination with acalabrutinib.

Parameter Cell Line / Model Treatment Result Reference
IC50 ABC DLBCL (TMD8)Acalabrutinib + this compoundSynergistic reduction in cell viability[2]
IC50 MCL (JEKO1, REC1)Acalabrutinib + this compoundSynergistic reduction in cell viability[2]
Tumor Burden CLL Mouse Model (TCL1-192)Acalabrutinib + this compoundSignificant reduction vs. single agents
Median Survival CLL Mouse Model (TCL1-192)Vehicle32 days[8]
Median Survival CLL Mouse Model (TCL1-192)This compound38 days[8]
Median Survival CLL Mouse Model (TCL1-192)Acalabrutinib38 days[8]
Median Survival CLL Mouse Model (TCL1-192)Acalabrutinib + this compound55.5 days[8]
p-AKT Inhibition B-cell NHL patient samplesThis compoundDose-dependent inhibition[5]

Key Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed lymphoma cells (e.g., TMD8, JEKO1) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Add the diluted this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay: Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value using appropriate software.

Western Blot for p-AKT (Ser473)
  • Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration as determined from a time-course experiment. Include a positive control (e.g., BCR stimulation with anti-IgM) and a negative control (vehicle).

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and a loading control (e.g., GAPDH or β-actin).

Visualizations

B_Cell_Receptor_Signaling_Pathway BCR Signaling and Inhibition Points of this compound and Acalabrutinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PI3K_delta PI3Kδ LYN_SYK->PI3K_delta PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PI3K_delta->PIP2 phosphorylates PIP3 PIP3 PI3K_delta->PIP3 converts to NFkB NF-κB PLCg2->NFkB converts to AKT AKT PIP3->AKT converts to p_AKT p-AKT AKT->p_AKT phosphorylation p_AKT->NFkB converts to Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival converts to Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits ACP_319 This compound ACP_319->PI3K_delta inhibits Western_Blot_Workflow Troubleshooting Workflow for Unexpected p-AKT Western Blot Results Start Start: Unexpected p-AKT Result Check_Stimulation Was the pathway stimulated (e.g., anti-IgM)? Start->Check_Stimulation Stimulate Action: Stimulate cells (e.g., serum starve then add growth factor) Check_Stimulation->Stimulate No Check_Time_Course Was a time course performed? Check_Stimulation->Check_Time_Course Yes Stimulate->Check_Time_Course Perform_Time_Course Action: Perform time course (e.g., 0-24h) Check_Time_Course->Perform_Time_Course No Check_Lysis_Buffer Does lysis buffer contain fresh phosphatase inhibitors? Check_Time_Course->Check_Lysis_Buffer Yes Perform_Time_Course->Check_Lysis_Buffer Add_Inhibitors Action: Prepare fresh lysis buffer with inhibitors Check_Lysis_Buffer->Add_Inhibitors No Check_Antibody Are primary antibodies validated and at optimal dilution? Check_Lysis_Buffer->Check_Antibody Yes Add_Inhibitors->Check_Antibody Titrate_Antibody Action: Titrate primary antibodies Check_Antibody->Titrate_Antibody No Success Problem Resolved Check_Antibody->Success Yes Titrate_Antibody->Success Contact_Support Further Investigation Needed (Contact Technical Support) Titrate_Antibody->Contact_Support

References

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: Profiling ACP-319 Against Other Key Modulators of the PI3K Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in cancer has established it as a key therapeutic target.[2][3] This has led to the development of a diverse array of PI3K inhibitors, which can be broadly classified based on their selectivity for the different Class I PI3K isoforms (α, β, γ, and δ).[3][4]

This guide provides an objective comparison of ACP-319, a second-generation PI3Kδ inhibitor, with other prominent PI3K inhibitors representing different selectivity classes.[5] These include the PI3Kα-selective inhibitor alpelisib, the first-generation PI3Kδ inhibitor idelalisib, the dual PI3Kδ/γ inhibitor duvelisib (B560053), and the pan-PI3K inhibitor buparlisib. The information presented herein is supported by experimental data to aid researchers in understanding the nuanced differences in their biochemical profiles, cellular activities, and clinical implications.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the biochemical and cellular activities of this compound and other selected PI3K inhibitors. Lower IC50 values indicate greater potency.

Table 1: Biochemical Selectivity of PI3K Inhibitors (IC50 in nM)

InhibitorPI3KαPI3KβPI3KδPI3KγmTORSelectivity Class
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availablePI3Kδ-selective[5][6]
Alpelisib (BYL719) 51156290250>1000PI3Kα-selective[7]
Idelalisib (CAL-101) 860040002.589>10000PI3Kδ-selective[8]
Duvelisib (IPI-145) 48321252.527262PI3Kδ/γ inhibitor[9]
Buparlisib (BKM120) 52166116262>1000Pan-PI3K[3]

Note: IC50 values can vary between different assay conditions and sources. The data presented is a representative compilation.

Table 2: Cellular Activity of PI3K Inhibitors (IC50 in nM)

InhibitorCell LineAssay TypeIC50 (nM)
Alpelisib T47D (PIK3CA mutant)Proliferation~500[10]
Buparlisib T47D (PIK3CA mutant)Proliferation~200[10]
Idelalisib CLL cellsApoptosis~50
Duvelisib T-ALL cell linesViabilityVaries (e.g., ~1000 in Jurkat)[9]

Note: Cellular IC50 values are highly dependent on the cell line and assay conditions.

Table 3: Summary of Key Clinical Trial Data

InhibitorTrial Name (Representative)IndicationKey Efficacy OutcomeCommon Grade ≥3 Adverse Events
Alpelisib SOLAR-1HR+/HER2- advanced breast cancer (PIK3CA-mutated)Median PFS: 11.0 months (vs. 5.7 months with placebo)[11]Hyperglycemia (36.6%), Rash (9.9%), Diarrhea (6.7%)[11][12]
Idelalisib Study 116Relapsed CLL (in combination with rituximab)Median PFS: Not reached (vs. 5.5 months with placebo)[13]Diarrhea/Colitis, Pneumonitis, Hepatotoxicity, Neutropenia[13][14]
Duvelisib DUORelapsed/refractory CLL/SLLMedian PFS: 13.3 months (vs. 9.9 months with ofatumumab)[15]Neutropenia (30%), Diarrhea/Colitis (18%), Pneumonia (17%), Rash (5%), Pneumonitis (5%)[16]
This compound Phase 1/2 (in combination with acalabrutinib)Relapsed/refractory B-cell Non-Hodgkin lymphomaORR (non-GCB DLBCL): 63%, CR: 25%[17]Transaminase elevations (33%)[17]

Visualizing Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in this critical signaling cascade and indicates the points of inhibition for different classes of inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT  activates mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival  promotes S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2->AKT  activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth |— Pan_Inhibitor Pan-PI3K Inhibitors (e.g., Buparlisib) Pan_Inhibitor->PI3K Alpha_Inhibitor PI3Kα-selective (e.g., Alpelisib) Alpha_Inhibitor->PI3K Delta_Inhibitor PI3Kδ-selective (e.g., this compound, Idelalisib) Delta_Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Classification of PI3K Inhibitors

This diagram illustrates the hierarchical classification of PI3K inhibitors based on their isoform selectivity.

PI3K_Inhibitor_Classes cluster_pan Pan-Inhibitors cluster_isoform Isoform-Selective PI3Ki PI3K Inhibitors Pan Pan-PI3K (Buparlisib) PI3Ki->Pan Dual Dual PI3K/mTOR PI3Ki->Dual Alpha PI3Kα (Alpelisib) PI3Ki->Alpha Beta PI3Kβ PI3Ki->Beta Gamma PI3Kγ PI3Ki->Gamma Delta PI3Kδ (this compound, Idelalisib) PI3Ki->Delta DeltaGamma PI3Kδ/γ (Duvelisib) PI3Ki->DeltaGamma

Caption: Classification of PI3K inhibitors based on isoform selectivity.

Generalized Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for determining the biochemical potency (IC50) of a PI3K inhibitor.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - PI3K Enzyme - Lipid Substrate (PIP2) - ATP - Test Inhibitor Start->Prep Reaction Set up Kinase Reaction: - Add enzyme, substrate, and inhibitor to wells Prep->Reaction Initiate Initiate Reaction: Add ATP Reaction->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Detect Detect Product (PIP3) or ADP Formation (e.g., TR-FRET, Luminescence) Incubate->Detect Analyze Data Analysis: - Plot dose-response curve - Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Generalized workflow for an in vitro PI3K kinase assay.

Experimental Protocols

In Vitro PI3K Kinase Assay (Time-Resolved FRET - TR-FRET)

This assay measures the amount of ADP produced, which is proportional to kinase activity.[18]

  • Principle: A competitive fluorescence resonance energy transfer (FRET) assay is used to detect ADP formation.[18] In the absence of kinase activity, a europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer, resulting in a high FRET signal. When the kinase is active, it produces unlabeled ADP, which competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

  • Procedure:

    • Reaction Setup: In a 384-well plate, add the PI3K inhibitor at various concentrations. Add the specific PI3K isoform enzyme and the lipid substrate (e.g., PIP2).

    • Initiate Reaction: Add ATP to start the kinase reaction.

    • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Add a stop solution containing EDTA, along with the Eu-anti-ADP antibody and the AF647-ADP tracer.

    • Measurement: After a brief incubation, read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Data Analysis: The ratio of the two emission signals is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to controls, and the IC50 value is calculated from the resulting dose-response curve.[18]

Western Blot for Phospho-AKT (Cell-Based Assay)

This protocol determines the extent of PI3K pathway inhibition within cells by measuring the phosphorylation status of AKT, a key downstream effector.[19][20]

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of AKT (at Ser473 or Thr308), one can quantify the activity of the PI3K pathway.

  • Procedure:

    • Cell Culture and Treatment: Seed cells (e.g., cancer cell lines) in culture plates and allow them to adhere. Treat the cells with the PI3K inhibitor at various concentrations for a specified time.

    • Pathway Stimulation: If necessary, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) to ensure a robust baseline signal.[20]

    • Cell Lysis: Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a membrane (e.g., PVDF).

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., p-Akt Ser473). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Data Analysis: Quantify the intensity of the phosphorylated AKT bands. To normalize, strip the membrane and re-probe with an antibody for total AKT or a loading control (e.g., β-actin). The percentage of inhibition is plotted against the inhibitor concentration to determine the cellular IC50 value.[20]

Cell Viability/Proliferation Assay (e.g., MTT or SRB Assay)

This assay measures the effect of the inhibitor on cell growth and survival.[10]

  • Principle: Colorimetric assays like MTT or Sulforhodamine B (SRB) measure cell metabolic activity or total protein content, respectively, which serve as indicators of cell viability and proliferation.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Inhibitor Treatment: Add the PI3K inhibitor at a range of concentrations to the wells. Include vehicle-only controls.

    • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Assay Development:

      • For MTT: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization solution (e.g., DMSO).

      • For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB dye. Wash away unbound dye and solubilize the bound dye.

    • Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each inhibitor concentration. Plot the results to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[10]

Comparative Discussion

The choice between a pan-PI3K inhibitor and an isoform-selective inhibitor is a key strategic decision in drug development and clinical application, driven by the underlying biology of the disease.[1][3]

  • Pan-PI3K Inhibitors (e.g., Buparlisib): These inhibitors block all four Class I PI3K isoforms.[1] This broad-spectrum approach may be beneficial in tumors where multiple isoforms contribute to oncogenic signaling or where resistance to isoform-selective inhibitors could arise through the activation of other isoforms.[1][8] However, this broad inhibition often comes at the cost of increased toxicity, as PI3K isoforms play crucial roles in normal physiological processes. The clinical development of many pan-PI3K inhibitors has been hampered by their challenging side-effect profiles, including hyperglycemia, rash, and mood disorders.[21]

  • PI3Kα-Selective Inhibitors (e.g., Alpelisib): The p110α isoform, encoded by the PIK3CA gene, is the most frequently mutated isoform in solid tumors, particularly in breast cancer.[8][9] This provides a strong rationale for developing α-selective inhibitors like alpelisib. By specifically targeting the primary oncogenic driver, these agents aim to maximize efficacy in a biomarker-selected population while minimizing off-target toxicities.[1] Alpelisib, approved for PIK3CA-mutated HR+ breast cancer, demonstrates the success of this strategy.[11] However, its efficacy is largely confined to this genetically defined subset of patients, and characteristic on-target toxicities like hyperglycemia still require careful management.[12][22]

  • PI3Kδ-Selective Inhibitors (e.g., Idelalisib, this compound) and PI3Kδ/γ Inhibitors (e.g., Duvelisib): The p110δ and p110γ isoforms are predominantly expressed in hematopoietic cells and play critical roles in B-cell and T-cell signaling.[8][9] This makes them attractive targets for hematological malignancies. Idelalisib, the first-in-class PI3Kδ inhibitor, showed significant activity in B-cell cancers like CLL and follicular lymphoma.[13][14] However, its use has been associated with significant immune-mediated toxicities, such as colitis, pneumonitis, and hepatotoxicity, which are thought to be on-target effects related to the inhibition of PI3Kδ in normal immune cells.[14][23]

    This compound is a second-generation PI3Kδ inhibitor developed to potentially improve upon the safety and efficacy profile of first-generation agents.[5] Preclinical models suggest that combining this compound with other targeted agents, such as the BTK inhibitor acalabrutinib (B560132), can lead to synergistic anti-tumor activity in lymphoma models.[5][6][24] Early clinical data from this combination in non-Hodgkin lymphoma showed promising response rates, although hepatotoxicity remains a notable side effect.[17] Duvelisib, by inhibiting both δ and γ isoforms, offers a broader blockade of signaling in the tumor microenvironment and has demonstrated efficacy in relapsed/refractory CLL/SLL and follicular lymphoma.[15][16]

Conclusion

The landscape of PI3K inhibitors has evolved from broad-spectrum pan-inhibitors to highly selective molecules targeting specific isoforms. This evolution reflects a deeper understanding of the distinct biological roles of each PI3K isoform in both cancerous and normal cells. While pan-PI3K inhibitors have faced challenges due to toxicity, isoform-selective inhibitors have achieved clinical success by targeting specific, genetically-defined patient populations.

This compound represents the continued effort to refine PI3Kδ inhibition for hematological malignancies, aiming for improved therapeutic outcomes. Its development, particularly in combination with other targeted therapies, underscores the current strategy of creating synergistic treatment regimens. The comparative data presented in this guide highlights the critical trade-offs between broad efficacy and target-related toxicity, emphasizing the need for careful patient selection and management strategies to fully realize the therapeutic potential of inhibiting the PI3K pathway.

References

A Comparative Efficacy Analysis of ACP-319 and Idelalisib in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two phosphoinositide 3-kinase (PI3K) inhibitors, ACP-319 and idelalisib (B1684644). Both drugs target the delta isoform of PI3K (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway, which is a key driver in various B-cell malignancies.[1][2][3] This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to facilitate an objective comparison for research and drug development purposes.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Both this compound and idelalisib are selective inhibitors of the PI3Kδ isoform.[1][3][4] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell proliferation, survival, and trafficking.[2][5] By inhibiting PI3Kδ, these drugs block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream signaling molecules, most notably the serine/threonine kinase AKT, leading to the induction of apoptosis in malignant B-cells.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and idelalisib, focusing on their biochemical potency and clinical efficacy in relevant B-cell malignancies. It is important to note that direct head-to-head comparative studies are limited, and further development of this compound is not currently planned.[4]

Table 1: Biochemical Potency and Selectivity of PI3Kδ Inhibitors

InhibitorTargetIC50 (nM)Selectivity vs. PI3KαSelectivity vs. PI3KβSelectivity vs. PI3KγReference(s)
Idelalisib PI3Kδ2.5 - 19~453-fold~210-fold~110-fold[1][5][7][8]
This compound PI3KδData not publicly availableData not publicly availableData not publicly availableData not publicly available

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Table 2: Clinical Efficacy in B-Cell Malignancies

DrugIndicationTrial PhaseOverall Response Rate (ORR)Complete Response (CR)Progression-Free Survival (PFS)Reference(s)
Idelalisib (with Rituximab) Relapsed Chronic Lymphocytic Leukemia (CLL)Phase 381%-Median not reached vs. 5.5 months for placebo + rituximab[1]
Idelalisib (monotherapy) Relapsed Follicular Lymphoma (FL)Phase 257%6%Median 11 months[1]
Idelalisib (monotherapy) Relapsed Small Lymphocytic Lymphoma (SLL)Phase 257%6%Median 11 months[1]
This compound (with Acalabrutinib) Relapsed/Refractory non-GCB Diffuse Large B-cell Lymphoma (DLBCL)Phase 1/263%25%Median 5.5 months[4][9]

ORR is the proportion of patients with a partial or complete response to therapy. CR is the disappearance of all signs of cancer in response to treatment. PFS is the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PI3K PI3Kδ SYK->PI3K BTK BTK SYK->BTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription BTK->Transcription ACP319 This compound ACP319->PI3K Idelalisib Idelalisib Idelalisib->PI3K

PI3K/BCR signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay In Vitro Kinase Assay (e.g., HTRF, ADP-Glo) IC50 Determine IC50 & Selectivity KinaseAssay->IC50 CellLines Treat B-cell Malignancy Cell Lines Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellLines->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) CellLines->Apoptosis WesternBlot Western Blot for p-AKT CellLines->WesternBlot Xenograft Xenograft/Animal Models Efficacy Assess Tumor Growth Inhibition Xenograft->Efficacy

General experimental workflow for PI3K inhibitor evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize PI3Kδ inhibitors.

In Vitro PI3Kδ Kinase Assay (for IC50 Determination)

Principle: This assay quantifies the enzymatic activity of purified PI3Kδ by measuring the production of ADP, a byproduct of the kinase reaction. The amount of ADP is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

  • Purified recombinant human PI3Kδ enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound, idelalisib) dissolved in DMSO

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the diluted compounds and PI3Kδ enzyme to the wells of a microplate.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the ADP detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or CellTiter-Glo®)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of an inhibitor suggests cytotoxic or cytostatic effects.

Materials:

  • B-cell malignancy cell lines (e.g., CLL, FL, DLBCL lines)

  • Cell culture medium and supplements

  • Test compounds (this compound, idelalisib)

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Add solubilization buffer to dissolve the crystals.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells.

  • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Phospho-AKT (p-AKT)

Principle: This technique is used to detect the levels of phosphorylated AKT (a downstream target of PI3K) in cell lysates. A decrease in p-AKT levels upon treatment with a PI3K inhibitor confirms on-target activity.[6]

Materials:

  • B-cell malignancy cell lines

  • Test compounds (this compound, idelalisib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., β-actin) to normalize the data.

Conclusion

Both this compound and idelalisib are selective inhibitors of PI3Kδ, a key therapeutic target in B-cell malignancies. Idelalisib has demonstrated significant clinical efficacy, leading to its approval for the treatment of CLL, FL, and SLL.[1][3] this compound, a second-generation PI3Kδ inhibitor, has shown promising anti-tumor activity in preclinical models and early clinical trials, particularly in non-GCB DLBCL when combined with a BTK inhibitor.[4][9][10] However, further development of this compound is not currently planned.[4] This guide provides a foundational comparison based on available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their own experimental systems when selecting a PI3Kδ inhibitor for their studies.

References

Unveiling ACP-319: A Comparative Analysis in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of ACP-319, a second-generation, selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), and its validation in various cancer models. Primarily investigated in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132), this compound has shown activity in preclinical models of aggressive lymphomas and clinical trials for relapsed/refractory B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative PI3K inhibitors and supporting experimental data.

Executive Summary

This compound targets the PI3Kδ signaling pathway, a critical component of the B-cell receptor (BCR) pathway that is frequently dysregulated in B-cell cancers. While showing dose-dependent antitumor activity as a monotherapy in early clinical studies, its most significant validation comes from its synergistic effects when combined with the BTK inhibitor acalabrutinib. This combination therapy has demonstrated notable efficacy in patients with non-germinal center B-cell (non-GCB) diffuse large B-cell lymphoma (DLBCL), a historically difficult-to-treat subtype. However, further development of this compound is not currently planned. This guide presents the available data to inform future research and development in the field of targeted cancer therapy.

Data Presentation

Preclinical Efficacy: In Vitro IC50 Values of PI3K Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PI3K inhibitors across different lymphoma and leukemia cell lines. This data provides a comparative view of their potency.

DrugTarget(s)Cell LineCancer TypeIC50 (nM)Reference
This compound PI3KδTMD8ABC DLBCLData not available
OCI-Ly-10ABC DLBCLData not available
JEKO1Mantle Cell LymphomaData not available
REC1Mantle Cell LymphomaData not available
Idelalisib PI3KδVariousFollicular Lymphoma19[1]
MEC1Chronic Lymphocytic Leukemia20,400[2]
CLL PBMCsChronic Lymphocytic Leukemia2.9[2]
Duvelisib PI3Kδ/γVariousB-cell malignancies2.5 (for PI3Kδ)[3][4][5]
JurkatT-cell Leukemia1,900[6]
Umbralisib PI3Kδ/CK1εVariousHematological Malignancies22.2 (EC50)[7]

Note: Direct IC50 values for this compound in the specified lymphoma cell lines were not publicly available in the reviewed literature.

Clinical Efficacy: Acalabrutinib and this compound Combination Therapy

The following table presents the clinical efficacy of acalabrutinib in combination with this compound in a Phase 1/2 study (NCT02328014) involving patients with relapsed/refractory B-cell non-Hodgkin lymphoma.[3][6]

Cancer SubtypeTreatmentOverall Response Rate (ORR)Complete Response (CR) Rate
non-GCB DLBCLAcalabrutinib (100 mg BID) + this compound (50 mg BID)63%25%
GCB DLBCLAcalabrutinib (100 mg BID) + this compound (50 mg BID)0%0%
Preclinical Survival Study: CLL Mouse Model

In a preclinical study using a chronic lymphocytic leukemia (CLL) mouse model, the combination of acalabrutinib and this compound demonstrated a significant survival advantage over single-agent therapy.

Treatment GroupMedian Survival (days from cell injection)
Vehicle~32
Acalabrutinib~36
This compound~36
Acalabrutinib + this compound55.5

Experimental Protocols

Preclinical In Vitro Lymphoma Cell Line Studies

Objective: To evaluate the in vitro activity of acalabrutinib and this compound, alone and in combination, on the proliferation and signaling pathways of aggressive lymphoma cell lines.

Cell Lines:

  • Activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL): TMD8, OCI-Ly-10[8]

  • Mantle cell lymphoma (MCL): JEKO1, REC1[8]

Methodology:

  • Cell Culture: Cells were cultured in appropriate media and conditions as per standard protocols for each cell line.

  • Drug Treatment: Cells were treated with acalabrutinib (1 or 2 µmol/l) and/or this compound (1 or 2 µmol/l) for 4 or 24 hours. A DMSO control was used.[8]

  • Western Blot Analysis: Following treatment, cell lysates were collected and subjected to western blotting to analyze the phosphorylation status of key signaling proteins, including AKT and ERK. Vinculin was used as a loading control.[8]

Clinical Trial: Acalabrutinib in Combination with this compound (NCT02328014)

Objective: To evaluate the safety, pharmacokinetics, pharmacodynamics, and efficacy of acalabrutinib in combination with this compound in patients with relapsed/refractory B-cell malignancies.[9]

Study Design: A phase 1/2, open-label, multicenter study.

  • Part 1 (Dose Escalation): Patients received a fixed dose of acalabrutinib (100 mg BID) with escalating doses of this compound (25, 50, and 100 mg BID) to determine the maximum tolerated dose (MTD).[9]

  • Part 2 (Dose Expansion): Patients with GCB and non-GCB DLBCL received acalabrutinib at the fixed dose and this compound at the MTD established in Part 1.[9]

Key Inclusion Criteria:

  • Adults with relapsed/refractory B-cell non-Hodgkin lymphoma.

  • ECOG performance status of ≤ 2.

Key Exclusion Criteria:

  • Prior allogeneic stem cell transplant.

  • CNS involvement by lymphoma.

Endpoints:

  • Primary: Safety and determination of the MTD.

  • Secondary: Overall response rate (ORR), duration of response, progression-free survival (PFS), pharmacokinetics, and pharmacodynamics.

Mandatory Visualization

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding CD19 CD19 PI3K PI3Kδ CD19->PI3K BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK LYN_SYK->PI3K NFkB NF-κB BTK->NFkB PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR AKT->NFkB Survival Cell Survival, Proliferation, Trafficking mTOR->Survival NFkB->Survival Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits ACP319 This compound ACP319->PI3K inhibits

Caption: BCR signaling pathway and points of inhibition by acalabrutinib and this compound.

Experimental_Workflow_NCT02328014 cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion P1_Start Enrollment of Patients (R/R B-cell NHL) P1_C1 Cohort 1: Acalabrutinib 100mg BID + this compound 25mg BID P1_Start->P1_C1 P1_C2 Cohort 2: Acalabrutinib 100mg BID + this compound 50mg BID P1_C1->P1_C2 P1_C3 Cohort 3: Acalabrutinib 100mg BID + this compound 100mg BID P1_C2->P1_C3 P1_MTD Determine MTD of this compound P1_C3->P1_MTD P2_Treat Treatment at MTD: Acalabrutinib 100mg BID + this compound 50mg BID P1_MTD->P2_Treat Inform Dose P2_Start Enrollment of Patients (GCB & non-GCB DLBCL) P2_Start->P2_Treat P2_Eval Evaluate Safety & Efficacy (ORR, PFS) P2_Treat->P2_Eval

Caption: Workflow of the Phase 1/2 clinical trial for acalabrutinib and this compound.

Efficacy_Comparison_DLBCL cluster_treatment Treatment cluster_subtypes DLBCL Subtypes & Response Treatment Acalabrutinib + This compound NonGCB non-GCB DLBCL Treatment->NonGCB GCB GCB DLBCL Treatment->GCB Response Positive Response (ORR = 63%) NonGCB->Response NoResponse No Response (ORR = 0%) GCB->NoResponse

References

Cross-Validation of ACP-319: A Comparative Guide to PI3Kδ Inhibitors in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental results of ACP-319, a second-generation PI3Kδ inhibitor, with other approved and investigational drugs in the same class. The data presented is intended to offer a comprehensive overview for researchers and drug development professionals engaged in the study of B-cell malignancies. While this compound showed promise in early clinical studies, particularly in combination with the BTK inhibitor acalabrutinib (B560132), its clinical development is not currently being pursued further. This guide, therefore, serves as a valuable resource for understanding the landscape of PI3Kδ inhibition and the comparative efficacy and safety of different agents within this class.

Quantitative Data Comparison

The following tables summarize the clinical trial data for this compound in combination with acalabrutinib and provide a comparison with other notable PI3Kδ inhibitors.

Table 1: Efficacy of this compound in Combination with Acalabrutinib in Relapsed/Refractory B-Cell Malignancies (NCT02328014)

Patient CohortOverall Response Rate (ORR)
Non-GCB Diffuse Large B-Cell Lymphoma (DLBCL)63%
Follicular Lymphoma (FL)75%
Mantle Cell Lymphoma (MCL)50%
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)Data not mature, patients transitioned to acalabrutinib monotherapy

*GCB: Germinal Center B-Cell-Like

Table 2: Comparison of Efficacy of PI3Kδ Inhibitors in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)

Drug (Trial)Treatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound + Acalabrutinib (NCT02328014)This compound 50mg BID + Acalabrutinib 100mg BIDNot reported for CLL cohortNot reported for CLL cohort
Idelalisib (Study 116)[1][2]Idelalisib 150mg BID + Rituximab81%19.4 months
Duvelisib (B560053) (DUO)[3][4]Duvelisib 25mg BID (monotherapy)74%13.3 months
Umbralisib (B560156) (UNITY-CLL)[5][6]Umbralisib 800mg QD + Ublituximab83.3% (in R/R patients)19.5 months (in R/R patients)

Table 3: Comparison of Key Grade ≥3 Adverse Events of PI3Kδ Inhibitors in Clinical Trials

Adverse EventThis compound + Acalabrutinib (NCT02328014) in DLBCL[7]Idelalisib (pooled data)Duvelisib (DUO study)[3][4]Umbralisib (UNITY-CLL)
Diarrhea/Colitis 12%~14%23%8%
Pneumonitis 4% (one event of pneumonitis)~4%5%Not reported in top-line results
Hepatotoxicity (ALT/AST elevation) 28% (AST), 20% (ALT)~14%~10%Not reported in top-line results
Neutropenia Not reported in top-line results for DLBCL~27%30%18%
Rash 12%~4%5%Not reported in top-line results

Detailed Experimental Protocols

Phospho-AKT (p-AKT) Western Blot for Assessing PI3K Pathway Inhibition

This protocol is a representative method for determining the level of PI3K pathway inhibition by measuring the phosphorylation of its downstream target, AKT.

Materials:

  • Lymphoma cell lines (e.g., TMD8, OCI-Ly10)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PI3Kδ inhibitor (e.g., this compound, Idelalisib)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-pan-AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed lymphoma cells in 6-well plates and allow them to adhere (if applicable) or reach a suitable density. Treat cells with varying concentrations of the PI3Kδ inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8][9][10][11][12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9][10][11][12]

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the pan-AKT antibody to determine the total AKT levels, which serves as a loading control.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Assessment of PI3Kδ Inhibitors in CLL

This protocol describes a general method for establishing a CLL PDX model to evaluate the in vivo anti-tumor activity of PI3Kδ inhibitors.[13][14][15][16]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from CLL patients

  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice)

  • Ficoll-Paque

  • RPMI-1640 medium

  • PI3Kδ inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Flow cytometry reagents for immunophenotyping

Procedure:

  • Cell Isolation: Isolate PBMCs from fresh peripheral blood of CLL patients using Ficoll-Paque density gradient centrifugation.

  • Xenotransplantation: Resuspend the CLL cells in a suitable medium and inject them intravenously or intraperitoneally into immunodeficient mice (e.g., 5-10 x 10^6 cells per mouse).

  • Tumor Engraftment and Monitoring: Monitor the mice for signs of disease development and engraftment of human CLL cells by analyzing peripheral blood samples for the presence of human CD19+/CD5+ cells via flow cytometry.

  • Drug Treatment: Once engraftment is confirmed, randomize the mice into treatment and control groups. Administer the PI3Kδ inhibitor or vehicle control orally or via another appropriate route at a predetermined dose and schedule.

  • Efficacy Evaluation: Monitor tumor burden by measuring spleen size (if palpable) and quantifying the percentage of human CLL cells in the peripheral blood, spleen, and bone marrow at the end of the study.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

Mandatory Visualizations

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials (e.g., NCT02328014) cluster_endpoints Key Endpoints in_vitro In Vitro Studies (Cell Lines) in_vivo In Vivo Studies (PDX Models) in_vitro->in_vivo Promising Activity phase1 Phase 1 (Dose Escalation) - Determine MTD - Safety & Tolerability in_vivo->phase1 Candidate Selection phase2 Phase 2 (Dose Expansion) - Efficacy (ORR) - Further Safety phase1->phase2 MTD Established safety Safety Profile (Adverse Events) phase2->safety efficacy Efficacy (ORR, PFS) phase2->efficacy PI3Kd_Inhibitor_Comparison PI3Kd_inhibitors PI3Kδ Inhibitors ACP319 This compound (2nd Gen) PI3Kd_inhibitors->ACP319 Idelalisib Idelalisib (1st Gen) PI3Kd_inhibitors->Idelalisib Duvelisib Duvelisib (Dual PI3Kδ/γ) PI3Kd_inhibitors->Duvelisib Umbralisib Umbralisib (2nd Gen, dual PI3Kδ/CK1ε) PI3Kd_inhibitors->Umbralisib Efficacy Efficacy (ORR, PFS) ACP319->Efficacy Promising in combo Safety Safety Profile (Adverse Events) ACP319->Safety Tolerable in combo Status Development Status ACP319->Status Development Halted Idelalisib->Efficacy Established Idelalisib->Safety Significant AEs Idelalisib->Status Approved Duvelisib->Efficacy Established Duvelisib->Safety Significant AEs Duvelisib->Status Approved Umbralisib->Efficacy Established Umbralisib->Safety Improved profile Umbralisib->Status Withdrawn

References

A Comparative Analysis of ACP-319 and Standard Chemotherapy in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of ACP-319, a second-generation PI3Kδ inhibitor, with standard chemotherapy regimens in the context of relapsed/refractory B-cell malignancies. The analysis is based on available preclinical and clinical trial data, with a focus on providing researchers, scientists, and drug development professionals with a clear, data-driven perspective. It is important to note that the clinical development of this compound is not currently planned to proceed.[1]

Executive Summary

This compound, as a targeted therapy, has been investigated primarily in combination with the Bruton tyrosine kinase (BTK) inhibitor acalabrutinib (B560132). In relapsed/refractory non-Germinal Center B-cell (non-GCB) Diffuse Large B-Cell Lymphoma (DLBCL), this combination has demonstrated a notable overall response rate. When compared to the outcomes of standard salvage chemotherapy regimens in similar patient populations, the combination therapy shows a comparable, and in some metrics, potentially improved response. For Chronic Lymphocytic Leukemia (CLL), preclinical data suggested a synergistic effect of the combination therapy over single-agent treatment. However, in a clinical setting, the combination of acalabrutinib and this compound in CLL/SLL patients was altered, with patients being switched to acalabrutinib monotherapy due to a reduced benefit-to-risk ratio with the addition of this compound.

Efficacy in Relapsed/Refractory non-GCB Diffuse Large B-Cell Lymphoma

The primary clinical evidence for this compound's efficacy comes from a Phase 1/2 study where it was administered in combination with acalabrutinib to patients with various B-cell malignancies. In the cohort of patients with non-GCB DLBCL, the combination therapy achieved a 63% overall response rate (ORR) and a 25% complete response (CR) rate.[1][2] The median duration of response was 8.2 months, and the median progression-free survival (PFS) was 5.5 months.[1]

For comparison, the standard of care for transplant-eligible patients with relapsed/refractory DLBCL is salvage chemotherapy followed by high-dose therapy and autologous stem cell transplantation (HDT-ASCT).[3][4][5] Commonly used salvage chemotherapy regimens include R-ICE (Rituximab, Ifosfamide, Carboplatin, Etoposide) and R-DHAP (Rituximab, Dexamethasone, Cytarabine, Cisplatin). Real-world data on the efficacy of these standard regimens show an ORR of approximately 52% to 56%, with CR rates around 18% to 23%.[5][6]

Table 1: Comparative Efficacy in Relapsed/Refractory non-GCB DLBCL
Efficacy MetricAcalabrutinib + this compound[1][2]Standard Salvage Chemotherapy[5][6]
Overall Response Rate (ORR) 63%~52% - 56%
Complete Response (CR) Rate 25%~18% - 23%
Median Duration of Response 8.2 months3.5 months (overall)
Median Progression-Free Survival (PFS) 5.5 months~3.0 months

Preclinical Efficacy in Chronic Lymphocytic Leukemia (CLL)

In a murine model of aggressive CLL, the combination of acalabrutinib and this compound demonstrated superior efficacy compared to either agent alone.[7] This combination led to a significant reduction in tumor burden in the peripheral blood and spleen.[7] Notably, the median survival of mice treated with the combination was 55.5 days, a significant extension compared to the 38 days for single-agent treatment and 32 days for the vehicle-treated group.[7] This enhanced effect was attributed to a more potent inhibition of tumor proliferation and key survival signaling pathways, including NF-κB.[7]

While these preclinical findings are promising, it is crucial to note that they do not provide a direct comparison to standard chemotherapy regimens for CLL. The current standard of care for relapsed/refractory CLL has shifted towards targeted therapies like BTK and BCL2 inhibitors, which have shown greater efficacy than traditional chemoimmunotherapy.[1][2][7][8]

Mechanism of Action: Targeting the B-Cell Receptor Pathway

This compound functions by inhibiting phosphoinositide 3-kinase delta (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is frequently overactive in B-cell malignancies, promoting cell proliferation and survival. By inhibiting PI3Kδ, this compound disrupts this signaling cascade. The combination with acalabrutinib, which inhibits another key enzyme in the same pathway (BTK), provides a dual blockade, leading to a more profound anti-tumor effect as observed in preclinical models.[7][9]

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K PI3Kδ SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to AKT AKT PIP3->AKT AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits ACP319 This compound ACP319->PI3K inhibits

BCR Signaling Pathway Inhibition

Experimental Protocols

Phase 1/2 Clinical Trial of Acalabrutinib and this compound (NCT02328014)

This was a two-part, open-label study in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.[1][3]

  • Part 1 (Dose Escalation): Patients received acalabrutinib at a fixed dose of 100 mg twice daily (BID) in combination with escalating doses of this compound (25 mg, 50 mg, or 100 mg BID) to determine the maximum tolerated dose (MTD).[1][3]

  • Part 2 (Dose Expansion): Patients received acalabrutinib 100 mg BID and this compound at the MTD determined in Part 1 (50 mg BID).[1]

  • Primary Endpoint: Safety and tolerability, including the rate of dose-limiting toxicities.[8]

  • Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), pharmacokinetics (PK), and pharmacodynamics (PD).[8]

  • Patient Population: Adults with relapsed or refractory B-cell NHL, including DLBCL, follicular lymphoma, and mantle cell lymphoma.[1]

Experimental_Workflow cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion P1_Enroll Enroll Patients with R/R B-Cell NHL P1_Dose1 Cohort 1: Acalabrutinib 100mg BID + this compound 25mg BID P1_Enroll->P1_Dose1 P1_Dose2 Cohort 2: Acalabrutinib 100mg BID + this compound 50mg BID P1_Dose1->P1_Dose2 P1_Dose3 Cohort 3: Acalabrutinib 100mg BID + this compound 100mg BID P1_Dose2->P1_Dose3 P1_MTD Determine MTD (50mg BID of this compound) P1_Dose3->P1_MTD P2_Treat Treat with Acalabrutinib 100mg BID + this compound 50mg BID P1_MTD->P2_Treat Recommended Dose P2_Enroll Enroll Patients with non-GCB & GCB DLBCL P2_Enroll->P2_Treat P2_Assess Assess Efficacy: ORR, DOR, PFS P2_Treat->P2_Assess

Phase 1/2 Trial Workflow
Preclinical Murine CLL Model

  • Model: TCL1-192 cell-injected mice, which serves as a model for aggressive CLL.[7]

  • Treatment Groups:

    • Vehicle (control)

    • Acalabrutinib alone

    • This compound alone

    • Acalabrutinib and this compound combination

  • Endpoints:

    • Survival

    • Tumor burden in peripheral blood (assessed by flow cytometry)

    • Analysis of downstream signaling targets in tumor cells from the spleen.[7]

Conclusion

The available data indicates that this compound, particularly in combination with acalabrutinib, exhibits anti-tumor activity in B-cell malignancies. In relapsed/refractory non-GCB DLBCL, the combination therapy demonstrated response rates that are comparable to or potentially better than those observed with standard salvage chemotherapy regimens. However, the decision to halt further development of this compound suggests that the overall clinical profile, which includes safety and tolerability, may not have been sufficiently favorable to warrant continued investigation.[1] For researchers and drug developers, the findings underscore the potential of dual blockade of the BCR pathway, while also highlighting the challenges in translating preclinical synergies into clinically meaningful and safe therapeutic strategies.

References

Head-to-Head Comparison: ACP-319 and Duvelisib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two distinct phosphoinositide 3-kinase (PI3K) inhibitors.

This guide provides a comprehensive, data-driven comparison of ACP-319 and duvelisib (B560053), two phosphoinositide 3-kinase (PI3K) inhibitors that have been evaluated in the context of hematological malignancies. While both molecules target the PI3K signaling pathway, a critical regulator of cell growth, proliferation, and survival, they exhibit different isoform selectivity, which influences their biological activity and clinical profiles. This document summarizes their mechanisms of action, presents available quantitative preclinical and clinical data in structured tables, details representative experimental methodologies, and provides visualizations of the targeted signaling pathways and experimental workflows.

It is important to note that while duvelisib is an approved therapeutic agent for certain hematological cancers, the clinical development of this compound has been discontinued. Therefore, this comparison is based on the currently available public data for both compounds.

Mechanism of Action and Chemical Properties

This compound is a second-generation, orally bioavailable small molecule that selectively inhibits the delta (δ) isoform of the PI3K catalytic subunit p110.[1][2] The targeted inhibition of PI3Kδ is designed to modulate signaling primarily within hematopoietic lineages, where this isoform is predominantly expressed.[3][]

Duvelisib (also known as IPI-145) is an oral small molecule inhibitor that dually targets the delta (δ) and gamma (γ) isoforms of PI3K.[5][6] This dual inhibition allows duvelisib to not only impact malignant B-cells through PI3Kδ inhibition but also to modulate the tumor microenvironment by inhibiting PI3Kγ, which is involved in the function of T-cells and myeloid cells.[7][8]

Table 1: General Characteristics and Chemical Structure

FeatureThis compoundDuvelisib
Target(s) PI3KδPI3Kδ and PI3Kγ
Synonym(s) AMG-319IPI-145, INK1197
Chemical Formula C21H16FN7C22H17ClN6O
Molecular Weight 385.4 g/mol []416.9 g/mol [9]
Chemical Structure N-[(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-9H-purin-6-amine[3]8-chloro-2-phenyl-3-[(1S)-1-(9H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one[9]

Preclinical Data

The preclinical activity of PI3K inhibitors is typically assessed through in vitro kinase assays to determine potency and selectivity, and in cellular assays to evaluate their effect on cancer cell proliferation and survival.

Table 2: In Vitro Kinase Inhibitory Activity (IC50)

IsoformThis compound (nM)Duvelisib (nM)
PI3Kα >47-fold selectivity over other PI3Ks1602[5][10]
PI3Kβ >47-fold selectivity over other PI3Ks85[5][10]
PI3Kδ 18[11]2.5[5][10]
PI3Kγ Not specified27[5]

Note: IC50 values can vary between different assay conditions.

In preclinical models of aggressive lymphomas, both acalabrutinib (B560132) (a BTK inhibitor) and this compound showed activity as single agents in activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL), mantle cell lymphoma, and marginal zone lymphoma.[1] In vivo experiments with ABC DLBCL and MCL xenografts confirmed the anti-tumor effect of single-agent this compound.[1]

Preclinical studies with duvelisib have demonstrated its ability to induce apoptosis and inhibit proliferation in chronic lymphocytic leukemia (CLL) cells.[12] In a DoHH2 xenograft model of human transformed follicular lymphoma, duvelisib showed significantly greater tumor growth inhibition compared to a PI3Kδ-selective inhibitor.[8] Furthermore, in preclinical models of T-cell lymphoma, duvelisib potently killed TCL cell lines with constitutive phospho-AKT and reprogrammed tumor-associated macrophages from an immunosuppressive to an immunostimulatory phenotype in mouse xenograft models.[8]

Clinical Data

The clinical development of this compound was investigated in a Phase 1/2 trial in combination with the BTK inhibitor acalabrutinib for relapsed/refractory B-cell malignancies. Duvelisib has undergone extensive clinical evaluation, including the pivotal Phase 3 DUO trial.

This compound Clinical Trial Data

A Phase 1/2 study (NCT02328014) evaluated the safety and efficacy of acalabrutinib in combination with this compound in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.[2][13]

Table 3: Efficacy of Acalabrutinib and this compound in Non-Hodgkin Lymphoma (Part 2 of NCT02328014)

HistologyOverall Response Rate (ORR)Complete Response (CR) RateMedian Duration of ResponseMedian Progression-Free Survival (PFS)
Non-GCB DLBCL (n=16) 63%25%8.2 months5.5 months
GCB DLBCL (n=9) 0%0%Not Applicable1.7 months

Data from the dose-expansion part of the trial with acalabrutinib 100 mg BID and this compound 50 mg BID.[13]

The most common Grade ≥3 adverse events (AEs) in the combination study included increased AST/ALT, diarrhea, and rash.[2] Dose-limiting toxicities for this compound included maculopapular rash, febrile neutropenia, diarrhea, and pneumonitis.[2] As previously mentioned, further development of this compound is not planned.[2]

Duvelisib Clinical Trial Data

The DUO trial (NCT02004522) was a Phase 3, randomized, open-label study comparing duvelisib to ofatumumab in patients with relapsed or refractory CLL/SLL.[14][15]

Table 4: Efficacy from the DUO Trial (Duvelisib vs. Ofatumumab)

EndpointDuvelisib (n=160)Ofatumumab (n=159)Hazard Ratio (95% CI) / p-value
Median PFS (IRC assessment) 13.3 months9.9 months0.52 (p < 0.0001)[15]
Overall Response Rate (ORR) 74%45%p < 0.0001[15]
Median Overall Survival (OS) - Final Analysis 52.3 months63.3 months1.09 (0.79-1.51)

IRC: Independent Review Committee. The final OS was potentially confounded by patient crossover from the ofatumumab arm to the duvelisib arm.

Common adverse events associated with duvelisib in the DUO trial included diarrhea, neutropenia, pyrexia, nausea, anemia, and cough.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating PI3K inhibitors.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR/RTK BCR/RTK PI3K PI3K BCR/RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Promotes ACP319 This compound (PI3Kδ) ACP319->PI3K Inhibition Duvelisib Duvelisib (PI3Kδ/γ) Duvelisib->PI3K Inhibition

Caption: Simplified PI3K signaling pathway indicating points of inhibition by this compound and duvelisib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Proliferation_Assay Cell Proliferation/Viability Assay (e.g., MTS, CellTiter-Glo) Kinase_Assay->Proliferation_Assay Cell_Lines Cancer Cell Lines Cell_Lines->Proliferation_Assay Western_Blot Western Blot Analysis (p-AKT, p-S6K) Cell_Lines->Western_Blot Xenograft_Model Xenograft/PDX Models Proliferation_Assay->Xenograft_Model Western_Blot->Xenograft_Model Treatment Drug Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PK_PD

Caption: General experimental workflow for the preclinical evaluation of PI3K inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are representative methodologies for key experiments used in the characterization of PI3K inhibitors.

In Vitro PI3K Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against specific PI3K isoforms.

Materials:

  • Purified recombinant PI3K isoforms (α, β, δ, γ)

  • Kinase buffer (e.g., HEPES, MgCl2, BSA)

  • ATP

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • Test compounds (this compound, duvelisib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase buffer, the PI3K enzyme, and the test compound or DMSO vehicle control.

  • Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The luminescent signal, which is proportional to ADP concentration and thus kinase activity, is read using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay evaluates the effect of the inhibitors on the growth and viability of cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., hematological malignancy cell lines)

  • Complete cell culture medium

  • Test compounds (this compound, duvelisib)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the metabolic conversion of the reagent.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.

Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT, as a measure of target engagement and pathway inhibition.

Objective: To determine the effect of the test compounds on the phosphorylation of AKT and other downstream targets.

Materials:

  • Cancer cell lines

  • Test compounds (this compound, duvelisib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of the test compounds for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

This guide provides a comparative overview of this compound and duvelisib, highlighting their distinct PI3K isoform inhibition profiles and summarizing the available preclinical and clinical data. Duvelisib, a dual PI3Kδ/γ inhibitor, is an approved therapy for certain hematological malignancies, with a well-documented efficacy and safety profile from large clinical trials. This compound, a selective PI3Kδ inhibitor, showed anti-tumor activity in early-phase clinical studies, particularly in non-GCB DLBCL when combined with acalabrutinib. However, its clinical development has been halted.

For researchers in the field, this comparative information can aid in the design of future studies, the interpretation of experimental results, and the development of next-generation PI3K inhibitors with improved therapeutic indices. The provided experimental protocols offer a foundational methodology for the preclinical evaluation of such compounds.

References

Validating ACP-319's Effect on Downstream Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of ACP-319, a second-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other relevant alternatives. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of this compound in modulating key downstream targets within the B-cell receptor (BCR) signaling pathway. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the compound's preclinical activity.

Introduction to this compound and the PI3Kδ Signaling Pathway

This compound, also known as AMG-319, is a potent and selective inhibitor of the delta isoform of PI3K.[1] The PI3K pathway is a critical signaling cascade downstream of the B-cell receptor that plays a central role in the proliferation, survival, and trafficking of B-lymphocytes.[2][3] In many B-cell malignancies, this pathway is constitutively active, promoting uncontrolled cell growth.[2] By selectively targeting PI3Kδ, which is primarily expressed in hematopoietic cells, this compound aims to inhibit the survival signals in malignant B-cells while minimizing off-target effects.[1][4] Key downstream effectors of the PI3K pathway include Protein Kinase B (AKT) and Extracellular Signal-Regulated Kinase (ERK), whose phosphorylated forms (p-AKT and p-ERK) are critical for cell survival and proliferation.[5]

Comparative Analysis of PI3Kδ Inhibitors

To contextualize the activity of this compound, this guide compares it with two other well-characterized PI3K inhibitors:

  • Idelalisib (CAL-101): The first-in-class selective PI3Kδ inhibitor.[6][7]

  • Duvelisib (IPI-145): A dual inhibitor of PI3Kδ and PI3Kγ.[8][9]

The following tables summarize the available preclinical data on the inhibitory activity of these compounds on their primary target and downstream effectors, as well as their impact on cell viability in various B-cell lymphoma cell lines.

Table 1: In Vitro Inhibitory Activity (IC50) of PI3Kδ Inhibitors
CompoundTarget(s)IC50 (Enzymatic Assay)Cell Line(s)Reference(s)
This compound PI3Kδ18 nMNot Specified[1][10]
Idelalisib PI3Kδ2.5 nM - 19 nMNot Specified[11][12][13][14]
Duvelisib PI3Kδ, PI3Kγδ: 2.5 nM, γ: 27.4 nMNot Specified[9]
Table 2: Effect on Downstream Target Phosphorylation (p-AKT)
CompoundCell Line(s)Concentrationp-AKT InhibitionReference(s)
This compound JEKO1, REC1, TMD8, OCI-LY-101-2 µMDown-regulation[5][15]
Idelalisib SU-DHL-5, KARPAS-422, CCRF-SB0.1 - 1.0 µM (EC50)Reduction[11]
Duvelisib Primary CLL cellsSub-nanomolar (IC50)Inhibition[8]

Note: Direct head-to-head comparative studies of this compound monotherapy against other PI3Kδ inhibitors in the same cell lines are limited in the public domain. The data presented is compiled from various preclinical studies.

Table 3: Effect on Cell Viability and Proliferation
CompoundCell Line(s)Assay TypeIC50 / EffectReference(s)
This compound ABC DLBCL, MCLNot SpecifiedShowed activity[2][3]
Idelalisib Mantle Cell LymphomaApoptosisModerate increase[12]
Duvelisib Primary CLL cellsProliferationSub-nanomolar (IC50)[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

BCR_Signaling_Pathway BCR Signaling and PI3K Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding PI3K PI3Kδ SYK->PI3K AKT AKT PI3K->AKT PIP3 generation ERK ERK PI3K->ERK pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation ACP319 This compound (PI3Kδ Inhibitor) ACP319->PI3K

Caption: BCR Signaling and PI3K Inhibition Pathway.

Western_Blot_Workflow Western Blot Experimental Workflow start B-cell Lymphoma Cell Culture treatment Treat with this compound or Comparator start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Western Blotting for p-AKT and p-ERK Analysis

This protocol outlines the key steps for assessing the phosphorylation status of AKT and ERK in B-cell lymphoma cell lines following treatment with PI3Kδ inhibitors.

a. Cell Culture and Treatment:

  • Culture B-cell lymphoma cell lines (e.g., JEKO1, TMD8) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere or reach a desired confluency.

  • Treat cells with varying concentrations of this compound, Idelalisib, or Duvelisib for a specified duration (e.g., 4 or 24 hours).[5][15] Include a vehicle control (e.g., DMSO).

b. Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

  • Scrape and collect the cell lysates, followed by centrifugation to pellet cell debris.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading for electrophoresis.

d. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

e. Immunodetection:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for p-AKT (e.g., Ser473) and p-ERK (e.g., Thr202/Tyr204).

  • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe for total AKT, total ERK, and a loading control (e.g., GAPDH or β-actin).

Cell Viability/Proliferation Assay

This protocol describes a method to determine the effect of PI3Kδ inhibitors on the viability and proliferation of B-cell lymphoma cells.

a. Cell Seeding:

  • Seed B-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.

b. Compound Treatment:

  • Prepare serial dilutions of this compound, Idelalisib, or Duvelisib in culture medium.

  • Add the compounds to the wells, ensuring a final volume of 100-200 µL per well. Include a vehicle control.

c. Incubation:

  • Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

d. Viability Measurement:

  • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Alternatively, use colorimetric assays like MTT or MTS, which measure the metabolic reduction of a tetrazolium salt into a colored formazan (B1609692) product.

e. Data Analysis:

  • Measure the luminescence or absorbance using a plate reader.

  • Normalize the results to the vehicle-treated control cells (set as 100% viability).

  • Plot the percentage of cell viability against the logarithm of the drug concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The available preclinical data indicates that this compound is a potent inhibitor of PI3Kδ, leading to the downregulation of key downstream signaling molecules, p-AKT and p-ERK, and demonstrating activity against B-cell lymphoma cell lines.[2][3][5][15] Its inhibitory profile appears to be in a similar range to other selective PI3Kδ inhibitors like Idelalisib.[11] For a more definitive comparison, further head-to-head studies evaluating the monotherapy effects of this compound against other PI3Kδ inhibitors in a panel of B-cell malignancy cell lines would be highly valuable. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such validation studies and further elucidate the therapeutic potential of this compound.

References

A Comparative Guide to PI3Kδ Inhibitors: An In-depth Analysis of ACP-319 and its Alternatives in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted therapies for B-cell malignancies, a clear understanding of the comparative efficacy and safety of novel agents is paramount. This guide provides a detailed comparison of the second-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, ACP-319 (also known as AMG-319), with other prominent PI3Kδ inhibitors: idelalisib (B1684644), duvelisib (B560053), and umbralisib (B560156). While initially miscategorized in some contexts, this compound's true mechanism of action lies in the inhibition of the delta isoform of PI3K, a critical component of the B-cell receptor (BCR) signaling pathway.

This guide summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer an objective resource for scientific and clinical evaluation. It is important to note that the further clinical development of this compound is not currently planned.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The B-cell receptor signaling pathway is fundamental for the proliferation and survival of both normal and malignant B-cells.[1] Upon antigen binding, a signaling cascade is initiated, leading to the activation of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks). The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell function.[2] Its activation leads to the phosphorylation of downstream targets such as AKT, which in turn promotes cell survival and proliferation.[3] PI3Kδ inhibitors, including this compound, idelalisib, duvelisib, and umbralisib, competitively block the ATP-binding site of the PI3Kδ enzyme, thereby inhibiting this pro-survival signaling cascade and inducing apoptosis in B-cell malignancies.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Syk->BTK activates PI3K PI3Kδ BTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 becomes AKT AKT PIP3->AKT activates pAKT p-AKT AKT->pAKT phosphorylates Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival promotes Inhibitor This compound & Alternatives Inhibitor->PI3K inhibits

Diagram 1: PI3Kδ Signaling Pathway in B-Cells

Preclinical Profile: A Comparative Look at Potency and Selectivity

Preclinical studies are crucial for establishing the initial pharmacological profile of a drug candidate. For PI3Kδ inhibitors, key parameters include the half-maximal inhibitory concentration (IC50) against the target isoform (PI3Kδ) and other PI3K isoforms (α, β, γ) to determine selectivity.

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kγ IC50 (nM) PI3Kδ IC50 (nM)
This compound >47-fold selective>47-fold selective>47-fold selective18
Idelalisib 86004000210019
Duvelisib 16028527.42.5
Umbralisib >100001116106522.2

Note: IC50 values are compiled from various sources and should be interpreted with caution as experimental conditions may differ. Greater than 47-fold selectivity for this compound is noted relative to other PI3K isoforms.

Clinical Efficacy: A Head-to-Head Comparison in B-Cell Malignancies

The clinical utility of PI3Kδ inhibitors has been demonstrated in several B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), follicular lymphoma (FL), and marginal zone lymphoma (MZL). The following tables summarize key efficacy data from clinical trials of this compound and its comparators.

This compound Clinical Trial Data

This compound has been evaluated in a Phase 1/2 clinical trial (NCT02328014) in combination with the BTK inhibitor acalabrutinib (B560132) in patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NHL).[1][4] A small monotherapy trial also provided initial tolerability data.[1]

Table 1: Efficacy of this compound in Combination with Acalabrutinib in Relapsed/Refractory Non-GCB DLBCL [1][5]

Endpoint Value
Overall Response Rate (ORR)63%
Complete Response (CR) Rate25%
Median Duration of Response8.2 months
Median Progression-Free Survival (PFS)5.5 months
Comparator Clinical Trial Data

Idelalisib, duvelisib, and umbralisib have undergone more extensive clinical development and have been approved for various B-cell malignancies, although the approval for umbralisib was later withdrawn due to safety concerns.

Table 2: Efficacy of Idelalisib Monotherapy in Relapsed Follicular Lymphoma (NCT01282424) [6][7]

Endpoint Value
Overall Response Rate (ORR)57%
Complete Response (CR) Rate6%
Median Duration of Response12.5 months
Median Progression-Free Survival (PFS)11 months

Table 3: Efficacy of Duvelisib Monotherapy in Relapsed/Refractory CLL/SLL (DUO Trial, NCT02004522) [8][9]

Endpoint Duvelisib Ofatumumab (Comparator)
Overall Response Rate (ORR)74%45%
Median Progression-Free Survival (PFS)13.3 months9.9 months

Table 4: Efficacy of Umbralisib Monotherapy in Relapsed/Refractory Marginal Zone Lymphoma (UNITY-NHL Trial, NCT02793583) [10]

Endpoint Value
Overall Response Rate (ORR)49%
Complete Response (CR) Rate16%
Median Duration of ResponseNot Reached

Safety and Tolerability: A Comparative Overview

The clinical use of PI3Kδ inhibitors has been associated with a unique set of immune-mediated adverse events, which have impacted their development and clinical application.

Table 5: Common and Serious Adverse Events of PI3Kδ Inhibitors

Adverse Event This compound (in combination) [5][11]Idelalisib [6]Duvelisib [8][9]Umbralisib [12]
Diarrhea/Colitis Diarrhea (52%)Diarrhea (19%), ColitisDiarrheaDiarrhea (10.1% Grade ≥3)
Hepatotoxicity (Elevated Transaminases) Increased AST/ALT (48%/52%)TransaminitisElevated TransaminasesIncreased ALT/AST (6.7%/7.2% Grade ≥3)
Pneumonitis Pneumonitis (in 1 patient at 100mg)PneumonitisPneumonitis-
Neutropenia Febrile neutropenia (in 1 patient at 100mg)-NeutropeniaNeutropenia (11.5% Grade ≥3)
Rash Rash (40%)---

Experimental Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of scientific findings. Below are summaries of key experimental protocols employed in the study of PI3Kδ inhibitors.

Biochemical Kinase Assays

These assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kδ.

  • Objective: To measure the IC50 value of an inhibitor against PI3Kδ and other isoforms.

  • Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the amount of ADP produced, which is proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to a lower ADP signal.

  • General Procedure:

    • Purified recombinant PI3K isoforms are incubated with a lipid substrate (e.g., PIP2) and ATP.

    • The test inhibitor is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • A detection reagent containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer is added.

    • The TR-FRET signal is measured, where a high signal indicates low kinase activity (high inhibition).

    • IC50 values are calculated from the dose-response curves.[13]

Cell-Based PI3K Pathway Inhibition Assays

These assays assess the inhibitor's ability to block the PI3K signaling pathway within a cellular context.

  • Objective: To confirm target engagement and measure the inhibition of downstream signaling (e.g., phosphorylation of AKT).

  • Principle: Western blotting is a common technique to detect the levels of phosphorylated proteins. A decrease in the ratio of phosphorylated AKT (p-AKT) to total AKT indicates pathway inhibition.

  • General Procedure:

    • A relevant cell line (e.g., a B-cell lymphoma cell line) is cultured.

    • Cells are treated with the inhibitor at various concentrations for a specified time.

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against p-AKT and total AKT, followed by secondary antibodies.

    • Protein bands are visualized and quantified to determine the extent of inhibition.[14]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Biochem_Assay Biochemical Kinase Assay (e.g., TR-FRET) Cell_Assay Cell-Based Pathway Assay (e.g., Western Blot for p-AKT) Biochem_Assay->Cell_Assay Confirms cellular activity Phase1 Phase 1 Trial (Safety, Tolerability, MTD) Cell_Assay->Phase1 Informs clinical development Phase2 Phase 2 Trial (Efficacy, ORR) Phase1->Phase2 Establishes dose Phase3 Phase 3 Trial (Comparative Efficacy, PFS) Phase2->Phase3 Shows promise

Diagram 2: Drug Development Workflow

Clinical Trial Design: Pivotal Studies

The efficacy and safety of idelalisib, duvelisib, and umbralisib were established in key clinical trials.

  • Idelalisib (NCT01282424): This was a Phase 2, single-arm, open-label study in patients with relapsed indolent non-Hodgkin lymphoma who were refractory to both rituximab (B1143277) and an alkylating agent. The primary endpoint was the overall response rate.[6][7]

  • Duvelisib (DUO Trial, NCT02004522): This was a Phase 3, randomized, open-label trial comparing duvelisib monotherapy to ofatumumab monotherapy in patients with relapsed or refractory CLL/SLL. The primary endpoint was progression-free survival.[8][9]

  • Umbralisib (UNITY-NHL Trial, NCT02793583): This was a Phase 2b, multicohort study evaluating umbralisib monotherapy in patients with relapsed or refractory iNHL, including separate cohorts for MZL and FL. The primary endpoint was the overall response rate.[10]

Conclusion

This compound is a second-generation PI3Kδ inhibitor with preclinical and early clinical data suggesting activity in B-cell malignancies. However, its development has not progressed further. In comparison, idelalisib, duvelisib, and umbralisib have more extensive clinical data, leading to regulatory approvals for idelalisib and duvelisib. The clinical use of all PI3Kδ inhibitors is marked by a characteristic profile of immune-mediated toxicities that require careful management. This comparative guide highlights the available data to aid researchers and clinicians in understanding the relative therapeutic potential and challenges associated with targeting the PI3Kδ pathway in B-cell cancers.

References

A Comparative Guide: ACP-319 Combination Therapy vs. Monotherapy in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of ACP-319, a second-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, when used in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132) versus its use as a monotherapy in the treatment of relapsed/refractory B-cell malignancies. This analysis is based on preclinical and clinical trial data to inform ongoing research and drug development efforts in this therapeutic area.

Executive Summary

The combination of this compound with acalabrutinib has demonstrated promising clinical activity, particularly in patients with non-germinal center B-cell (non-GCB) diffuse large B-cell lymphoma (DLBCL), a patient population with historically poorer prognoses.[1][2] Preclinical models suggested a synergistic effect when combining BTK and PI3Kδ inhibitors.[3] Clinical data from a Phase 1/2 study indicates that the combination therapy leads to a higher overall response rate compared to what has been observed with acalabrutinib monotherapy in a similar patient population. However, the combination is also associated with increased toxicity, most notably hepatotoxicity.[2] Data on this compound as a monotherapy is more limited but suggests dose-dependent antitumor activity and a manageable safety profile in patients with various relapsed or refractory lymphoid malignancies.[4] Further development of this compound has been discontinued, but the findings from these studies provide valuable insights for the development of future combination therapies targeting the B-cell receptor (BCR) signaling pathway.[1]

Data Presentation

Table 1: Efficacy of this compound Combination Therapy vs. Acalabrutinib Monotherapy in Relapsed/Refractory non-GCB DLBCL
Efficacy EndpointThis compound + Acalabrutinib Combination Therapy (non-GCB DLBCL)[2]Acalabrutinib Monotherapy (non-GCB DLBCL)[5][6]
Overall Response Rate (ORR) 63% (10/16 patients)24% (5/21 patients)
Complete Response (CR) Rate 25% (4/16 patients)19% (4/21 patients)
Median Progression-Free Survival (PFS) 5.5 months1.9 months
Median Duration of Response (DOR) 8.2 monthsNot Reported
Table 2: Safety Profile of this compound Combination Therapy vs. Monotherapy
Adverse Events (Grade ≥3)This compound + Acalabrutinib Combination Therapy (All Patients in Phase 1/2 Study)[7]This compound Monotherapy (Relapsed/Refractory Lymphoid Malignancies)[4]Acalabrutinib Monotherapy (non-GCB DLBCL)[6]
Increased AST/ALT 28%/20%Not ReportedNot Reported
Diarrhea 12%Not Reported0%
Fatigue 0%Not Reported10%
Rash 12%Not Reported0%
Anemia Not ReportedHemolytic Anemia (1 patient, dose-limiting)24%
Febrile Neutropenia Reported in 1 patient (DLT)Not ReportedNot Reported
Pneumonitis Reported in 1 patient (DLT)Not ReportedNot Reported

Note: Direct comparison of safety profiles is challenging due to different patient populations and reporting standards across studies. Data for this compound monotherapy is limited.

Experimental Protocols

This compound and Acalabrutinib Combination Therapy (NCT02328014)

This was a Phase 1/2, open-label, multicenter study in adult patients with relapsed/refractory B-cell malignancies.[1]

  • Part 1 (Dose Escalation): Patients received a fixed dose of acalabrutinib (100 mg twice daily) with escalating doses of this compound (25 mg, 50 mg, and 100 mg twice daily) to determine the maximum tolerated dose (MTD). A standard 3+3 dose-escalation design was used.[1][7]

  • Part 2 (Dose Expansion): Patients with non-GCB and GCB DLBCL received acalabrutinib at 100 mg twice daily and this compound at the MTD (50 mg twice daily).[2]

  • Primary Objective: To assess the safety and tolerability of the combination therapy and to determine the MTD of this compound in combination with acalabrutinib.

  • Secondary Objectives: To evaluate the overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).

This compound Monotherapy (First-in-Human Study - NCT01300026)

This was a Phase 1, open-label, multicenter, first-in-human study of AMG 319 (this compound) in adult patients with relapsed or refractory lymphoid malignancies.[8]

  • Part 1 (Dose Exploration): Cohorts of patients received escalating doses of this compound (25, 50, 100, 200, 300, and 400 mg) administered orally once daily to determine the MTD.[8]

  • Part 2 (Dose Expansion): Patients with Chronic Lymphocytic Leukemia (CLL) were enrolled at a dose no higher than the MTD to further evaluate safety, pharmacokinetics, and clinical activity.[8]

  • Primary Objective: To evaluate the safety and tolerability of this compound and to determine the MTD.

  • Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles and to assess the preliminary anti-tumor activity.

Mandatory Visualization

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PI3K Phosphoinositide 3-Kinase (PI3Kδ) BCR->PI3K BTK->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Acalabrutinib Acalabrutinib Acalabrutinib->BTK ACP319 This compound ACP319->PI3K

Caption: B-Cell Receptor Signaling Pathway and Inhibition by Acalabrutinib and this compound.

Experimental_Workflow cluster_combination Combination Therapy (NCT02328014) cluster_mono Monotherapy (NCT01300026) Part1_Combo Part 1: Dose Escalation (Acalabrutinib + this compound) MTD_Det Determine MTD Part1_Combo->MTD_Det Part2_Combo Part 2: Dose Expansion (Acalabrutinib + this compound at MTD) in non-GCB & GCB DLBCL MTD_Det->Part2_Combo Efficacy_Safety_Combo Efficacy & Safety Assessment Part2_Combo->Efficacy_Safety_Combo Part1_Mono Part 1: Dose Exploration (this compound) MTD_Det_Mono Determine MTD Part1_Mono->MTD_Det_Mono Part2_Mono Part 2: Dose Expansion (this compound at MTD) in CLL MTD_Det_Mono->Part2_Mono Efficacy_Safety_Mono Efficacy & Safety Assessment Part2_Mono->Efficacy_Safety_Mono

Caption: Clinical Trial Workflow for Combination and Monotherapy Studies.

References

A Comparative Guide to Next-Generation PI3K Inhibitors: Benchmarking ACP-319

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of phosphoinositide 3-kinase (PI3K) inhibitors is rapidly evolving, with a focus on developing next-generation agents that offer improved isoform selectivity and a more favorable safety profile compared to their predecessors. This guide provides an objective comparison of ACP-319, a second-generation PI3Kδ inhibitor, against other emerging PI3K inhibitors, supported by preclinical and clinical data.

Introduction to PI3K Signaling and the Rationale for Isoform-Selective Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The Class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in hematopoietic cells, playing crucial roles in immune cell signaling.

First-generation pan-PI3K inhibitors, while demonstrating clinical activity, have been associated with significant on-target toxicities due to the broad inhibition of multiple PI3K isoforms. This has driven the development of isoform-selective inhibitors, particularly targeting the PI3Kδ isoform, which is central to B-cell receptor (BCR) signaling and is a validated target in B-cell malignancies. Next-generation PI3Kδ inhibitors aim to further refine this selectivity to enhance efficacy and minimize immune-mediated adverse events.

Biochemical Potency and Selectivity

A key differentiator among PI3K inhibitors is their potency and selectivity against the different Class I isoforms. High selectivity for PI3Kδ is desirable for treating B-cell malignancies, as it is expected to minimize off-target effects associated with the inhibition of other isoforms.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Selectivity for δ vs α/β/γ
This compound (AMG-319) 3300[1]2700[1]850[1]18[1]~183x vs α, ~150x vs β, ~47x vs γ
Parsaclisib (B560406) (INCB050465) >20,000>20,000>20,0001>20,000x
Zandelisib (B611922) (ME-401) ---3.5[2]Highly Selective for δ
Acalisib (GS-9820) 5441[3]3377[3]1389[3]12.7[3]~428x vs α, ~266x vs β, ~109x vs γ
Umbralisib (B560156) (TGR-1202) >1500-fold selective for δ>30-50-fold selective for δ>15-50-fold selective for δ22.2High
Nemiralisib (GSK2269557) >1000-fold selective for δ>1000-fold selective for δ>1000-fold selective for δpKi of 9.9>1000x

Note: IC50 values are compiled from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution. A lower IC50 value indicates higher potency.

Preclinical and Clinical Performance

This compound (AMG-319)

This compound is a potent and selective second-generation PI3Kδ inhibitor.[4] Preclinical studies have demonstrated its ability to inhibit the PI3K signaling pathway, leading to decreased proliferation and induction of cell death in cancer cells.[5] In preclinical models of aggressive lymphomas, this compound showed activity in activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL) and mantle cell lymphoma (MCL).[6]

In a Phase 1/2 clinical trial, this compound was evaluated in combination with the BTK inhibitor acalabrutinib (B560132) in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.[7] In patients with non-GCB DLBCL, the combination demonstrated an overall response rate (ORR) of 63% and a complete response (CR) rate of 25%. However, the treatment was associated with frequent treatment-limiting hepatotoxicity, with grade 3/4 transaminase elevations observed in a significant portion of patients.[7] Further development of this compound is reportedly not planned.

Next-Generation PI3Kδ Inhibitors: A Comparative Overview

Several next-generation PI3Kδ inhibitors are in various stages of clinical development, each with the goal of improving upon the efficacy and safety of earlier agents.

  • Parsaclisib (INCB050465): This is a potent and highly selective PI3Kδ inhibitor with over 1000-fold selectivity against other class 1 PI3K isozymes.[8] Preclinical data have shown its ability to block PI3K signaling and inhibit B-cell proliferation.[8] Clinical trials in patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) have demonstrated high ORRs. For instance, in FL, an ORR of 73% was reported.[9] Parsaclisib has been generally well-tolerated with a manageable safety profile.[9]

  • Zandelisib (ME-401): Zandelisib is another highly selective PI3Kδ inhibitor.[2] A key feature of its clinical development is an intermittent dosing schedule, designed to mitigate immune-related adverse events.[10] In a Phase 2 study in patients with relapsed or refractory FL, zandelisib demonstrated an ORR of 70.3% with a CR rate of 35.2%.[11] The treatment was generally well-tolerated, with a low rate of discontinuation due to drug-related adverse events.[11]

  • Umbralisib (TGR-1202): Umbralisib is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε).[12] It exhibits high selectivity for PI3Kδ over other PI3K isoforms.[12] In a Phase 2b study in patients with relapsed or refractory indolent non-Hodgkin lymphoma, the ORR was 47.1%.[12] The safety profile of umbralisib was considered manageable, with lower rates of severe transaminitis compared to some first-generation PI3K inhibitors.[13] However, the FDA approval for umbralisib was later withdrawn due to concerns about a potential increased risk of death.

  • Acalisib (GS-9820): Acalisib is a potent and selective PI3Kδ inhibitor with a high degree of selectivity over other Class I PI3K isoforms.[2] Preclinical studies have shown its efficacy in B-cell malignancy models.[2]

  • Nemiralisib (GSK2269557): This is a potent and highly selective inhaled PI3Kδ inhibitor that has been investigated for inflammatory conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for assessing inhibitor potency.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation pAKT p-AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAKT->Downstream mTORC1->Downstream Inhibitor PI3K Inhibitor (e.g., this compound) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay (In Vitro) cluster_cellular Cellular Assay (In Cellulo) start_biochem 1. Prepare Assay Plate (Enzyme, Substrate) add_inhibitor_biochem 2. Add Serial Dilutions of PI3K Inhibitor start_biochem->add_inhibitor_biochem initiate_reaction 3. Initiate Kinase Reaction (Add ATP) add_inhibitor_biochem->initiate_reaction detect_signal 4. Detect Signal (e.g., TR-FRET) initiate_reaction->detect_signal calc_ic50_biochem 5. Calculate IC50 detect_signal->calc_ic50_biochem start_cell 1. Seed Cells treat_cells 2. Treat with PI3K Inhibitor start_cell->treat_cells lyse_cells 3. Lyse Cells treat_cells->lyse_cells western_blot 4. Western Blot for p-AKT lyse_cells->western_blot quantify_signal 5. Quantify Band Intensity western_blot->quantify_signal calc_ic50_cell 6. Determine Cellular Potency quantify_signal->calc_ic50_cell

Caption: General experimental workflows for inhibitor characterization.

Inhibitor_Selectivity cluster_targets PI3K Isoforms PI3K_Inhibitor PI3Kδ Inhibitor PI3Kd PI3Kδ (Target) PI3K_Inhibitor->PI3Kd High Potency (Low IC50) PI3Ka PI3Kα (Off-Target) PI3K_Inhibitor->PI3Ka Low Potency (High IC50) PI3Kb PI3Kβ (Off-Target) PI3K_Inhibitor->PI3Kb Low Potency (High IC50) PI3Kg PI3Kγ (Off-Target) PI3K_Inhibitor->PI3Kg Low Potency (High IC50)

Caption: Logical relationship of PI3Kδ inhibitor selectivity.

Experimental Protocols

In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This biochemical assay is used to determine the potency of an inhibitor against a purified PI3K enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against specific PI3K isoforms.

Materials:

  • Purified recombinant PI3K enzyme (e.g., PI3Kδ)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test inhibitor (e.g., this compound)

  • Kinase buffer

  • 384-well microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute into the kinase buffer to achieve the final desired concentrations.

  • Assay Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

  • Kinase/Antibody Mixture: Prepare a solution containing the PI3K enzyme and the Eu-labeled anti-tag antibody in kinase buffer. Add this mixture to all wells.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader. Excite the Europium donor at ~340 nm and measure emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-AKT (p-AKT) Western Blot Assay

This cell-based assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, AKT.

Objective: To determine the cellular potency of a PI3K inhibitor by measuring the reduction in AKT phosphorylation.

Materials:

  • Cancer cell line with constitutive or stimulated PI3K pathway activity (e.g., lymphoma cell line)

  • Test inhibitor (e.g., this compound)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere (if applicable). Treat the cells with various concentrations of the PI3K inhibitor for a specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-AKT.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Repeat the process for the total-AKT antibody on the same or a parallel membrane.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for p-AKT and total-AKT. Normalize the p-AKT signal to the total-AKT signal for each sample. Plot the normalized p-AKT levels against the inhibitor concentration to determine the cellular IC50.

Conclusion

The development of next-generation PI3K inhibitors is focused on enhancing isoform selectivity to improve the therapeutic window. This compound demonstrates good potency and selectivity for the PI3Kδ isoform. However, clinical development has been challenged by toxicities. Other next-generation inhibitors such as parsaclisib and zandelisib have shown promising clinical activity and manageable safety profiles in hematological malignancies, with innovative dosing strategies being explored to further mitigate adverse events. The comparative data presented in this guide highlights the nuances between these agents and provides a framework for their continued evaluation in the pursuit of more effective and safer cancer therapies.

References

Validating In Vitro Findings of ACP-319 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical in vitro and in vivo findings for ACP-319 (also known as AMG-319), a second-generation, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The objective is to validate its initial laboratory findings in living models, a critical step in drug development. This document compares this compound's performance with alternative PI3Kδ inhibitors and standard-of-care treatments for B-cell malignancies, supported by experimental data and detailed protocols.

Executive Summary

This compound has demonstrated activity against various B-cell lymphoma cell lines in vitro and has shown single-agent efficacy in preclinical in vivo models. As a selective inhibitor of PI3Kδ, this compound targets the B-cell receptor (BCR) signaling pathway, which is a crucial driver of proliferation and survival in many B-cell malignancies. Preclinical studies have shown that this compound can induce cell death in lymphoma cell lines in a dose-dependent manner.[1] Furthermore, in vivo xenograft models have confirmed the anti-tumor effects of this compound as a single agent.[2][3] This validation of in vitro findings in living organisms provides a strong rationale for its clinical investigation, both as a monotherapy and in combination with other targeted agents.

Comparison of this compound with Alternative Therapies

The treatment landscape for relapsed/refractory B-cell malignancies is evolving. This compound is positioned among other PI3Kδ inhibitors and novel agents. The following tables provide a comparative overview of this compound's performance against these alternatives.

Table 1: In Vitro Efficacy of PI3Kδ Inhibitors in B-Cell Malignancies
CompoundTarget(s)Reported IC50 Range in B-Cell Lymphoma LinesKey Findings
This compound PI3Kδ10-100 µM[1]Demonstrates dose-dependent cell death in various B-cell non-Hodgkin's lymphoma cell lines.[1]
Idelalisib PI3KδVaries by cell line (nM to µM range)First-in-class approved PI3Kδ inhibitor; induces apoptosis and inhibits proliferation in malignant B-cells.
Duvelisib PI3Kδ, PI3KγVaries by cell line (nM to µM range)Dual inhibitor; shows efficacy in a broad range of hematologic malignancies.
Umbralisib PI3Kδ, CK1εVaries by cell line (nM to µM range)Next-generation inhibitor with a potentially more favorable safety profile.
Copanlisib Pan-PI3K (predominantly α, δ)Varies by cell line (nM range)Intravenous pan-PI3K inhibitor with strong activity in various lymphoma subtypes.
Table 2: Comparison of Preclinical In Vivo Models
TherapyModelKey Outcomes
This compound (single agent) Mantle Cell Lymphoma (MCL) and Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC DLBCL) XenograftsConfirmed anti-tumor effect as a single agent.[2][3]
This compound + Acalabrutinib (B560132) Chronic Lymphocytic Leukemia (CLL) Mouse ModelSignificantly larger reductions in tumor burden in peripheral blood and spleen compared to single agents; extended survival by over two weeks compared to either single agent.[4]
Standard of Care (e.g., R-CHOP) Various Lymphoma ModelsStandard chemotherapy regimens serve as benchmarks for efficacy but are often associated with greater toxicity.
Other PI3Kδ Inhibitors Various Lymphoma ModelsGenerally show tumor growth inhibition and prolonged survival, with efficacy varying by specific inhibitor and lymphoma subtype.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Viability (Cytotoxicity) Assay

This protocol outlines a common method for assessing the effect of this compound on the viability of lymphoma cell lines.

1. Cell Culture:

  • Culture B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly-10, JEKO1, REC1) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Make serial dilutions of this compound in culture medium to achieve the desired final concentrations for treatment.

3. Assay Procedure:

  • Seed cells into 96-well plates at a predetermined density.

  • Add the various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control for cell death.

  • Incubate the plates for a specified period (e.g., 72 hours).

4. Viability Measurement (MTT Assay Example):

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol is based on the methodology used to evaluate the in vivo efficacy of this compound in a Chronic Lymphocytic Leukemia (CLL) mouse model.[4]

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD-SCID) to prevent rejection of human tumor cells.

  • House animals in a pathogen-free environment and handle according to institutional guidelines.

2. Cell Line and Implantation:

  • Utilize a suitable human lymphoma cell line (e.g., TCL1-192 for a CLL-like model).

  • Inject a specific number of cells (e.g., 5 x 10^6) intravenously or subcutaneously into the mice.

3. Drug Administration:

  • Once tumors are established (palpable for subcutaneous models or based on a time course for disseminated models), randomize the mice into treatment and control groups.

  • Prepare this compound in a vehicle suitable for administration (e.g., oral gavage).

  • Administer this compound daily at a predetermined dose. The control group receives the vehicle only.

4. Monitoring and Endpoints:

  • Monitor the health of the animals daily, including body weight.

  • Measure tumor volume regularly (for subcutaneous models) using calipers.

  • For disseminated models, monitor disease progression through methods like flow cytometry of peripheral blood to detect cancer cells.

  • The primary endpoint is typically tumor growth inhibition or overall survival.

5. Tissue Analysis:

  • At the end of the study, harvest tumors and other relevant tissues (e.g., spleen) for further analysis, such as western blotting to assess target engagement (e.g., phosphorylation of AKT).

Visualizing Key Pathways and Workflows

B-Cell Receptor (BCR) and PI3K Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the B-cell receptor and the central role of PI3K, the target of this compound.

BCR_PI3K_Pathway receptor receptor kinase kinase inhibitor inhibitor downstream downstream outcome outcome BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PI3K PI3Kδ LYN_SYK->PI3K NFkB NF-κB BTK->NFkB PIP3 PIP3 PI3K->PIP3 ACP319 This compound ACP319->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR AKT->NFkB Proliferation Proliferation mTOR->Proliferation Survival Survival NFkB->Survival

BCR-PI3Kδ signaling pathway targeted by this compound.
Experimental Workflow for In Vivo Validation

This diagram outlines the typical workflow for validating the efficacy of a compound like this compound in a preclinical xenograft model.

InVivo_Workflow step step decision decision outcome outcome start Start cell_culture 1. Lymphoma Cell Line Culture start->cell_culture implantation 2. Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth Establishment implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. This compound or Vehicle Administration randomization->treatment monitoring 6. Monitor Tumor Growth and Animal Health treatment->monitoring endpoint_reached Endpoint Reached? monitoring->endpoint_reached endpoint_reached->monitoring No analysis 7. Data and Tissue Analysis endpoint_reached->analysis Yes conclusion Conclusion analysis->conclusion

Workflow for in vivo validation of this compound.

References

A Comparative Guide to PI3Kδ Inhibitors in B-Cell Malignancies: ACP-319 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In B-cell malignancies, the delta (δ) isoform of PI3K is often hyperactivated, making it a key therapeutic target. This guide provides an objective comparison of ACP-319, a second-generation PI3Kδ inhibitor, with other notable inhibitors of this pathway: idelalisib (B1684644), duvelisib, and umbralisib. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.

Mechanism of Action: Targeting the PI3K/AKT Pathway

The B-cell receptor (BCR) signaling cascade plays a pivotal role in the pathogenesis of many B-cell lymphomas. Downstream of the BCR, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. The activation of the PI3K/AKT pathway ultimately promotes cell survival and proliferation. PI3Kδ inhibitors, including this compound, competitively block the ATP-binding site of the PI3Kδ enzyme, thereby inhibiting the production of PIP3 and suppressing downstream signaling.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PI3K PI3Kδ BTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3Kδ action AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT mTOR mTOR pAKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ACP319 This compound ACP319->PI3K Other_PI3Kd_Inhibitors Idelalisib Duvelisib Umbralisib Other_PI3Kd_Inhibitors->PI3K

B-Cell Receptor Signaling Pathway

Comparative Performance Data

The following tables summarize key quantitative data for this compound and its comparators, providing a snapshot of their biochemical potency and clinical efficacy in various B-cell malignancies.

Table 1: In Vitro Potency of PI3Kδ Inhibitors
InhibitorTarget(s)IC50 (PI3Kδ)Selectivity Notes
This compound PI3KδData not publicly availableSecond-generation PI3Kδ inhibitor.[1]
Idelalisib PI3Kδ2.5 nM[2][3][4]40- to 300-fold more selective for PI3Kδ over α, β, and γ isoforms.[2][3][4]
Duvelisib PI3Kδ, PI3Kγ2.5 nM (PI3Kδ), 27 nM (PI3Kγ)[5]Dual inhibitor of PI3Kδ and PI3Kγ.[5][6]
Umbralisib PI3Kδ, CK1ε22.2 nM[7][8]Dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε).[7][9]
Table 2: Clinical Efficacy in Relapsed/Refractory B-Cell Malignancies
InhibitorClinical TrialIndicationOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
This compound (in combination with Acalabrutinib)NCT02328014Non-GCB DLBCL63%8.2 months5.5 months
Idelalisib Phase 2 (NCT01282424)Follicular Lymphoma56%[10]11 months[10]11 months[10][11][12]
Duvelisib DYNAMO (Phase 2)Indolent Non-Hodgkin Lymphoma (iNHL)46%[13]9.9 months[14]8.4 months[14]
Umbralisib UNITY-NHL (Phase 2b)Marginal Zone Lymphoma52%[15]Not ReachedNot Reached[15]
Follicular Lymphoma40-50% (target met)[16]--

Note: Further development of this compound is not currently planned.[1] Data for this compound is from a combination study, which may influence efficacy results.

Table 3: Common Adverse Events (Grade ≥3)
Adverse EventThis compound (in combination with Acalabrutinib)IdelalisibDuvelisibUmbralisib
Diarrhea/Colitis 12%14%[10]15%[13][17]10%
Neutropenia -22%[10]28%[13][17]13%
Increased ALT/AST 28%/20%14%-10%
Infection/Pneumonia -4% (pneumonitis)[10]20% (infection)[13]-
Fatigue 0%0%[10]--
Rash 12%---

Data for this compound is from the NCT02328014 trial.[18] Data for other inhibitors are from their respective pivotal trials.

Experimental Protocols

To assess the activity of PI3Kδ inhibitors, specific in vitro and cell-based assays are employed. Below are detailed methodologies for two key experiments.

Western Blot for Phospho-AKT (p-AKT)

This protocol outlines the detection of phosphorylated AKT (a downstream marker of PI3K activity) in lymphoma cell lines following inhibitor treatment.

1. Cell Culture and Treatment:

  • Culture lymphoma cell lines (e.g., TMD8, OCI-Ly10) in appropriate media and conditions until they reach 70-80% confluency.
  • Treat cells with varying concentrations of the PI3Kδ inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 or 24 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.
  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).
  • Quantify band intensities using densitometry software.

A[label="Cell Culture & Treatment\nwith PI3Kδ Inhibitor"]; B[label="Cell Lysis\n(with phosphatase inhibitors)"]; C [label="Protein Quantification\n(BCA/Bradford Assay)"]; D [label="SDS-PAGE"]; E [label="Protein Transfer to\nPVDF Membrane"]; F [label="Blocking\n(5% BSA in TBST)"]; G [label="Primary Antibody Incubation\n(anti-p-AKT)"]; H [label="Secondary Antibody Incubation\n(HRP-conjugated)"]; I[label="Signal Detection\n(ECL)"]; J [label="Stripping & Re-probing\n(Total AKT, Loading Control)"]; K [label="Densitometry & Analysis"];

A -> B -> C -> D -> E -> F -> G -> H -> I; I -> J [style=dashed]; J -> K; I -> K; }

Western Blot Workflow
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic agent.

1. Cell Seeding:

  • Seed lymphoma cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PI3Kδ inhibitor or vehicle control.

3. Incubation:

  • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

4. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[19] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20][21]

5. Solubilization:

  • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19][21]

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

A[label="Seed Lymphoma Cells\nin 96-well plate"]; B[label="Treat with PI3Kδ Inhibitor\n(serial dilutions)"]; C [label="Incubate\n(e.g., 72 hours)"]; D [label="Add MTT Reagent"]; E [label="Incubate\n(2-4 hours)"]; F [label="Add Solubilization Solution\n(e.g., DMSO)"]; G [label="Measure Absorbance\n(570 nm)"]; H [label="Calculate % Cell Viability"];

A -> B -> C -> D -> E -> F -> G -> H; }

MTT Assay Workflow

Conclusion

This compound is a second-generation PI3Kδ inhibitor that has demonstrated clinical activity in non-GCB DLBCL when used in combination with a BTK inhibitor. However, its development is not being pursued further. The landscape of PI3Kδ inhibitors includes several approved agents such as idelalisib, duvelisib, and umbralisib, each with distinct selectivity profiles, clinical efficacy, and associated toxicities. The choice of a PI3Kδ inhibitor for therapeutic development or clinical use requires careful consideration of its specific characteristics and the clinical context. The experimental protocols provided herein offer a standardized approach to evaluate and compare the preclinical activity of these and future PI3Kδ inhibitors.

References

Independent Validation of ACP-319: A Comparative Analysis with Approved PI3K Delta Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for the investigational PI3K delta inhibitor ACP-319 with the approved PI3K delta inhibitors idelalisib (B1684644) and duvelisib (B560053). The development of this compound has been discontinued; however, an analysis of its clinical trial data in the context of established therapies offers valuable insights for ongoing research in B-cell malignancies.

Executive Summary

This compound, a second-generation PI3K delta inhibitor, was evaluated in a Phase 1/2 clinical trial (NCT02328014) in combination with the BTK inhibitor acalabrutinib (B560132) for patients with relapsed/refractory (R/R) B-cell non-Hodgkin lymphoma (NHL). The combination demonstrated clinical activity, particularly in the non-germinal center B-cell (non-GCB) subtype of diffuse large B-cell lymphoma (DLBCL). However, further development of this compound was not pursued. This guide compares the efficacy and safety data of the this compound and acalabrutinib combination with the pivotal trial data for the approved PI3K delta inhibitors idelalisib and duvelisib in similar patient populations. It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and treatment regimens.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from the respective clinical trials.

Table 1: Efficacy of this compound and Comparators in Relapsed/Refractory B-Cell Malignancies
Drug/CombinationIndicationTrialOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)Median Duration of Response (DOR)
This compound + Acalabrutinib non-GCB DLBCLNCT0232801463% (n=10/16)[1][2]25% (n=4/16)[1][2]5.5 months[2]8.2 months[2]
Idelalisib Follicular LymphomaStudy 101-0957% (n=71/125)[3]6%[3]11 months[3][4][5][6]12.5 months[3][6]
Idelalisib + Rituximab (B1143277) Chronic Lymphocytic Leukemia (CLL)Study 11681%[7]Not Reported19.4 months[8]Not Reached
Duvelisib Follicular LymphomaDYNAMO42%[9]1%[9]8.4 months[10]9.9 months[10]
Duvelisib CLL/SLLDUO74%[11]Not specified13.3 months[11]Not Reached
Table 2: Key Grade ≥3 Adverse Events
Adverse EventThis compound + Acalabrutinib (DLBCL cohort)[1]Idelalisib (Follicular Lymphoma)[4][5]Duvelisib (CLL/SLL)[11]
Diarrhea/Colitis 12%14%11%
Increased AST/ALT 28%/20%14%20% (ALT), 15% (AST)
Neutropenia Not Reported22%32%
Pneumonitis Part of a DLT in 1 patient4%5% (fatal and/or serious)[9]
Rash 12%Not specified as ≥ grade 3Not specified as ≥ grade 3
Infections Not specifiedNot specified31% (fatal and/or serious)[9]

Experimental Protocols

This compound + Acalabrutinib (NCT02328014)
  • Study Design: A Phase 1/2, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.[2][12]

  • Patient Population: Adults with relapsed or refractory B-cell non-Hodgkin lymphoma who had received at least one prior therapy.[1][2]

  • Treatment Regimen:

    • Part 1 (Dose Escalation): Acalabrutinib 100 mg orally twice daily (BID) in combination with this compound at escalating doses of 25 mg, 50 mg, or 100 mg orally BID.[12]

    • Part 2 (Dose Expansion): Acalabrutinib 100 mg BID plus this compound at the maximum tolerated dose (MTD) determined in Part 1 (50 mg BID).[1][2]

  • Primary Endpoint: Safety and determination of the MTD.[1]

  • Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).[1]

  • Response Assessment: Lugano criteria were used to assess response.[2]

Idelalisib (Study 101-09 - Follicular Lymphoma)
  • Study Design: A single-arm, open-label, multicenter Phase 2 study.[4][13]

  • Patient Population: Patients with relapsed indolent non-Hodgkin lymphoma who were refractory to both rituximab and an alkylating agent.[4]

  • Treatment Regimen: Idelalisib 150 mg orally BID until disease progression or unacceptable toxicity.[4][13]

  • Primary Endpoint: Overall response rate (ORR).[4]

  • Response Assessment: Response was evaluated by an independent review committee using standardized criteria.[4]

Duvelisib (DUO Trial - CLL/SLL)
  • Study Design: A global, randomized, open-label, Phase 3 trial.[11][14]

  • Patient Population: Patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL) who had received at least one prior therapy.[15]

  • Treatment Regimen: Patients were randomized 1:1 to receive either duvelisib 25 mg orally BID or ofatumumab intravenously.[11]

  • Primary Endpoint: Progression-free survival (PFS).[11][14]

  • Secondary Endpoints: Overall response rate (ORR) and overall survival (OS).[14]

Mandatory Visualization

B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor signaling pathway is crucial for the survival and proliferation of B-cells and is a key therapeutic target in B-cell malignancies. Both PI3K delta inhibitors, like this compound, and BTK inhibitors, like acalabrutinib, act on this pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding CD19 CD19 PI3K PI3Kδ CD19->PI3K SYK SYK LYN->SYK BTK BTK SYK->BTK SYK->PI3K NFkB NF-κB BTK->NFkB PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits ACP319 This compound (PI3Kδ Inhibitors) ACP319->PI3K inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and points of inhibition.

This compound + Acalabrutinib Clinical Trial (NCT02328014) Workflow

The following diagram illustrates the workflow of the Phase 1/2 clinical trial for the combination of this compound and acalabrutinib.

Clinical_Trial_Workflow start Patient Screening (R/R B-Cell NHL) part1 Part 1: Dose Escalation (3+3 Design) start->part1 cohort1 Cohort 1: Acalabrutinib 100mg BID + this compound 25mg BID part1->cohort1 cohort2 Cohort 2: Acalabrutinib 100mg BID + this compound 50mg BID cohort1->cohort2 cohort3 Cohort 3: Acalabrutinib 100mg BID + this compound 100mg BID cohort2->cohort3 mtd Determine MTD (50mg BID for this compound) cohort3->mtd part2 Part 2: Dose Expansion mtd->part2 expansion_cohort Acalabrutinib 100mg BID + this compound 50mg BID part2->expansion_cohort treatment Treatment until Progression or Unacceptable Toxicity expansion_cohort->treatment endpoints Primary: Safety & MTD Secondary: ORR, PFS, DOR treatment->endpoints end End of Study endpoints->end

Caption: Workflow of the NCT02328014 clinical trial for this compound and acalabrutinib.

References

Safety Operating Guide

Navigating the Disposal of Investigational Compounds: A Guide for ACP-319

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational new drugs are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for the second-generation PI3Kδ inhibitor ACP-319 is not publicly available due to its investigational status, this guide provides essential safety and logistical information based on best practices for the management of potent pharmaceutical compounds. Adherence to these procedures is critical to building a culture of safety and trust in the laboratory environment.

General Safety and Handling Precautions

When working with investigational compounds like this compound, it is crucial to treat them as potentially hazardous substances. The absence of a comprehensive public safety profile necessitates a conservative approach to handling.

Characteristic Precautionary Measure
Physical Form Assume the compound is a fine powder that can be easily aerosolized. Handle in a ventilated enclosure (e.g., fume hood or powder-containment hood).
Potency As a targeted inhibitor in clinical trials, this compound is a potent molecule. Avoid direct contact with skin, eyes, and mucous membranes.
Toxicity Profile The full toxicity profile is often unknown for investigational drugs. In clinical trials, side effects of this compound have included rash, diarrhea, and transaminase elevations[1][2]. Assume the compound may have toxic effects with acute or chronic exposure.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and disposable nitrile gloves. Double-gloving may be appropriate when handling the pure compound.

Step-by-Step Disposal Procedures for this compound and Associated Waste

The following procedures provide a framework for the safe disposal of this compound and contaminated materials. Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Pure or Unused this compound:

  • Do not dispose of down the drain or in the regular trash.

  • Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a compatible and properly labeled hazardous waste container.

  • The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound" along with any known hazard information.

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.

  • Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor. Incineration at a permitted facility is the typical disposal method for such compounds[3].

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and paper towels contaminated with this compound should be collected in a designated, lined hazardous waste container.

  • Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container for hazardous chemical waste[3][4].

  • Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. The rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste[3].

3. Solutions Containing this compound:

  • All aqueous and organic solutions containing this compound must be collected as hazardous liquid waste.

  • Use a dedicated, properly labeled, and sealed waste container. The label should clearly indicate "Hazardous Waste," the solvent system, and "this compound" with its estimated concentration.

  • Store the liquid waste container in secondary containment in a designated hazardous waste accumulation area.

Visualizing Disposal and Mechanism of Action

To further clarify the procedural workflow and the biological context of this compound, the following diagrams are provided.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Unused this compound Unused this compound Hazardous Solid Waste Container Hazardous Solid Waste Container Unused this compound->Hazardous Solid Waste Container Contaminated Solids Contaminated Solids Contaminated Solids->Hazardous Solid Waste Container Contaminated Liquids Contaminated Liquids Hazardous Liquid Waste Container Hazardous Liquid Waste Container Contaminated Liquids->Hazardous Liquid Waste Container EHS Pickup EHS Pickup Hazardous Solid Waste Container->EHS Pickup Hazardous Liquid Waste Container->EHS Pickup Licensed Waste Vendor Licensed Waste Vendor EHS Pickup->Licensed Waste Vendor Incineration Incineration Licensed Waste Vendor->Incineration BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ACP319 This compound ACP319->PI3K inhibits PIP2 PIP2 AKT AKT PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

References

Essential Safety and Logistical Information for Handling ACP-319

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for ACP-319 is publicly available. This guide is based on the general principles of handling potent, investigational research compounds and information on Selective Androgen Receptor Modulators (SARMs) as a chemical class. This compound is identified as a SARM, which are investigational drugs not approved for human use and are associated with potential health risks, including liver injury.[1][2][3] A thorough risk assessment should be conducted by researchers prior to handling this compound.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals, including researchers, scientists, and drug development personnel, working with this compound.

Risk Assessment and Hierarchy of Controls

Before any work with this compound begins, a comprehensive risk assessment is mandatory. The hierarchy of controls is a systematic approach to minimizing risk and should be implemented in the following order of preference: Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).[4][5][6]

  • Elimination and Substitution: Due to the nature of research, eliminating or substituting this compound may not be feasible.

  • Engineering Controls: These are the most effective means of containment and involve physical changes to the workspace to isolate personnel from the hazard.[6] Examples include using a certified chemical fume hood or a biological safety cabinet.

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.[6] This includes establishing standard operating procedures (SOPs), providing thorough training, and designating specific areas for handling potent compounds.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure to potent research compounds like this compound. The following table summarizes recommended PPE for various laboratory activities.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[7]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[7]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment.[7]

Note on Gloves: The choice of glove material should be based on the solvent used to dissolve this compound. Consult a glove compatibility chart to ensure the selected gloves provide adequate protection.

Experimental Protocols: Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Access to the storage area should be restricted to authorized personnel only.

Handling Procedures:

  • All handling of this compound powder should be performed within a certified chemical fume hood or other suitable containment device.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If equipment is to be reused, it must be thoroughly decontaminated.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • After handling, wipe down the work area with an appropriate deactivating solution (if known) or a cleaning agent, followed by a rinse.

Disposal Plan: All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

Waste Type Disposal Procedure Rationale
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.To prevent accidental exposure and ensure proper disposal by a certified hazardous waste vendor.[7]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.To prevent the spread of contamination outside of the designated work area.[7]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.To ensure proper chemical waste segregation and disposal.[7]

All hazardous waste must be disposed of through a certified hazardous waste vendor in accordance with local, state, and federal regulations.

Visualizations

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Research) Engineering Engineering Controls (e.g., Fume Hood, BSC) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last Line of Defense)

Caption: Hierarchy of Controls for Managing this compound Exposure Risk.

ACP319_Workflow cluster_1 Operational Workflow for Handling this compound Receiving Receiving and Storage Preparation Preparation (Weighing/Dissolving) Receiving->Preparation Secure Transport Experimentation Experimentation (In Vitro / In Vivo) Preparation->Experimentation Contained Transfer Decontamination Decontamination of Work Area and Equipment Experimentation->Decontamination Post-Experiment Disposal Waste Disposal Decontamination->Disposal Segregated Waste

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.